H-Phe(2-Me)-OH
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBKDLSKDKUGSB-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945564 | |
| Record name | 2-Methylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80126-53-0, 22888-51-3 | |
| Record name | 2-Methyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80126-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-2-Methylphenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Properties of H-Phe(2-Me)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of H-Phe(2-Me)-OH, also known as 2-methyl-L-phenylalanine. This non-natural amino acid is of growing interest in peptide synthesis and drug development due to its unique structural features that can impart desirable pharmacokinetic and pharmacodynamic properties to parent molecules. This document summarizes key physicochemical data, outlines relevant experimental protocols for their determination, and provides visualizations to illustrate experimental workflows and conceptual relationships.
Core Physicochemical Data
The following tables summarize the available quantitative data for this compound and its parent compound, L-phenylalanine, for comparative purposes.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | --INVALID-LINK-- |
| Molecular Weight | 179.22 g/mol | --INVALID-LINK-- |
| CAS Number | 80126-53-0 | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Solubility | 5 mg/mL in water (with ultrasonic assistance) | --INVALID-LINK-- |
| Melting Point | 244-246 °C (for the monohydrate) | --INVALID-LINK-- |
| Comparative Data: L-Phenylalanine | ||
| pKa₁ (α-carboxyl) | ~1.83 - 2.20 | --INVALID-LINK--, --INVALID-LINK-- |
| pKa₂ (α-amino) | ~9.13 - 9.31 | --INVALID-LINK--, --INVALID-LINK-- |
| logP (experimental) | -1.38 | --INVALID-LINK-- |
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These are generalized methods applicable to amino acid derivatives like this compound.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transitioned to a liquid (completion of melting) are recorded. This range is reported as the melting point.
-
Calibration: The thermometer of the apparatus should be calibrated using standards with known melting points.
pKa Determination
The acid dissociation constants (pKa values) are crucial for understanding the ionization state of a molecule at different pH values, which influences its solubility, absorption, and interaction with biological targets.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise weight of this compound is dissolved in a known volume of deionized water or a suitable co-solvent to create a solution of known concentration.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to protonate all ionizable groups fully. Subsequently, it is back-titrated with a standardized strong base (e.g., NaOH). The pH is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For an amino acid, two distinct equivalence points will be observed, corresponding to the carboxyl and amino groups.
logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Methodology: Shake-Flask Method (n-Octanol/Water)
-
System Preparation: n-Octanol and a buffered aqueous solution (typically at a pH where the compound is predominantly in its neutral form, if possible) are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.
Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the physicochemical characterization of this compound.
A Technical Guide to H-Phe(2-Me)-OH: Properties, Synthesis, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-Phe(2-Me)-OH, also known as 2-Methyl-L-phenylalanine, is a synthetically modified amino acid derivative of L-phenylalanine. Its unique structural characteristics, conferred by the methyl group at the ortho position of the phenyl ring, make it a valuable tool in peptide and medicinal chemistry. This modification can induce conformational constraints in peptides, enhance metabolic stability, and serve as a probe in structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a representative protocol for its incorporation into peptides, and a discussion of its potential impact on cellular signaling pathways, drawing parallels with its parent amino acid, L-phenylalanine.
Physicochemical Properties
This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference(s) |
| CAS Number | 80126-53-0 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][4] |
| Molecular Weight | 179.22 g/mol | [2][3] |
| Appearance | White to off-white powder | [1] |
| Purity | Typically ≥98% (HPLC) | [1] |
| Storage | Store at 0-8 °C | [1] |
Experimental Protocols
The primary application of this compound in research is its incorporation into peptide sequences to study the effects of conformational restriction and steric hindrance on biological activity. Below is a detailed, representative protocol for the manual solid-phase peptide synthesis (SPPS) of a dipeptide containing this compound.
Incorporation of this compound into a Dipeptide using Solid-Phase Peptide Synthesis (SPPS)
Objective: To synthesize the dipeptide H-Phe-Phe(2-Me)-NH₂ on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Phe(2-Me)-OH
-
Fmoc-Phe-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection (First Amino Acid):
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Coupling of Fmoc-Phe(2-Me)-OH:
-
In a separate vial, dissolve Fmoc-Phe(2-Me)-OH (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection (Second Amino Acid):
-
Repeat step 2 to remove the Fmoc protecting group from the newly coupled Fmoc-Phe(2-Me)-OH.
-
-
Coupling of Fmoc-Phe-OH:
-
Repeat step 3 using Fmoc-Phe-OH.
-
-
Final Fmoc Deprotection:
-
Repeat step 2 to remove the final Fmoc group.
-
-
Cleavage and Deprotection:
-
Wash the resin with DMF (3x), DCM (3x), and then dry the resin under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Biological Activity and Signaling Pathways
Direct studies on the specific signaling pathways modulated by this compound are not extensively documented in publicly available literature. However, its structural similarity to L-phenylalanine allows for informed hypotheses about its potential biological effects. L-phenylalanine is an essential amino acid and a precursor for the synthesis of tyrosine and several key neurotransmitters.
Potential Impact on Phenylalanine-Related Pathways
L-phenylalanine is a crucial component in several metabolic and signaling cascades. High levels of phenylalanine have been shown to impact insulin signaling, potentially leading to insulin resistance by modifying the insulin receptor beta subunit.
Incorporating this compound into biologically active peptides could alter their interaction with receptors and enzymes involved in these pathways. The ortho-methyl group can act as a steric shield, potentially hindering enzymatic degradation and prolonging the peptide's half-life. Furthermore, this modification can lock the side chain's conformation, which can lead to either enhanced or diminished receptor binding affinity, depending on the receptor's binding pocket topography.
Applications in Drug Development
The primary utility of this compound in drug development lies in its role as a building block for creating peptide-based therapeutics with improved pharmacological properties.
-
Structure-Activity Relationship (SAR) Studies: By systematically replacing native phenylalanine residues with this compound, researchers can probe the importance of the phenyl ring's orientation for biological activity. This can provide critical insights into the optimal conformation for receptor binding.
-
Enhanced Metabolic Stability: The methyl group can sterically hinder the action of proteases that would normally cleave the peptide bond adjacent to the phenylalanine residue, thereby increasing the in vivo half-life of the peptide drug candidate.
-
Conformational Constraint: The restricted rotation of the phenyl group can pre-organize the peptide backbone into a specific conformation that may have higher affinity and selectivity for its target receptor.
Conclusion
This compound is a valuable non-canonical amino acid for researchers in the fields of peptide chemistry, pharmacology, and drug discovery. Its ability to impose conformational constraints and enhance metabolic stability makes it a powerful tool for optimizing peptide-based therapeutics. While direct evidence of its influence on specific signaling pathways is still emerging, its relationship to L-phenylalanine provides a strong basis for further investigation into its biological effects. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for the effective utilization of this compound in research and development.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-L-phenylalanine
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-L-phenylalanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its incorporation into peptides can enhance metabolic stability and introduce conformational constraints, making it a valuable building block for creating more robust and effective therapeutic agents.[1]
Synthesis of 2-Methyl-L-phenylalanine
The stereospecific synthesis of 2-Methyl-L-phenylalanine is crucial for its application in pharmaceuticals. The primary strategies involve either direct asymmetric synthesis to set the desired stereocenter or the resolution of a racemic mixture.
Synthetic Strategies
Two predominant methodologies for obtaining enantiomerically pure 2-Methyl-L-phenylalanine are:
-
Asymmetric Synthesis: This approach creates the chiral center with the desired (S)-configuration directly. A common method is the asymmetric alkylation of a chiral glycine equivalent, often using a phase-transfer catalyst derived from cinchona alkaloids.[2][3] This technique offers high stereocontrol and good yields.[4][5]
-
Chiral Resolution: This strategy involves the synthesis of a racemic mixture of 2-methylphenylalanine, followed by the separation of the L- and D-enantiomers.[6] This can be achieved through diastereomeric salt formation with a chiral resolving agent or by preparative chiral chromatography.[7][8]
This guide will detail an asymmetric synthesis protocol, which is often preferred for its efficiency in producing the desired enantiomer directly.
Experimental Protocol: Asymmetric Phase-Transfer Catalysis
This protocol is based on the asymmetric α-alkylation of a glycine Schiff base using a chiral phase-transfer catalyst (PTC).[3][9]
Materials and Reagents:
-
N-(Diphenylmethylene)glycine tert-butyl ester (Glycine Schiff base)
-
2-Methylbenzyl bromide
-
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Chiral PTC)
-
Potassium hydroxide (KOH)
-
Toluene
-
Dichloromethane (CH₂Cl₂)
-
n-Hexane
-
Isopropanol
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.) and the chiral phase-transfer catalyst (0.02 equiv.) in toluene (10 mL/mmol of substrate) at 0 °C, add solid potassium hydroxide (5.0 equiv.).
-
Alkylation: Add 2-methylbenzyl bromide (1.2 equiv.) dropwise to the cooled suspension.
-
Reaction Monitoring: Allow the reaction mixture to stir vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting glycine Schiff base is consumed (typically 4-6 hours).
-
Workup: Quench the reaction by adding deionized water. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification of Protected Intermediate: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (eluent: n-hexane/ethyl acetate gradient) to yield the protected (S)-tert-butyl N-(diphenylmethylene)-2-methylphenylalaninate.
-
Deprotection: Dissolve the purified intermediate in a solution of 3M HCl in methanol. Stir the mixture at room temperature for 4-6 hours.
-
Isolation of Final Product: Remove the solvent under reduced pressure. Dissolve the residue in deionized water and wash with diethyl ether to remove non-polar impurities. Adjust the pH of the aqueous layer to ~6.0 with a suitable base (e.g., 1M NaOH) to precipitate the product.
-
Final Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-Methyl-L-phenylalanine.
Expected Yield: 80-90% Enantiomeric Excess: >95% (as determined by chiral HPLC)[3]
Synthesis Workflow Diagram
Caption: Asymmetric synthesis of 2-Methyl-L-phenylalanine via phase-transfer catalysis.
Characterization
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized 2-Methyl-L-phenylalanine.
Physical and Chemical Properties
The fundamental properties of 2-Methyl-L-phenylalanine are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity (HPLC) | ≥ 99% | [1] |
| Specific Optical Rotation | [α]²⁰/D = -18 ± 1° (c=1 in water) | [1] |
Analytical Techniques & Protocols
Chiral HPLC is the definitive method for determining the enantiomeric purity of the final product.
Protocol for Chiral HPLC:
-
System: HPLC with UV detector
-
Column: Chiral stationary phase (e.g., Teicoplanin-based or Cyclodextrin-based CSP)[10][11]
-
Mobile Phase: Isocratic mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a specific pH). A typical mobile phase could be acetonitrile/water (60/40, v/v).[10]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm[11]
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample and compare the retention times of the peaks with authentic standards of the L- and D-enantiomers if available. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = |(Area_L - Area_D) / (Area_L + Area_D)| * 100.
The following table summarizes the expected spectroscopic data for 2-Methyl-L-phenylalanine. Note: As direct experimental spectra for this specific compound are not widely available, these are predicted values based on its structure and data from analogous compounds like L-phenylalanine.[12]
| Technique | Expected Data |
| ¹H NMR (500 MHz, D₂O) | Predicted δ (ppm): 7.2-7.4 (m, 5H, Ar-H), 3.1 (s, 2H, -CH₂-Ar), 1.5 (s, 3H, α-CH₃). The α-proton is absent. The NH₂ and COOH protons are typically exchanged in D₂O. |
| ¹³C NMR (125 MHz, D₂O) | Predicted δ (ppm): 178-180 (C=O), 135-137 (Ar C-ipso), 128-130 (Ar C-ortho/meta), 126-128 (Ar C-para), 60-62 (α-C), 40-42 (-CH₂-Ar), 22-24 (α-CH₃). |
| Mass Spec. (ESI+) | Predicted m/z: 180.10 [M+H]⁺, 134.09 [M+H - COOH]⁺. The fragmentation pattern would show a characteristic loss of the carboxylic acid group. |
| FTIR (KBr, cm⁻¹) | Predicted ν (cm⁻¹): 3100-3000 (Aromatic C-H stretch), 3000-2800 (Aliphatic C-H stretch), ~3000 (broad, N-H stretch from zwitterionic NH₃⁺), 1610-1590 (asymmetric COO⁻ stretch), 1580-1550 (N-H bend), 1420-1400 (symmetric COO⁻ stretch), 750-700 (Aromatic C-H out-of-plane bend).[12] |
Characterization Workflow Diagram
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Tandem Alkylation-Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
H-Phe(2-Me)-OH in Peptide Chemistry: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of 2-Methylphenylalanine in Peptide Chemistry.
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance the therapeutic potential of peptide-based drugs. H-Phe(2-Me)-OH, or 2-methylphenylalanine, is a synthetically modified aromatic amino acid that offers unique structural and functional properties when integrated into peptide backbones. The presence of a methyl group at the ortho position of the phenyl ring introduces steric hindrance that can significantly influence peptide conformation, receptor binding, and enzymatic stability. This technical guide provides a comprehensive overview of the applications of this compound in peptide chemistry, including its synthesis, incorporation into peptides, and its impact on peptide structure and function, supported by experimental protocols and data.
Core Concepts: The Impact of 2-Methylphenylalanine on Peptide Properties
The introduction of a methyl group on the phenyl ring of phenylalanine, particularly at the 2-position, imparts several key characteristics to a peptide:
-
Conformational Restriction: The ortho-methyl group restricts the rotational freedom of the phenyl side chain. This steric hindrance can favor specific dihedral angles, leading to a more defined and stable peptide conformation. This pre-organization can be advantageous for receptor binding by reducing the entropic penalty upon binding.
-
Enhanced Enzymatic Stability: The steric bulk of the 2-methyl group can shield the adjacent peptide bonds from proteolytic degradation by peptidases. This increased resistance to enzymatic cleavage prolongs the in vivo half-life of the peptide, a crucial factor for therapeutic efficacy.
-
Modulation of Binding Affinity: By altering the side chain's shape and electronics, the 2-methyl group can influence the peptide's interaction with its biological target. This can lead to either increased or decreased binding affinity, depending on the specific receptor pocket's topology and chemical environment. Structure-activity relationship (SAR) studies are essential to determine the precise effect of this modification.
-
Increased Lipophilicity: The addition of a methyl group increases the hydrophobicity of the amino acid side chain. This can enhance membrane permeability and facilitate the crossing of biological barriers, such as the blood-brain barrier, which is a significant advantage for drugs targeting the central nervous system.
Synthesis and Incorporation of this compound
The successful application of this compound in peptide chemistry relies on its efficient synthesis and incorporation into peptide chains. The most common strategy involves the preparation of the Fmoc-protected form, Fmoc-L-2-methylphenylalanine, which is then used in standard solid-phase peptide synthesis (SPPS).
Synthesis of Fmoc-L-2-methylphenylalanine
A general protocol for the synthesis of Fmoc-protected amino acids can be adapted for 2-methylphenylalanine.
Experimental Protocol:
-
Dissolution: Dissolve L-2-methylphenylalanine in a suitable solvent system, such as a mixture of dioxane and aqueous sodium carbonate solution.
-
Reaction with Fmoc-Cl: Cool the solution in an ice bath and add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in dioxane dropwise while stirring.
-
Reaction Progression: Allow the reaction to stir at 0°C for several hours and then at room temperature overnight.
-
Work-up: Add water to the reaction mixture and wash with a non-polar solvent like diethyl ether to remove unreacted Fmoc-Cl and other impurities.
-
Acidification and Precipitation: Acidify the aqueous layer with a strong acid, such as concentrated hydrochloric acid, until a white precipitate forms.
-
Isolation and Drying: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield Fmoc-L-2-methylphenylalanine.
Synthesis workflow for Fmoc-L-2-methylphenylalanine.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-2-methylphenylalanine can be incorporated into a peptide sequence using standard Fmoc-based SPPS protocols.
Experimental Protocol:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides) and swell it in an appropriate solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of Fmoc-L-2-methylphenylalanine using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Final Deprotection and Cleavage: Once the peptide synthesis is complete, remove the final N-terminal Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
General workflow for SPPS incorporating this compound.
Quantitative Data and Structure-Activity Relationship (SAR) Studies
| Peptide Analogue | Sequence | Receptor Binding Affinity (Ki, nM) | Enzymatic Stability (t½ in plasma, min) |
| Native Peptide | Tyr-Gly-Gly-Phe-Leu | 10.5 | 15 |
| Analogue 1 | Tyr-Gly-Gly-Phe(2-Me)-Leu | 8.2 | 45 |
| Analogue 2 | Tyr-Gly-Gly-Phe(4-Me)-Leu | 12.1 | 25 |
| Analogue 3 | Tyr-Gly-Gly-D-Phe-Leu | 25.8 | 90 |
This is a hypothetical data table for illustrative purposes.
In this hypothetical example, the incorporation of this compound (Analogue 1) leads to a modest increase in binding affinity and a significant improvement in enzymatic stability compared to the native peptide. This highlights the potential of this modification to enhance the drug-like properties of a peptide.
Impact on Signaling Pathways
The ultimate biological effect of a peptide is determined by its interaction with its target receptor and the subsequent modulation of intracellular signaling pathways. The conformational constraints imposed by this compound can lead to a more specific and potent interaction with the receptor, thereby influencing the downstream signaling cascade.
For instance, if a peptide containing this compound is an agonist for a G-protein coupled receptor (GPCR), its enhanced binding affinity and prolonged receptor occupancy due to increased stability could lead to a more sustained activation of downstream effectors like adenylyl cyclase or phospholipase C. This, in turn, would amplify the production of second messengers such as cAMP or IP3 and diacylglycerol, leading to a more robust cellular response.
Modulation of a GPCR signaling pathway.
Conclusion
This compound is a valuable tool in the arsenal of peptide chemists and drug developers. Its ability to impose conformational constraints, enhance enzymatic stability, and modulate binding affinity makes it an attractive modification for improving the therapeutic potential of bioactive peptides. While further research is needed to fully elucidate the specific applications and quantitative effects of this unnatural amino acid in various peptide systems, the foundational principles outlined in this guide provide a strong basis for its rational incorporation in the design of next-generation peptide therapeutics. The detailed experimental protocols and conceptual frameworks presented here serve as a resource for researchers seeking to explore the promising applications of this compound in their own work.
Peptides Containing 2-Methylphenylalanine: A Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of unnatural amino acids into peptide sequences is a well-established strategy for modulating their pharmacological properties. This technical guide focuses on the biological activity of peptides containing the unnatural amino acid 2-methylphenylalanine (H-Phe(2-Me)-OH). While direct and extensive research on peptides containing this specific residue is limited, this document synthesizes available data on closely related analogues, particularly those with 2',6'-dimethylphenylalanine (Dmp), to provide insights into potential biological activities, relevant experimental protocols, and associated signaling pathways. The primary biological context for these modified peptides appears to be in the modulation of opioid and substance P receptor activity. This guide aims to serve as a foundational resource for researchers exploring the potential of 2-methylphenylalanine-containing peptides in drug discovery and development.
Introduction
Peptide-based therapeutics offer high specificity and potency but are often limited by poor metabolic stability and low bioavailability. The introduction of sterically hindered or conformationally constrained unnatural amino acids, such as 2-methylphenylalanine, can address these limitations. The methyl group at the ortho position of the phenyl ring in this compound can restrict the rotation of the side chain, influencing the peptide's overall conformation and its interaction with biological targets. This modification can lead to enhanced receptor affinity, selectivity, and resistance to enzymatic degradation. This guide summarizes the known biological activities and provides relevant experimental details for peptides incorporating this and structurally similar amino acids.
Quantitative Biological Activity Data
Quantitative data on the biological activity of peptides containing this compound is sparse. However, studies on peptides with the closely related 2',6'-dimethylphenylalanine (Dmp) and 2'-methylphenylalanine provide valuable insights into their potential effects on opioid receptors. The following tables summarize key findings from these studies.
Table 1: Opioid Receptor Binding Affinities of 2',6'-Dimethylphenylalanine (Dmp) Containing Peptides
| Peptide Analogue | Parent Peptide | Receptor | Binding Affinity (Ki, nM) | Selectivity (μ/δ) | Source |
| [Dmp¹]DLT | Deltorphin II | δ | High Affinity | High | [1] |
| [Dmp¹]ENK | Enkephalin | δ | High Affinity | High | [1] |
Note: "High Affinity" indicates that the substituted peptides were nearly as effective as the parent peptides in receptor binding assays, though specific Ki values were not provided in the abstract.[1]
Table 2: Opioid Receptor Binding Affinities of Endomorphin-2 Analogues with Phenylalanine Derivatives
| Peptide Analogue | Ki (nM) - μ Receptor | Ki (nM) - δ Receptor | μ-Selectivity | Source |
| H-Dmt-Pro-Mmp-Phe-NH₂ | 0.20 ± 0.02 | 19.3 ± 1.5 | 96.5 | [2][3] |
| H-Dmt-Pro-Dmp-Phe-NH₂ | 0.04 ± 0.01 | 10.3 ± 0.8 | 258 | [2][3] |
Abbreviations: Dmt = 2',6'-dimethyl-L-tyrosine, Mmp = 2'-methyl-L-phenylalanine, Dmp = 2',6'-dimethyl-L-phenylalanine.[2][3]
Experimental Protocols
Opioid Receptor Binding Assay
This protocol is adapted from studies on opioid peptide analogues.[1][2][3]
Objective: To determine the binding affinity of synthetic peptides for opioid receptors (μ, δ, κ).
Materials:
-
Peptide analogues containing 2-methylphenylalanine.
-
Radioligands: [³H]DAMGO (for μ-receptor), [³H]DPDPE (for δ-receptor), [³H]U-69,593 (for κ-receptor).
-
Membrane preparations from rat brain or transfected cells expressing specific opioid receptor subtypes.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Naloxone (for non-specific binding determination).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test peptides.
-
In a 96-well plate, add membrane preparations, radioligand, and either buffer (for total binding), naloxone (for non-specific binding), or the test peptide.
-
Incubate the mixture at 25°C for 60-120 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 values for the test peptides.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) Bioassays
These are classical functional assays to determine the agonist or antagonist activity of opioid peptides.[1]
Objective: To assess the functional activity (agonist/antagonist) of peptides at μ-opioid receptors (GPI) and δ-opioid receptors (MVD).
Materials:
-
Isolated guinea pig ileum and mouse vas deferens tissues.
-
Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ / 5% CO₂ at 37°C.
-
Isotonic transducers and data acquisition system.
-
Test peptides and standard opioid agonists/antagonists (e.g., morphine, naloxone).
Procedure:
-
Mount the isolated tissue in the organ bath under a resting tension.
-
Allow the tissue to equilibrate.
-
For agonist activity, add cumulative concentrations of the test peptide to the organ bath and record the inhibition of electrically evoked contractions.
-
For antagonist activity, pre-incubate the tissue with the test peptide before adding a standard agonist and observe any shift in the agonist's dose-response curve.
-
Construct dose-response curves and calculate EC50 or IC50 values.
Signaling Pathways and Experimental Workflows
The biological effects of peptides containing 2-methylphenylalanine, particularly in the context of opioid receptor modulation, are mediated through specific intracellular signaling pathways. The following diagrams illustrate a generalized opioid receptor signaling pathway and a typical workflow for the synthesis and evaluation of these peptides.
Caption: Generalized Opioid Receptor Signaling Pathway.
Caption: Experimental Workflow for Peptide Synthesis and Evaluation.
Conclusion
The inclusion of 2-methylphenylalanine in peptide structures holds promise for the development of novel therapeutics with enhanced pharmacological profiles. While direct data remains limited, evidence from closely related analogues suggests that peptides containing this compound are likely to exhibit significant activity at opioid receptors and potentially other G-protein coupled receptors. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to systematically investigate the biological activities of these modified peptides. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of peptides incorporating 2-methylphenylalanine.
References
- 1. 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bifunctional [2’,6’-Dimethyl-l-tyrosine1]Endomorphin-2 Analogues Substituted at Position 3 with Alkylated Phenylalanine Derivatives Yield Potent Mixed μ-Agonist/δ-Antagonist and Dual μ-/δ-Agonist Opioid Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Structural Analysis of H-Phe(2-Me)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis of H-Phe(2-Me)-OH, also known as (S)-2-amino-3-(o-tolyl)propanoic acid. Due to the limited availability of direct experimental data in public databases, this document compiles predicted structural information, general experimental protocols for analogous compounds, and a workflow for its structural elucidation. This guide is intended to serve as a foundational resource for researchers working with this and other non-canonical amino acids.
Introduction
This compound is a derivative of the essential amino acid L-phenylalanine, featuring a methyl group at the ortho position of the phenyl ring. This modification can significantly influence the conformational properties and biological activity of peptides and peptidomimetics into which it is incorporated. A thorough understanding of its three-dimensional structure is therefore crucial for rational drug design and development. This guide outlines the key analytical techniques for the structural characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | PubChem |
| Molecular Weight | 179.22 g/mol | PubChem |
| CAS Number | 80126-53-0 | Aapptec |
| Appearance | Off-white to gray solid | MedChemExpress |
| Solubility | Soluble in water (requires sonication) | MedChemExpress |
| Predicted XLogP3 | 1.5 | PubChem |
| Predicted pKa (strongest acidic) | 2.2 | ChemAxon |
| Predicted pKa (strongest basic) | 9.5 | ChemAxon |
Structural Elucidation Workflow
The structural analysis of a novel or modified amino acid like this compound typically follows a standardized workflow to ensure comprehensive characterization. This process integrates various analytical techniques to determine the compound's connectivity, stereochemistry, and three-dimensional structure.
Caption: A generalized experimental workflow for the structural elucidation of this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic H | 7.10 - 7.30 | Multiplet |
| α-H | ~4.0 | Triplet |
| β-CH₂ | ~3.1, ~3.3 | Multiplet |
| Methyl H | ~2.3 | Singlet |
| NH₂ | Variable | Broad Singlet |
| COOH | Variable | Broad Singlet |
Note: Predicted values are based on standard chemical shift tables and software; actual values may vary depending on the solvent and experimental conditions.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| COOH | ~175 |
| Aromatic C (quaternary) | ~138, ~136 |
| Aromatic CH | ~130, ~128, ~126 |
| α-C | ~55 |
| β-C | ~37 |
| Methyl C | ~19 |
Note: Predicted values are based on standard chemical shift tables and software; actual values may vary depending on the solvent and experimental conditions.
Experimental Protocol: NMR Spectroscopy of Amino Acids
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired information. For resolving exchangeable protons (NH₂, COOH), a non-protic solvent like DMSO-d₆ is preferred.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for referencing the chemical shifts.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify the proton environments.
-
Acquire a ¹³C NMR spectrum to identify the carbon framework.
-
Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H and C atoms, for unambiguous assignment of all signals.
-
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, baseline correction) and integrate the signals in the ¹H spectrum. Analyze the chemical shifts, coupling constants, and correlations from 2D spectra to confirm the structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while tandem mass spectrometry (MS/MS) can reveal structural information through fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 180.1019 |
| [M+Na]⁺ | 202.0838 |
| [M-H]⁻ | 178.0874 |
Note: Predicted m/z values are for the monoisotopic mass.
Experimental Protocol: Mass Spectrometry of Amino Acids
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µM) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to promote ionization.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for amino acids as it is a soft ionization method that keeps the molecule intact.
-
Data Acquisition:
-
Acquire a full scan mass spectrum in both positive and negative ion modes to determine the molecular weight and identify the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Perform HRMS to obtain an accurate mass measurement and confirm the elemental composition.
-
Conduct MS/MS experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis: Analyze the fragmentation pattern to deduce structural features. Common fragmentation pathways for amino acids include the loss of water, formic acid, and cleavage of the amino acid backbone.
Crystallographic Analysis
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique requires the growth of a high-quality single crystal of the compound.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of this compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of X-rays.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use computational methods to solve the phase problem and generate an initial electron density map. Build an atomic model into the electron density and refine the model against the experimental data to obtain the final crystal structure.
-
Data Deposition: Deposit the final crystallographic information file (CIF) into a public database such as the Cambridge Crystallographic Data Centre (CCDC).
Note: As of the time of this writing, no public crystallographic data for this compound has been identified.
Biological Signaling Pathways
Currently, there is no information available in the scientific literature or public databases regarding the involvement of this compound in any specific biological signaling pathways. Further research is required to elucidate its potential biological roles and interactions.
Conclusion
The structural analysis of this compound can be achieved through a combination of modern analytical techniques. While specific experimental data is currently scarce, this guide provides a framework for its characterization based on predicted data and established protocols for similar compounds. The detailed structural information obtained from these methods is essential for understanding the properties of this compound and for its application in peptide synthesis and drug discovery. Future studies are encouraged to generate and publish experimental data to enrich the scientific understanding of this and other modified amino acids.
An In-Depth Technical Guide to H-Phe(2-Me)-OH: A Phenylalanine Derivative for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of H-Phe(2-Me)-OH, also known as (2S)-2-amino-3-(2-methylphenyl)propanoic acid, a synthetically modified amino acid with significant potential in peptide-based drug discovery and chemical biology. This document outlines its chemical and physical properties, potential synthesis strategies, and its applications in research, with a focus on its role in modifying peptide structure and function.
Core Properties of this compound
This compound is a derivative of the essential amino acid L-phenylalanine, featuring a methyl group at the ortho-position of the phenyl ring. This seemingly subtle modification can induce significant changes in the conformational properties and biological activity of peptides into which it is incorporated. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-amino-3-(2-methylphenyl)propanoic acid | |
| Synonyms | This compound, 2-Methyl-L-phenylalanine, (2S)-2-amino-3-(o-tolyl)propanoic acid | [1] |
| CAS Number | 80126-53-0 | [2] |
| Molecular Formula | C10H13NO2 | [2] |
| Molecular Weight | 179.22 g/mol | [2] |
| Appearance | Off-white to gray solid | |
| Solubility | Soluble in water (requires sonication) | |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
Synthesis of this compound
While detailed, step-by-step synthesis protocols for this compound are not abundantly available in public literature, a plausible synthetic route can be inferred from established methods for creating non-canonical amino acids. A potential pathway could involve the alkylation of a protected glycine equivalent with 2-methylbenzyl bromide, followed by enzymatic resolution or asymmetric synthesis to obtain the desired (S)-enantiomer.
A generalized workflow for a potential synthesis is depicted below. This would typically involve standard protecting group chemistry to protect the amino and carboxyl groups during the key carbon-carbon bond formation step.
Incorporation of this compound into Peptides
This compound can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[3][4] The amino acid is typically protected with an Fmoc group on the amine and then activated for coupling to the growing peptide chain on a solid support.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of Fmoc-Phe(2-Me)-OH into a peptide sequence. Specific conditions may need to be optimized based on the peptide sequence and the scale of the synthesis.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Activation and Coupling:
-
Dissolve Fmoc-Phe(2-Me)-OH (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add an activating base such as N,N-diisopropylethylamine (DIPEA).
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours).
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Research Applications and Biological Significance
The introduction of a methyl group on the phenyl ring of phenylalanine can have profound effects on the resulting peptide's properties. While specific biological activity data for this compound is limited in the public domain, the known effects of similar modifications suggest several key areas of research application.
Conformational Constraint and Structural Biology
The ortho-methyl group introduces steric hindrance that can restrict the rotational freedom of the phenyl side chain. This can lead to a more defined and stable peptide conformation.[5] Such conformational rigidity is often desirable in drug design as it can lead to higher binding affinity and selectivity for a biological target. The electron-donating nature of the methyl group may also influence local electronic environments and hydrogen bonding networks within the peptide.[5]
Modulation of Biological Activity
By altering the shape and electronics of the phenylalanine side chain, this compound can be used to probe the structure-activity relationships (SAR) of bioactive peptides. For instance, in peptides that bind to receptors or enzymes, the presence of the ortho-methyl group can either enhance or disrupt binding, providing valuable information about the binding pocket.
While not directly pertaining to this compound, studies on related methylated phenylalanine derivatives have shown a range of biological effects, including anti-inflammatory and antinociceptive properties.[6] This suggests that peptides containing this compound could be screened for a variety of biological activities.
Potential Signaling Pathways for Investigation
Given that phenylalanine is a precursor to several neurotransmitters, peptides containing this compound could potentially interact with pathways involved in neurotransmission. However, it is important to note that this is speculative and would require experimental validation. The methyl group might alter the recognition of such peptides by enzymes or receptors in these pathways.
A hypothetical signaling pathway that could be investigated is the interaction of a modified peptide with a G-protein coupled receptor (GPCR), a common target for peptide hormones and neurotransmitters.
Characterization Data
Expected Analytical Data:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the alpha- and beta-protons of the amino acid backbone, and a singlet for the methyl group protons. The chemical shifts of the aromatic protons would be influenced by the position of the methyl group.
-
¹³C NMR: The carbon NMR would show distinct signals for the carboxyl carbon, the alpha- and beta-carbons, the carbons of the phenyl ring, and the methyl carbon.
-
Mass Spectrometry: High-resolution mass spectrometry should confirm the exact mass of the compound, consistent with its molecular formula.
Conclusion
This compound is a valuable tool for researchers in peptide chemistry and drug discovery. Its unique structural features, arising from the ortho-methylation of the phenylalanine side chain, offer a means to introduce conformational constraints and modulate the biological activity of peptides. While further research is needed to fully elucidate its specific biological effects and to develop detailed synthetic and analytical protocols, the potential of this non-canonical amino acid to contribute to the development of novel peptide-based therapeutics and research tools is significant.
References
Understanding the Conformational Constraints of H-Phe(2-Me)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the conformational constraints of H-Phe(2-Me)-OH (2-Methyl-L-phenylalanine), a substituted amino acid of significant interest in peptide and medicinal chemistry. The introduction of a methyl group at the ortho position of the phenyl ring imposes notable steric hindrance, which significantly influences the molecule's torsional angles and, consequently, the conformation of peptides incorporating this residue. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from analogous substituted amino acids to provide a comprehensive understanding of its structural characteristics.
Core Concepts: The Impact of Ortho-Methylation
The primary determinant of the conformational preferences of this compound is the steric clash between the ortho-methyl group and the amino acid backbone. This interaction restricts the rotation around the Cα-Cβ (chi1, χ1) and Cβ-Cγ (chi2, χ2) bonds of the side chain. In unsubstituted phenylalanine, a wider range of χ1 and χ2 angles is permissible. However, the 2-methyl group in this compound disfavors certain rotamers, leading to a more defined set of low-energy conformations. This conformational rigidity can be a valuable tool in drug design, helping to lock a peptide into a bioactive conformation and potentially increasing its affinity and selectivity for a biological target.
Quantitative Conformational Data (Representative)
Due to the absence of specific published data for this compound, the following tables present representative quantitative data derived from computational modeling and experimental studies of sterically hindered phenylalanine analogs. These values illustrate the expected conformational preferences.
Table 1: Predicted Low-Energy Torsional Angles for this compound
| Torsional Angle | Predicted Value (degrees) | Method |
| φ (phi) | -120 to -60 | Computational Modeling |
| ψ (psi) | +120 to +160 | Computational Modeling |
| χ1 (chi1) | -80 to -60, 160 to 180 | Computational Modeling |
| χ2 (chi2) | +70 to +110 | Computational Modeling |
Table 2: Comparison of Conformational Flexibility with L-Phenylalanine
| Parameter | This compound | L-Phenylalanine |
| Preferred χ1 rotamers | 2 (gauche-, trans) | 3 (gauche+, gauche-, trans) |
| Rotational Barrier (Cα-Cβ) | Higher | Lower |
| Conformational Entropy | Lower | Higher |
Experimental Protocols
The following are detailed methodologies for key experiments that would be employed to elucidate the conformational constraints of this compound.
Protocol 1: Synthesis of this compound
This protocol is a general representation for the synthesis of a custom amino acid and would require optimization.
-
Starting Material: Commercially available Boc-L-serine methyl ester.
-
Step 1: O-Tosylation.
-
Dissolve Boc-L-serine methyl ester in anhydrous dichloromethane (DCM).
-
Add triethylamine (2.2 eq) and cool to 0°C.
-
Add p-toluenesulfonyl chloride (1.5 eq) portion-wise and stir at 0°C for 4 hours.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the tosylated intermediate.
-
-
Step 2: Phenyl Ring Introduction.
-
Prepare a Grignard reagent from 2-bromotoluene and magnesium turnings in anhydrous THF.
-
In a separate flask, dissolve the tosylated intermediate from Step 1 in anhydrous THF and cool to -78°C.
-
Add CuCN (0.1 eq) to the reaction mixture.
-
Slowly add the Grignard reagent to the reaction mixture and allow it to warm to room temperature overnight.
-
Quench the reaction with saturated NH4Cl solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate.
-
Purify the crude product by column chromatography to yield Boc-Phe(2-Me)-OMe.
-
-
Step 3: Hydrolysis.
-
Dissolve Boc-Phe(2-Me)-OMe in a 1:1 mixture of THF and 1N LiOH.
-
Stir at room temperature for 2 hours or until TLC indicates completion.
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate to yield Boc-Phe(2-Me)-OH.
-
-
Step 4: Deprotection.
-
Dissolve Boc-Phe(2-Me)-OH in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate this compound as a TFA salt.
-
Collect the solid by filtration and dry under vacuum.
-
Protocol 2: Conformational Analysis by NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D2O or DMSO-d6) in a 5 mm NMR tube.
-
1D ¹H NMR:
-
Acquire a standard 1D proton NMR spectrum.
-
Integrate the signals to confirm the presence of all expected protons.
-
Measure the coupling constants (J-values), particularly the ³J(Hα, Hβ) coupling constants, which are related to the χ1 torsion angle via the Karplus equation.
-
-
2D NMR (COSY, TOCSY, NOESY/ROESY):
-
COSY/TOCSY: Acquire COSY and TOCSY spectra to confirm proton spin systems and aid in the assignment of all proton resonances.
-
NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations. The presence and intensity of NOEs between the side-chain protons and the backbone protons will provide crucial distance restraints for determining the preferred conformation. For example, NOEs between the ortho-methyl protons and the α-proton would be indicative of specific χ1 rotamers.
-
-
Data Analysis:
-
Process and analyze the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Use the measured coupling constants and NOE-derived distance restraints in molecular modeling software (e.g., Amber, CHARMM) to perform restrained molecular dynamics or simulated annealing simulations to generate a family of low-energy structures consistent with the experimental data.
-
Protocol 3: Computational Conformational Search
-
Structure Preparation: Build the 3D structure of this compound using a molecular modeling program (e.g., Avogadro, GaussView).
-
Conformational Search:
-
Perform a systematic or stochastic conformational search to explore the potential energy surface. For a molecule of this size, a systematic search of the key rotatable bonds (φ, ψ, χ1, χ2) is feasible.
-
Use a molecular mechanics force field (e.g., MMFF94, AMBER) for the initial search to efficiently sample a large number of conformations.
-
-
Quantum Mechanical Optimization and Energy Calculation:
-
Take the low-energy conformers identified from the molecular mechanics search and perform geometry optimizations and energy calculations at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
-
This will provide more accurate relative energies of the different conformers.
-
-
Analysis:
-
Analyze the geometries of the low-energy conformers, paying close attention to the values of the key torsional angles.
-
Generate a Ramachandran-like plot for the χ1 and χ2 angles to visualize the allowed and disallowed conformational space.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the conformational analysis of this compound.
Caption: Logical relationship of ortho-methylation to conformational constraint.
Caption: A typical experimental workflow for determining molecular conformation.
Conclusion
This compound is a valuable building block for introducing conformational constraints into peptides. The ortho-methyl group significantly restricts the side-chain rotational freedom, leading to a more defined three-dimensional structure. While direct experimental data remains to be published, the principles outlined in this guide, based on analogous systems, provide a robust framework for understanding and predicting the conformational behavior of this modified amino acid. The detailed experimental and computational protocols offer a clear path for researchers to further investigate its specific structural properties and leverage them in the design of novel peptide-based therapeutics and research tools.
Methodological & Application
Application Notes and Protocols for the Incorporation of H-Phe(2-Me)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Phe(2-Me)-OH, or 2-methyl-L-phenylalanine, is a non-canonical amino acid that has garnered interest in peptide and drug development. The incorporation of this sterically hindered amino acid into peptide sequences can impart unique conformational constraints, enhance metabolic stability, and modulate biological activity. The presence of the ortho-methyl group on the phenyl ring presents challenges for standard solid-phase peptide synthesis (SPPS) protocols, necessitating optimized conditions to achieve efficient coupling and high-purity peptides.
These application notes provide a detailed protocol for the successful incorporation of Fmoc-Phe(2-Me)-OH into peptide chains using Fmoc-based SPPS. The methodologies outlined below are designed to address the steric hindrance of the 2-methylphenyl side chain and offer a reliable starting point for researchers.
Data Presentation
Effective incorporation of sterically hindered amino acids like this compound requires careful selection of coupling reagents and optimization of reaction conditions. While specific quantitative data for this compound is not extensively published, the following tables summarize recommended reagents and general parameters based on protocols for other sterically hindered and N-methylated amino acids, which present similar synthetic challenges.[1]
Table 1: Recommended Coupling Reagents for this compound Incorporation
| Coupling Reagent | Description | Advantages | Potential Disadvantages |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High coupling efficiency, rapid reaction times, effective for sterically hindered amino acids.[1] | Higher cost, potential for racemization with sensitive amino acids. |
| HBTU/HOBt | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / Hydroxybenzotriazole | Widely used, cost-effective, and efficient for many standard couplings. | Can be less effective for severely hindered couplings compared to HATU. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Effective for hindered couplings and can reduce racemization. | Byproducts can be difficult to remove. |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | Cost-effective, low racemization potential. | Slower reaction times compared to uronium-based reagents. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High efficiency, safer alternative to HOBt/HOAt-based reagents. | Higher cost. |
Table 2: General SPPS Parameters for a Standard Cycle
| Step | Reagent/Solvent | Time | Notes |
| Resin Swelling | DMF or DCM | 30-60 min | Essential for optimal reagent accessibility. |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | Two treatments ensure complete deprotection. |
| Washing | DMF | 5-7 times | Thorough washing is critical to remove residual piperidine. |
| Coupling | See Table 1 | 1-4 hours (or overnight) | Extended coupling times are often necessary for sterically hindered residues. |
| Washing | DMF, DCM | 3-5 times each | Removes excess reagents and byproducts. |
| Capping (Optional) | Acetic Anhydride/DIEA in DMF | 20 min | To block any unreacted amino groups. |
Experimental Protocols
The following protocols provide a detailed methodology for the manual incorporation of this compound into a peptide sequence using Fmoc-based SPPS. These protocols can be adapted for automated peptide synthesizers.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of a suitable resin (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids) into a reaction vessel.
-
Add sufficient N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to cover the resin.
-
Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the solvent.
Protocol 2: Fmoc Deprotection
-
To the swollen resin, add a solution of 20% piperidine in DMF.
-
Agitate the mixture for 10 minutes at room temperature.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Protocol 3: Coupling of Fmoc-Phe(2-Me)-OH
This protocol utilizes HATU as the coupling reagent, which is highly recommended for sterically hindered amino acids.
-
In a separate vial, dissolve Fmoc-Phe(2-Me)-OH (3-5 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the solution and pre-activate for 1-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended overnight.
-
To monitor the reaction progress, a small sample of the resin can be taken for a qualitative test (e.g., bromophenol blue test, as the ninhydrin test is not reliable for secondary amines that would be formed when coupling to an N-methylated amino acid, and may be less clear for sterically hindered primary amines).
-
If the coupling is incomplete, drain the solution, wash the resin with DMF, and perform a second coupling with a freshly prepared activated Fmoc-Phe(2-Me)-OH solution.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3-5 times) followed by DCM (3-5 times).
Protocol 4: Final Cleavage and Deprotection
The choice of cleavage cocktail depends on the other amino acids present in the peptide sequence. A standard cleavage cocktail is provided below.
-
After the final Fmoc deprotection and washing, wash the peptide-resin with methanol and dry it thoroughly under vacuum.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow for this compound Incorporation
References
Application Notes and Protocols for Coupling H-Phe(2-Me)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes: Strategies for Coupling Sterically Hindered H-Phe(2-Me)-OH
The incorporation of sterically hindered amino acids, such as this compound (2-methylphenylalanine), into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability, modulate conformation, and improve the pharmacological properties of peptide-based therapeutics. However, the bulky ortho-methyl group on the phenylalanine side chain presents a significant challenge to standard Solid-Phase Peptide Synthesis (SPPS) protocols, often leading to incomplete coupling reactions and low yields. The selection of an appropriate coupling reagent is therefore paramount to the successful synthesis of peptides containing this residue.
Modern onium salt-based coupling reagents are generally recommended for acylating the N-terminus of a growing peptide chain with sterically hindered amino acids.[1] These reagents form highly reactive esters in situ, which can overcome the steric hindrance posed by residues like this compound.[2] Reagents based on 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are particularly effective due to the enhanced reactivity of the active esters they form.[1][3]
Key Recommendations:
-
High-Reactivity Onium Salts: For challenging couplings involving this compound, the use of high-reactivity uronium/aminium or phosphonium salt reagents is strongly advised. Reagents such as HATU , HCTU , and COMU are preferred over older reagents like HBTU or TBTU.[4]
-
Additives: The inclusion of additives like HOAt or OxymaPure is crucial for both accelerating the coupling reaction and minimizing racemization.[2] COMU is a noteworthy reagent as it incorporates an Oxyma moiety within its structure, offering both high efficiency and a better safety profile compared to benzotriazole-based reagents.[3]
-
Base Selection: The choice of base can influence the extent of racemization. While N,N-diisopropylethylamine (DIPEA) is commonly used, for amino acids prone to racemization, a more sterically hindered and weaker base like sym-collidine may be beneficial.[5]
-
Reaction Conditions: Extended coupling times and, in some cases, double coupling may be necessary to drive the reaction to completion. The use of microwave-assisted SPPS can also significantly enhance coupling efficiency for hindered residues.[6] Monitoring the reaction progress using a qualitative method like the Kaiser test is essential to ensure complete acylation.[2]
Data Presentation: Performance of Coupling Reagents for Hindered Amino Acids
While specific comparative studies on the coupling efficiency and racemization for this compound are not extensively available in the reviewed literature, data from analogous sterically hindered or racemization-prone amino acids can provide valuable guidance. The following tables summarize the performance of various coupling reagents in such challenging contexts.
Table 1: Comparison of Coupling Reagent Efficiency for a Difficult Sequence
The following data is derived from the synthesis of the 65–74 fragment of the acyl carrier peptide (ACP), a sequence known to be difficult to synthesize.
| Coupling Reagent | Coupling Time | Crude Peptide Purity (%) |
| HATU | 2 x 1 min | 83.63 |
| HCTU | 2 x 5 min | 81.99 |
| COMU | 2 x 1 min | 79.00 |
| PyBOP | 2 x 1 min | 70.27 |
Data adapted from a comparative study of different activators in fast Fmoc SPPS.[4] The study highlights that HATU, HCTU, and COMU provide superior results for difficult sequences compared to PyBOP, especially with shorter reaction times.
Table 2: Influence of Coupling Method on Racemization of Phenylglycine (Phg)
Phenylglycine is an amino acid known to be highly susceptible to racemization during coupling. This data provides insight into the effectiveness of different reagents and bases at preserving stereochemical integrity.
| Activator | Base | % Correct Diastereomer (L-D) |
| HATU | DIPEA | 85.1 |
| HATU | NMM | 94.7 |
| COMU | DMP | >99.0 |
| DEPBT | DIPEA | >99.0 |
| HBTU | DIPEA | 89.9 |
Data adapted from a study on phenylglycine racemization in Fmoc-based SPPS.[5] This table demonstrates that the combination of a modern coupling reagent like COMU with a suitable base, or the use of a low-racemization reagent like DEPBT, can effectively suppress epimerization.
Experimental Protocols
Protocol for Coupling this compound using HATU
This protocol describes a general procedure for the manual coupling of Fmoc-Phe(2-Me)-OH to a resin-bound peptide using HATU.
Materials:
-
Fmoc-Phe(2-Me)-OH
-
HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or sym-collidine
-
Peptide-grade Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
-
SPPS reaction vessel
-
Nitrogen for agitation
Procedure:
-
Resin Preparation:
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-Phe(2-Me)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Immediately add the pre-activated Fmoc-Phe(2-Me)-OH solution to the resin.
-
Agitate the mixture with nitrogen bubbling for 1-2 hours at room temperature. Longer coupling times may be required depending on the sequence.[8]
-
-
Monitoring and Washing:
-
After the initial coupling time, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.[2]
-
If the Kaiser test is positive (blue beads), indicating incomplete coupling, drain the reaction solution and repeat steps 2 and 3 (double coupling).
-
If the Kaiser test is negative (colorless or yellow beads), the coupling is complete.
-
Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Protocol for Racemization Analysis
This protocol provides a general method for determining the extent of racemization of an amino acid residue within a synthesized peptide via hydrolysis and chiral analysis.
Materials:
-
Synthesized peptide
-
6 M HCl
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA)
-
Acetone
-
1 M NaHCO₃
-
2 M HCl
-
HPLC system with a C18 column
Procedure:
-
Peptide Hydrolysis:
-
Place approximately 0.5 mg of the purified peptide into a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, evaporate the HCl to dryness.
-
-
Derivatization with Marfey's Reagent:
-
Dissolve the amino acid hydrolysate in 100 µL of water.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 40 µL of 1 M NaHCO₃ to initiate the reaction.
-
Incubate the mixture at 40°C for 1 hour.
-
Stop the reaction by adding 20 µL of 2 M HCl.
-
-
Sample Preparation and HPLC Analysis:
-
Evaporate the solvent to dryness.
-
Redissolve the derivatized residue in 500 µL of a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the sample by reverse-phase HPLC. The L-L and L-D diastereomers of the derivatized amino acids will have different retention times, allowing for their separation and quantification. The percentage of the D-isomer can be calculated from the peak areas.
-
Visualizations
Standard SPPS Cycle
Caption: A single cycle of amino acid addition in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Mechanism of Onium Salt (HATU) Activation
Caption: Simplified mechanism of amino acid activation and coupling using HATU.
Decision Workflow for Coupling Hindered Amino Acidsdot
References
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. benchchem.com [benchchem.com]
- 3. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comparative Analysis of Fmoc-Phe(2-Me)-OH and Boc-Phe(2-Me)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed comparison of two key protected amino acid derivatives, Fmoc-Phe(2-Me)-OH and Boc-Phe(2-Me)-OH, for their application in solid-phase peptide synthesis (SPPS). The incorporation of N-methylated amino acids, such as 2-methylphenylalanine [Phe(2-Me)], presents unique challenges and opportunities in the design of novel peptides with enhanced therapeutic properties. N-methylation can improve pharmacokinetic properties by increasing metabolic stability and membrane permeability. However, it also introduces significant steric hindrance, which can impede coupling reactions.[1][2]
The choice between the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) protecting group strategies is a critical decision that influences the overall success of the synthesis. This guide offers a comprehensive overview of both methodologies, including detailed protocols and a comparative analysis to aid in the selection of the most appropriate strategy for your specific research needs.
Introduction to Fmoc and Boc Protection Strategies
The fundamental difference between the Fmoc and Boc strategies lies in the chemistry of the α-amino protecting group and the conditions required for its removal.
-
Fmoc Strategy: The Fmoc group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This strategy is characterized by its mild deprotection conditions, making it compatible with a wide range of acid-sensitive side-chain protecting groups and linkers.
-
Boc Strategy: The Boc group is acid-labile and is removed by treatment with an acid, most commonly trifluoroacetic acid (TFA).[2] This approach often proves advantageous for the synthesis of hydrophobic or aggregation-prone peptide sequences, as the protonation of the N-terminus after deprotection can disrupt interchain hydrogen bonding.[2][3]
The incorporation of sterically hindered N-methylated amino acids like Phe(2-Me)-OH exacerbates the challenges in SPPS, often leading to incomplete coupling and the formation of deletion sequences.[2][4] Therefore, optimized protocols and the use of potent coupling reagents are essential for successful synthesis, regardless of the chosen strategy.
Data Presentation: Comparative Analysis
| Feature | Fmoc-Phe(2-Me)-OH | Boc-Phe(2-Me)-OH | References |
| Deprotection Chemistry | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., 50% TFA in DCM) | |
| Handling of Hydrophobic/ Aggregating Sequences | More prone to aggregation issues. | Generally more effective due to N-terminal protonation after deprotection, which reduces aggregation. | [3] |
| Coupling Efficiency | Challenging due to steric hindrance. Often requires specialized, highly efficient coupling reagents (e.g., HATU, HCTU, PyAOP, PyBOP) and extended reaction times or double coupling. | Also challenging, but in situ neutralization protocols can improve yields for difficult sequences. Requires highly reactive coupling methods. | [2][4][5] |
| Typical Crude Peptide Purity | May be lower for difficult, hydrophobic sequences containing N-methylated residues. | Often yields higher purity for hydrophobic and aggregation-prone sequences. | [2] |
| Overall Yield | Dependent on sequence and optimization; can be lower for "difficult sequences". | Can be higher for "difficult sequences" if aggregation is the primary issue. | [6][7] |
| Compatibility with Acid-Sensitive Modifications | Highly compatible due to mild, basic deprotection. | Not suitable for peptides containing other acid-sensitive modifications that are not protected by TFA-resistant groups. | [1] |
| Final Cleavage Conditions | Mildly acidic (e.g., TFA cocktail), compatible with most modifications. | Harshly acidic (e.g., HF or TFMSA), which can degrade sensitive residues. | [3] |
| Safety | Relatively safe reagents used in the synthesis cycle. | Requires handling of highly corrosive and toxic HF or TFMSA for final cleavage, necessitating specialized equipment. | [3] |
| Orthogonality | Fully orthogonal protection scheme with acid-labile side-chain protecting groups. | Not fully orthogonal, as repeated acid treatment for Boc deprotection can lead to gradual loss of acid-labile side-chain protecting groups. |
Experimental Protocols
The following are detailed, generalized protocols for the incorporation of Fmoc-Phe(2-Me)-OH and Boc-Phe(2-Me)-OH into a peptide sequence using manual solid-phase peptide synthesis.
Protocol 1: Incorporation of Fmoc-Phe(2-Me)-OH
This protocol is optimized for the coupling of sterically hindered N-methylated amino acids using the Fmoc/tBu strategy.
Materials:
-
Rink Amide or Wang resin
-
Fmoc-Phe(2-Me)-OH
-
Other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or an alternative phosphonium-based reagent like PyAOP or PyBOP.[4]
-
Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[8]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes.[8]
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-Phe(2-Me)-OH:
-
In a separate vial, dissolve Fmoc-Phe(2-Me)-OH (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the solution and vortex briefly to pre-activate for 1-2 minutes.[9]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. For such a sterically hindered amino acid, a longer coupling time or double coupling is recommended.[2]
-
-
Monitoring the Coupling:
-
The Kaiser test is not reliable for secondary amines. Use the Bromophenol blue test to monitor for the presence of unreacted amines.[6]
-
If the test indicates incomplete coupling, drain the solution, wash with DMF, and repeat the coupling step (double coupling).
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF, followed by DCM, and then DMF again.
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.
-
Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.[8]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Incorporation of Boc-Phe(2-Me)-OH
This protocol is adapted for the coupling of sterically hindered N-methylated amino acids using the Boc/Bzl strategy.
Materials:
-
Merrifield or PAM resin
-
Boc-Phe(2-Me)-OH
-
Other required Boc-amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Coupling reagent: HBTU/HOBt (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / 1-Hydroxybenzotriazole) or a more potent reagent like PyBroP for very difficult couplings.[2][10]
-
Cleavage Reagent: Anhydrous HF or TFMSA with appropriate scavengers (e.g., anisole).
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM for 1-2 hours in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for approximately 30 minutes to remove the Boc protecting group.[2]
-
Wash the resin thoroughly with DCM and then DMF.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt with a 10% solution of DIEA in DMF. Repeat the neutralization.[11]
-
Wash the resin with DMF.
-
-
Coupling of Boc-Phe(2-Me)-OH (In Situ Neutralization):
-
In a separate vial, pre-activate Boc-Phe(2-Me)-OH (3-5 equivalents) with a coupling reagent such as HBTU/HOBt in DMF.
-
Simultaneously add the activated amino acid solution and a base (e.g., DIEA) to the deprotected peptide-resin. This in situ neutralization can minimize aggregation.[2][3]
-
Allow the coupling reaction to proceed for 1-4 hours.
-
-
Monitoring the Coupling:
-
Use the Bromophenol blue test to check for completion.
-
If the coupling is incomplete, a second coupling may be performed.
-
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and by-products.
-
Chain Elongation: Repeat steps 2-6 for each amino acid in the sequence.
-
Final Cleavage:
-
Caution: This step involves highly hazardous reagents and must be performed in a specialized apparatus with appropriate safety precautions.
-
Dry the peptide-resin thoroughly.
-
Perform the cleavage using anhydrous HF or TFMSA with appropriate scavengers at 0°C for 1-2 hours.[12]
-
Precipitate the crude peptide with cold diethyl ether, centrifuge, and wash the pellet.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by RP-HPLC.
Visualization of Method Selection and Workflow
The decision to use either the Fmoc or Boc strategy for synthesizing a peptide containing a sterically hindered N-methylated amino acid like Phe(2-Me)-OH involves several considerations. The following diagram illustrates a logical workflow for this decision-making process.
The following diagram illustrates the general experimental workflow for solid-phase peptide synthesis (SPPS) incorporating a sterically hindered N-methylated amino acid.
Conclusion
The choice between Fmoc-Phe(2-Me)-OH and Boc-Phe(2-Me)-OH for peptide synthesis is not straightforward and depends heavily on the specific characteristics of the target peptide. The Fmoc strategy offers milder conditions and greater compatibility with a diverse range of functional groups, making it the more common choice in modern peptide synthesis.[] However, for sequences that are particularly hydrophobic or prone to aggregation, the Boc strategy may provide a significant advantage in terms of crude purity and overall yield.[2][3]
Regardless of the chosen strategy, the successful incorporation of the sterically hindered Phe(2-Me)-OH residue necessitates careful optimization of the coupling step. This includes the use of highly potent coupling reagents, potentially longer reaction times or double coupling, and diligent monitoring of reaction completion. By understanding the relative strengths and weaknesses of each approach and implementing optimized protocols, researchers can successfully synthesize peptides containing this challenging but valuable modified amino acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Designing Conformationally Restricted Peptides using H-Phe(2-Me)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Conformational Restriction in Peptide Drug Design
Peptides are promising therapeutic agents due to their high potency and specificity. However, their application is often limited by poor metabolic stability and low bioavailability, largely due to their conformational flexibility. Incorporating unnatural amino acids, such as H-Phe(2-Me)-OH (2-methyl-L-phenylalanine), is a powerful strategy to overcome these limitations. The steric hindrance introduced by the methyl group on the ortho position of the phenylalanine ring restricts the rotational freedom of the peptide backbone, leading to a more defined and stable conformation. This conformational restriction can enhance receptor binding affinity, improve selectivity for receptor subtypes, and increase resistance to enzymatic degradation.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in the design and synthesis of conformationally restricted peptides.
Application Notes: Leveraging this compound in Peptide Design
Enhancing Receptor Selectivity
The introduction of this compound can significantly influence the selectivity of a peptide for its target receptor. The fixed orientation of the aromatic side chain can favor binding to a specific receptor subtype, reducing off-target effects.
A notable example is the modification of cyclic opioid peptide analogs. In a study of a potent, non-selective cyclic opioid peptide, the substitution of Phenylalanine with o-methylphenylalanine (a positional isomer of this compound) resulted in a compound with a slight preference for the μ-opioid receptor over the δ-opioid receptor. This highlights the principle that subtle modifications to the conformational flexibility of a key residue can fine-tune receptor selectivity.
Improving Metabolic Stability
The conformational rigidity imparted by this compound can protect the peptide from degradation by proteases. The steric shield provided by the methyl group can hinder the access of enzymes to the adjacent peptide bonds, thereby prolonging the half-life of the peptide in biological systems.
Quantitative Data Summary
The following table summarizes the binding affinity data for a cyclic opioid peptide analog and its derivative containing o-methylphenylalanine. This data serves as a representative example of the potential impact of incorporating a sterically hindered phenylalanine analog like this compound.
| Compound | μ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | Selectivity (δ/μ) |
| H-Tyr-D-Orn-Phe-Glu-NH₂ (Parent Peptide) | 1.5 ± 0.3 | 2.5 ± 0.5 | 1.7 |
| H-Tyr-D-Orn-(o-Me)Phe-Glu-NH₂ | 3.8 ± 0.7 | 13.0 ± 2.0 | 3.4 |
Data extracted from a study on a cyclic opioid peptide analog where o-methylphenylalanine was substituted for Phe.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a model peptide containing this compound. Due to the steric hindrance of this compound, specific considerations for the coupling step are included.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Phe(2-Me)-OH)
-
Coupling reagents: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: Methanol (MeOH)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
Dissolve 4 equivalents of the Fmoc-amino acid and 3.95 equivalents of HCTU/HATU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Wash the resin with DMF (3 times) and DCM (3 times). Confirm completion of the coupling using a Kaiser test.
-
-
Coupling of Fmoc-Phe(2-Me)-OH (Sterically Hindered):
-
Dissolve 4 equivalents of Fmoc-Phe(2-Me)-OH and 3.95 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA and allow for a longer pre-activation time of 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Extend the coupling time to 4-6 hours, or perform a double coupling (repeating the coupling step).
-
Monitor the reaction closely using the Kaiser test. If the test is still positive, a second coupling is recommended.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Repeat Fmoc deprotection and coupling steps until the desired peptide sequence is assembled.
-
Final Fmoc Deprotection: Perform the final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times). Dry the resin under vacuum for at least 2 hours.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique to determine the solution-state conformation of peptides.
Protocol:
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OH/H₂O mixture).
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to confirm the peptide's identity and assess its purity.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a given amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon atoms to their attached protons.
-
-
Data Analysis:
-
Assign all proton and carbon resonances.
-
Use the NOESY cross-peak intensities to derive inter-proton distance restraints.
-
Use coupling constants (e.g., ³J(HN,Hα)) to determine dihedral angle (φ) restraints.
-
Utilize molecular modeling software to calculate a family of 3D structures consistent with the experimental restraints. The resulting structures will reveal the preferred conformation of the peptide and the specific dihedral angles (φ, ψ) adopted by the this compound residue.
-
Visualization of a Relevant Signaling Pathway
The following diagram illustrates the signaling pathway of the μ-opioid receptor, a G-protein coupled receptor (GPCR) that can be targeted by peptides containing conformationally restricted amino acids. Activation of the μ-opioid receptor by an agonist leads to the inhibition of adenylyl cyclase and the modulation of ion channel activity.
Logical Workflow for Peptide Design and Evaluation
The following diagram outlines the logical workflow for designing and evaluating conformationally restricted peptides using this compound.
By following these guidelines and protocols, researchers can effectively utilize this compound to develop novel peptide-based therapeutics with improved pharmacological properties.
References
Application Notes and Protocols for the Analysis of Peptides Containing 2-Methyl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids, such as 2-Methyl-L-phenylalanine, into peptide sequences is a powerful strategy in drug discovery and development. The addition of a methyl group to the phenyl ring of phenylalanine can induce conformational constraints, enhance proteolytic stability, and modulate biological activity. Consequently, robust analytical techniques are imperative for the characterization, purification, and quantification of these modified peptides. These application notes provide a comprehensive overview of the key analytical methodologies for peptides containing 2-Methyl-L-phenylalanine, complete with detailed experimental protocols and data interpretation guidelines. While specific experimental data for peptides containing 2-Methyl-L-phenylalanine is not extensively available in public literature, this document utilizes data from closely related structures and theoretical calculations to provide practical guidance.
Chromatographic Analysis: Purity Assessment and Purification
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are fundamental techniques for assessing the purity of synthetic peptides and for their purification.[1] The introduction of a methyl group on the phenylalanine ring increases the hydrophobicity of the peptide, which will lead to a longer retention time on reversed-phase columns compared to their unsubstituted counterparts.
Table 1: Predicted Reversed-Phase HPLC Retention Times of a Model Peptide
| Peptide Sequence | Modification | Predicted Retention Time (minutes) |
| H-Gly-Ala-Phe -Gly-NH₂ | Unmodified | 15.2 |
| H-Gly-Ala-(2-Me)Phe -Gly-NH₂ | 2-Methyl-L-phenylalanine | 16.5 |
Note: Predicted retention times are based on a standard C18 column with a linear gradient of acetonitrile in water with 0.1% TFA. The retention time for the modified peptide is an estimation based on the increased hydrophobicity from the methyl group.
Protocol 1: Reversed-Phase HPLC Analysis of a 2-Methyl-L-phenylalanine Peptide
Objective: To determine the purity of a synthesized peptide containing 2-Methyl-L-phenylalanine.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Peptide sample dissolved in Mobile Phase A
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Inject 10-20 µL of the peptide sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 220 nm and 254 nm. The aromatic ring of the 2-Methyl-L-phenylalanine will absorb at 254 nm.[2]
-
Calculate the purity of the peptide by integrating the area of the main peak relative to the total peak area.
Expected Results: A major peak corresponding to the desired peptide should be observed. The retention time will be longer than the analogous peptide with an unmodified phenylalanine.
Mass Spectrometry: Molecular Weight and Sequence Verification
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and verifying the amino acid sequence of peptides. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques.[3] Tandem mass spectrometry (MS/MS) is used for sequencing.
Table 2: Calculated Monoisotopic Masses of a Model Peptide and Its Fragments
| Peptide/Fragment | Sequence | Calculated m/z ([M+H]⁺) |
| Parent Peptide | H-Gly-Ala-(2-Me)Phe-Gly-NH₂ | 378.2138 |
| b₂ ion | H-Gly-Ala- | 129.0660 |
| y₂ ion | H-(2-Me)Phe-Gly-NH₂ | 250.1501 |
| Immonium Ion | (2-Me)Phe | 134.0919 |
Note: The mass of 2-Methyl-L-phenylalanine is approximately 179.22 g/mol . The fragmentation of peptides containing this residue is expected to be similar to that of phenylalanine-containing peptides, with characteristic b and y ions. A prominent immonium ion for 2-Methyl-L-phenylalanine would also be expected.
Protocol 2: ESI-MS and MS/MS Analysis
Objective: To confirm the molecular weight and sequence of a peptide containing 2-Methyl-L-phenylalanine.
Materials:
-
An ESI-MS system coupled to an HPLC or a direct infusion pump.
-
The purified peptide sample from Protocol 1.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Procedure:
-
MS (Molecular Weight Confirmation):
-
Introduce the sample into the ESI source via direct infusion or LC-MS.
-
Acquire the full scan mass spectrum in positive ion mode.
-
Identify the [M+H]⁺, [M+2H]²⁺, etc., ions and deconvolute the spectrum to determine the molecular weight.
-
-
MS/MS (Sequence Verification):
-
Perform a product ion scan on the most abundant precursor ion (e.g., [M+2H]²⁺).
-
Fragment the precursor ion using collision-induced dissociation (CID).
-
Analyze the resulting fragment ions (b and y ions) to confirm the amino acid sequence.[4] Look for a mass difference corresponding to the 2-Methyl-L-phenylalanine residue (179.11 Da).
-
NMR Spectroscopy: Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.[5] For peptides containing 2-Methyl-L-phenylalanine, NMR can confirm the presence and location of the methyl group and provide insights into its effect on the peptide's conformation.
Table 3: Expected ¹H NMR Chemical Shift Ranges for 2-Methyl-L-phenylalanine Residues
| Proton | Expected Chemical Shift Range (ppm) |
| Amide (NH) | 7.5 - 8.5 |
| Alpha (αH) | 4.0 - 5.0 |
| Beta (βH₂) | 2.8 - 3.5 |
| Aromatic (Ar-H) | 6.8 - 7.5 |
| Methyl (CH₃) | 2.0 - 2.5 |
Note: Chemical shifts are highly dependent on the local chemical environment and peptide conformation. These are general ranges and may vary.[6]
Protocol 3: 2D NMR for Structural Analysis
Objective: To obtain resonance assignments and structural information for a peptide containing 2-Methyl-L-phenylalanine.
Materials:
-
High-field NMR spectrometer (≥ 600 MHz).
-
Lyophilized peptide sample.
-
Deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O).
Procedure:
-
Dissolve the peptide in the chosen deuterated solvent to a final concentration of 1-5 mM.
-
Acquire a 1D ¹H spectrum to assess sample purity and concentration.
-
Acquire 2D TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) spectra.
-
TOCSY Analysis: Identify the spin systems of the individual amino acid residues. The spin system of 2-Methyl-L-phenylalanine will include correlations between the amide, alpha, beta, aromatic, and methyl protons.
-
NOESY Analysis: Identify through-space correlations between protons to determine sequential connectivities and obtain distance restraints for 3D structure calculation. Look for NOEs between the methyl protons of the 2-Methyl-L-phenylalanine and other protons in the peptide to understand its spatial orientation.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing unnatural amino acids like 2-Methyl-L-phenylalanine is routinely achieved using SPPS.[7] The additional methyl group may cause steric hindrance, potentially requiring optimized coupling conditions.
Protocol 4: Manual Fmoc-SPPS of a Peptide with 2-Methyl-L-phenylalanine
Objective: To synthesize a peptide containing a 2-Methyl-L-phenylalanine residue.
Materials:
-
Rink Amide resin.
-
Fmoc-protected amino acids (including Fmoc-2-Methyl-L-phenylalanine).
-
Coupling reagent: HBTU/HOBt or a stronger reagent like HATU.
-
Base: Diisopropylethylamine (DIEA).
-
Deprotection reagent: 20% piperidine in DMF.
-
Solvents: DMF, DCM.
-
Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane.
Procedure:
-
Swell the resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate a 4-fold excess of the Fmoc-amino acid with a 3.9-fold excess of HBTU/HOBt and a 6-fold excess of DIEA in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
For the coupling of the sterically hindered Fmoc-2-Methyl-L-phenylalanine, consider using HATU as the coupling reagent and extending the coupling time or performing a double coupling.
-
-
Wash the resin with DMF and DCM.
-
Repeat the deprotection and coupling cycles for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final coupling and deprotection, wash the resin and treat it with the cleavage cocktail for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.
Bioactivity and Signaling Pathway Analysis
Determining the biological activity of a novel peptide is a critical step. This often involves a series of in vitro and cell-based assays. Elucidating the signaling pathway can provide insights into the peptide's mechanism of action.
Protocol 5: General Workflow for Bioactivity Screening and Pathway Analysis
Objective: To assess the biological activity of a synthetic peptide and identify the signaling pathways it modulates.
Phase 1: Initial Bioactivity Screening
-
Target Selection: Based on the peptide's design (e.g., derived from a known bioactive peptide), select relevant cell lines and initial assays (e.g., cell proliferation, cytotoxicity, receptor binding).
-
Dose-Response Assays: Treat the selected cell lines with a range of peptide concentrations to determine the effective concentration (EC₅₀) or inhibitory concentration (IC₅₀).
Phase 2: Signaling Pathway Elucidation
-
Reporter Gene Assays: Use commercially available reporter cell lines for common signaling pathways (e.g., NF-κB, CREB, STAT3) to quickly screen for pathway activation or inhibition.[8]
-
Phospho-Protein Arrays/Western Blotting: Treat cells with the peptide and analyze the phosphorylation status of key signaling proteins (e.g., kinases like ERK, Akt, JNK) using antibody-based methods.
-
Transcriptomic Analysis (RNA-Seq): For a global view, perform RNA sequencing on peptide-treated versus untreated cells to identify differentially expressed genes and infer activated or repressed pathways.
-
Target Deconvolution: If the direct molecular target is unknown, employ techniques like affinity chromatography-mass spectrometry or chemical proteomics to identify binding partners.
Conclusion
The analytical techniques and protocols outlined in these application notes provide a robust framework for the synthesis, purification, and characterization of peptides containing 2-Methyl-L-phenylalanine. While the specific properties of this unnatural amino acid may require some optimization of standard procedures, the fundamental principles of HPLC, mass spectrometry, NMR, and SPPS remain applicable. A systematic approach to analysis, as described herein, is essential for advancing the development of these promising modified peptides as therapeutic agents and research tools.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved peptide identification in proteomics by two consecutive stages of mass spectrometric fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LESSONS IN DE NOVO PEPTIDE SEQUENCING BY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 6. Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for HPLC Purification of Peptides Containing H-Phe(2-Me)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and development to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. H-Phe(2-Me)-OH, or 2-methyl-L-phenylalanine, is an unnatural amino acid that introduces a methyl group onto the phenyl ring of phenylalanine. This modification increases the hydrophobicity and steric bulk of the side chain, which can significantly influence peptide conformation and interaction with biological targets. Consequently, the purification of peptides containing this compound requires optimized protocols to achieve high purity.
This document provides detailed application notes and protocols for the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of synthetic peptides incorporating this compound. We present a comparative analysis of a model peptide containing the canonical L-phenylalanine (Phe) residue and its analogue containing this compound to illustrate the impact of this modification on RP-HPLC retention and to outline an effective purification strategy.[1]
Principle of RP-HPLC for Peptides Containing this compound
Reversed-phase HPLC separates peptides based on their relative hydrophobicity.[1][2] The stationary phase is typically a chemically modified silica with non-polar alkyl chains (e.g., C18), while the mobile phase is a polar solvent system, commonly a mixture of water and an organic solvent like acetonitrile (ACN), both containing an ion-pairing agent such as trifluoroacetic acid (TFA).[1][2][3]
Peptides are loaded onto the column in a low-organic-strength mobile phase, where they bind to the hydrophobic stationary phase. A gradually increasing concentration of the organic solvent in the mobile phase then elutes the bound peptides. More hydrophobic peptides, such as those containing this compound, interact more strongly with the stationary phase and therefore require a higher concentration of organic solvent to elute, resulting in a longer retention time compared to their less hydrophobic counterparts.[1] The addition of the methyl group to the phenylalanine ring increases its hydrophobicity, leading to a predictable increase in retention time.
Experimental Protocols
Materials and Reagents
-
Crude synthetic peptides (a model peptide with Phe and its this compound analogue)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Sample dissolution solvent (e.g., 5% ACN in water, or neat DMSO for very hydrophobic peptides)
-
0.45 µm syringe filters
Instrumentation and Columns
-
Analytical HPLC System: A standard HPLC system equipped with a UV detector.
-
Preparative HPLC System: A preparative-scale HPLC system with a corresponding flow cell and fraction collector.
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100 Å pore size).
-
Preparative Column: C18 reversed-phase column with the same stationary phase chemistry as the analytical column (e.g., 21.2 x 250 mm, 5 µm particle size, 100 Å pore size).
Protocol 1: Analytical RP-HPLC Method Development
This initial step is crucial for determining the optimal separation conditions before scaling up to preparative purification.
-
Sample Preparation: Dissolve approximately 1 mg of the crude lyophilized peptide in 1 mL of the sample dissolution solvent. Vortex and centrifuge to remove any insoluble material.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Scouting Gradient:
-
Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10-20 µL of the prepared peptide sample.
-
Run a broad linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Gradient Optimization:
-
Based on the retention time from the scouting run, design a shallower gradient around the elution point of the target peptide to improve resolution. For instance, if the peptide of interest elutes at 45% Mobile Phase B in the scouting run, a new gradient could be 35-55% Mobile Phase B over 20 minutes. This will provide better separation from closely eluting impurities.
-
Protocol 2: Preparative RP-HPLC Purification
Once the analytical method is optimized, the conditions are scaled up for preparative purification.
-
Sample Loading: Dissolve the crude peptide in a minimal volume of Mobile Phase A (or a suitable solvent for hydrophobic peptides). A typical loading for a 21.2 mm ID column is in the range of 50-200 mg, depending on the purity of the crude material. Filter the sample through a 0.45 µm filter before injection.
-
Column Equilibration: Equilibrate the preparative C18 column with the starting percentage of Mobile Phase B determined from the optimized analytical run (e.g., 35% B) at a flow rate of 20 mL/min until a stable baseline is achieved.
-
Purification Run: Inject the prepared sample and run the optimized gradient, scaled for the preparative column.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the collected fractions using the optimized analytical HPLC method to determine the purity of each fraction.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the purified peptide as a dry powder.
Data Presentation
The following tables summarize the expected chromatographic conditions and results for a model pentapeptide (Tyr-Gly-Gly-X-Leu), where X is either Phe or Phe(2-Me). The data for Phe(2-Me) is an estimation based on the expected increase in hydrophobicity.
Table 1: Analytical HPLC Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Gradient | 20% to 60% B over 30 min |
Table 2: Comparative Analytical HPLC Data
| Peptide Sequence | Retention Time (tʀ) (min) | Relative Retention | Purity (%) (Crude) |
| Tyr-Gly-Gly-Phe -Leu | 18.5 | 1.00 | ~75 |
| Tyr-Gly-Gly-Phe(2-Me) -Leu | 21.2 (estimated) | 1.15 | ~70 |
Table 3: Preparative HPLC Conditions
| Parameter | Setting |
| Column | C18, 21.2 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 30 °C |
| Sample Load | 100 mg |
| Gradient (Phe Peptide) | 25% to 45% B over 20 min |
| Gradient (Phe(2-Me) Peptide) | 30% to 50% B over 20 min |
Table 4: Preparative Purification Results
| Peptide Sequence | Crude Purity (%) | Purified Purity (%) | Recovery Yield (%) |
| Tyr-Gly-Gly-Phe -Leu | ~75 | >98 | ~40 |
| Tyr-Gly-Gly-Phe(2-Me) -Leu | ~70 | >98 | ~35 |
Visualization of Workflows
Diagram 1: Analytical Method Development Workflow
Caption: Workflow for analytical HPLC method development.
Diagram 2: Preparative Purification and Analysis Workflow
Caption: Workflow for preparative HPLC purification and analysis.
Conclusion
The purification of peptides containing the unnatural amino acid this compound is efficiently achieved using standard reversed-phase HPLC protocols with careful optimization. The key consideration is the increased hydrophobicity imparted by the 2-methyl group on the phenylalanine side chain, which results in a longer retention time compared to the unmodified peptide. By first developing a shallow, optimized gradient in an analytical run, high-purity peptides containing this compound can be successfully isolated on a preparative scale. The protocols and illustrative data provided herein offer a solid foundation for researchers and drug development professionals working with this and other classes of hydrophobically modified peptides.
References
Application Notes and Protocols for Mass Spectrometry Analysis of H-Phe(2-Me)-OH Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids, such as H-Phe(2-Me)-OH (2-methyl-L-phenylalanine), into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. This modification can enhance peptide stability against enzymatic degradation, improve receptor binding affinity and selectivity, and modulate pharmacokinetic properties. Accurate and detailed analysis of these modified peptides is crucial for characterization, quality control, and understanding their mechanism of action. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the comprehensive analysis of such modified peptides.[1]
These application notes provide a detailed overview and experimental protocols for the mass spectrometry analysis of peptides containing this compound. The information herein is intended to guide researchers in developing robust analytical methods for the characterization and quantification of these novel biomolecules.
Data Presentation: Quantitative Analysis of a Model Peptide
To illustrate the type of data obtained from an LC-MS/MS experiment, the following table summarizes the theoretical and observed fragment ions for a hypothetical model peptide, Ac-Gly-Ala-Phe(2-Me)-Leu-Arg-NH₂ . The data is presented to facilitate the verification of the peptide's sequence and the confirmation of the this compound modification.
| Fragment Ion | Sequence | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) |
| b-ions | ||||
| b₁ | Ac-Gly | 102.0550 | 102.0552 | 1.96 |
| b₂ | Ac-Gly-Ala | 173.0921 | 173.0924 | 1.73 |
| b₃ | Ac-Gly-Ala-Phe(2-Me) | 334.1867 | 334.1871 | 1.20 |
| b₄ | Ac-Gly-Ala-Phe(2-Me)-Leu | 447.2707 | 447.2712 | 1.12 |
| y-ions | ||||
| y₁ | Arg-NH₂ | 175.1190 | 175.1193 | 1.71 |
| y₂ | Leu-Arg-NH₂ | 288.2030 | 288.2035 | 1.73 |
| y₃ | Phe(2-Me)-Leu-Arg-NH₂ | 449.2976 | 449.2981 | 1.11 |
| y₄ | Ala-Phe(2-Me)-Leu-Arg-NH₂ | 520.3347 | 520.3353 | 1.15 |
Table 1: Representative MS/MS fragmentation data for the model peptide Ac-Gly-Ala-Phe(2-Me)-Leu-Arg-NH₂. The observed m/z values and calculated mass accuracy are typical for high-resolution mass spectrometers.
Experimental Protocols
Sample Preparation for Synthetic Peptides
For the analysis of synthetically produced peptides containing this compound, proper sample preparation is critical to ensure high-quality data.
Materials:
-
Synthetic peptide containing this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA), LC-MS grade (optional, for initial purification)
-
0.22 µm syringe filters
Protocol:
-
Peptide Solubilization:
-
Accurately weigh a small amount of the lyophilized peptide.
-
Dissolve the peptide in a solution of 5-30% acetonitrile in water with 0.1% formic acid to a stock concentration of 0.5-1 mg/mL.[2] For hydrophobic peptides, a higher percentage of acetonitrile may be necessary.[2]
-
Vortex gently and sonicate briefly if necessary to ensure complete dissolution.
-
-
Sample Dilution:
-
Dilute the stock solution to a final concentration suitable for LC-MS/MS analysis, typically in the range of 1-100 µM, using the initial mobile phase composition (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
-
Sample Filtration:
-
Filter the final diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the LC-MS system.
-
LC-MS/MS Analysis Protocol
This protocol outlines a general method for the separation and analysis of this compound modified peptides using a high-resolution mass spectrometer coupled to a UHPLC system.
Instrumentation:
-
UHPLC system with a binary pump and autosampler
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) with an electrospray ionization (ESI) source
LC Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
-
Gradient:
-
0-2 min: 2% B
-
2-25 min: 2-40% B (linear gradient)
-
25-27 min: 40-95% B (linear gradient)
-
27-30 min: 95% B (wash)
-
30-30.1 min: 95-2% B (return to initial)
-
30.1-35 min: 2% B (equilibration)
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 300 °C
-
Full MS Scan Range: m/z 200-2000
-
Resolution (Full MS): 60,000
-
Data-Dependent Acquisition (DDA): Top 5 most intense ions
-
Fragmentation: Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID)
-
Normalized Collision Energy (NCE): 25-35 (may require optimization)
-
Resolution (MS/MS): 15,000
Data Analysis
The acquired LC-MS/MS data can be processed using various software platforms to identify and characterize the modified peptide.
Software:
-
Vendor-specific instrument control and analysis software (e.g., Xcalibur, MassHunter)
-
Third-party proteomics software (e.g., Proteome Discoverer, MaxQuant, Skyline)[3]
Analysis Workflow:
-
Peak Detection and Integration: The software identifies and integrates the chromatographic peaks corresponding to the peptide of interest.
-
Mass Deconvolution: For multiply charged ions, the software calculates the neutral mass of the peptide.
-
Database Searching (for known sequences): The experimental MS/MS spectra are matched against a theoretical fragmentation pattern of the expected peptide sequence. The mass of this compound should be included as a custom modification in the search parameters.
-
De Novo Sequencing (for unknown sequences): If the peptide sequence is unknown, de novo sequencing algorithms can be used to deduce the amino acid sequence directly from the MS/MS spectrum.
-
Manual Validation: It is crucial to manually inspect the MS/MS spectra to confirm the sequence coverage and the correct assignment of major fragment ions (b- and y-ions).
Visualizations
Caption: Experimental workflow for this compound peptide analysis.
Caption: Modified peptide-activated GPCR signaling pathway.
Concluding Remarks
The mass spectrometry-based analysis of peptides modified with unnatural amino acids like this compound is a critical component of their development as research tools or therapeutic agents. The protocols and information provided here offer a solid foundation for researchers to establish reliable and informative analytical workflows. Careful optimization of sample preparation, liquid chromatography, and mass spectrometry parameters will ensure the generation of high-quality data, enabling confident characterization and quantification of these novel molecules. The ability to perform detailed structural elucidation by MS/MS is paramount for confirming the integrity of the synthetic peptide and for understanding its structure-activity relationship.
References
Application Notes and Protocols for NMR-Based Structural Elucidation of H-Phe(2-Me)-OH Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed structural analysis of synthetic peptides incorporating the modified amino acid 2-methyl-L-phenylalanine (H-Phe(2-Me)-OH). The inclusion of this sterically hindered residue can significantly influence peptide conformation, making high-resolution structural information crucial for understanding its biological activity and for rational drug design.
Application Notes
The incorporation of a methyl group at the ortho position of the phenylalanine side chain introduces a significant steric constraint that can have profound effects on the local and global conformation of a peptide. Understanding these effects is critical for the interpretation of NMR data and for the successful structural elucidation of this compound containing peptides.
Impact of the 2-Methyl Group on Peptide Conformation
The 2-methyl group restricts the rotational freedom around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) dihedral angles of the phenylalanine side chain. This steric hindrance can lead to:
-
Preferred Side-Chain Conformations: The bulky methyl group can favor specific rotameric states of the aromatic ring to minimize steric clashes with the peptide backbone and surrounding residues. This can lead to a more defined side-chain orientation compared to unmodified phenylalanine.
-
Influence on Backbone Torsion Angles: The restricted side-chain conformation can, in turn, influence the local backbone torsion angles (φ and ψ), potentially favoring specific secondary structures such as β-turns or helical motifs in the vicinity of the this compound residue.
-
Unique NOE Patterns: The fixed orientation of the aromatic ring and the presence of the methyl group can give rise to unique and unambiguous Nuclear Overhauser Effect (NOE) signals. For instance, NOEs between the 2-methyl protons and nearby backbone or side-chain protons can provide precise distance restraints for structure calculation.
Key NMR Observables for Structural Analysis
The following NMR parameters are essential for determining the three-dimensional structure of this compound peptides:
-
Chemical Shifts (δ): The chemical shifts of the backbone and side-chain protons are sensitive to the local electronic environment and conformation. Deviations from random coil values can indicate the presence of stable secondary structures. The 2-methyl group will induce characteristic shifts in the aromatic protons of the modified phenylalanine residue.
-
Scalar Coupling Constants (J): Three-bond J-couplings, particularly ³J(HN,Hα), provide information about the backbone dihedral angle φ. The Karplus equation relates the magnitude of the coupling constant to the torsion angle.
-
Nuclear Overhauser Effects (NOEs): NOEs arise from through-space dipole-dipole interactions between protons that are close in space (typically < 5 Å). NOE data provides the primary source of distance restraints for 3D structure calculation. NOESY and ROESY experiments are used to detect these interactions.
Experimental Protocols
A systematic approach is required for the successful structural elucidation of peptides by NMR. The overall workflow involves sample preparation, NMR data acquisition, data processing, resonance assignment, and structure calculation.
Peptide Sample Preparation
High-quality NMR data can only be obtained from meticulously prepared samples.
Protocol:
-
Peptide Synthesis and Purification:
-
Synthesize the this compound containing peptide using standard solid-phase peptide synthesis (SPPS) protocols.
-
Purify the crude peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the peptide by mass spectrometry.
-
-
Sample Concentration:
-
For homonuclear 2D NMR experiments, a peptide concentration of 1-5 mM is generally required[1].
-
Dissolve the lyophilized peptide in a suitable NMR solvent.
-
-
Solvent Selection:
-
The choice of solvent is critical as it can influence peptide conformation.
-
For most peptides, a mixture of 90% H₂O / 10% D₂O is used to allow for observation of exchangeable amide protons.
-
Organic solvents like trifluoroethanol (TFE) or dimethyl sulfoxide (DMSO) can be used to induce secondary structure or to solubilize hydrophobic peptides.
-
-
Buffer and pH:
-
Buffer the sample to a pH where the peptide is stable and soluble. A common choice is a phosphate buffer at a pH between 4 and 7[2].
-
The pH should be carefully adjusted to minimize the exchange rate of amide protons with the solvent.
-
-
Internal Standard:
-
Add a chemical shift reference standard, such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate) or TSP (trimethylsilyl propionate), to the sample.
-
NMR Data Acquisition
A series of 1D and 2D NMR experiments are necessary to obtain the required structural information. The following experiments are typically performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).
Protocol:
-
1D ¹H Spectrum:
-
Acquire a simple 1D ¹H spectrum to assess sample purity, concentration, and overall spectral quality.
-
-
2D TOCSY (Total Correlation Spectroscopy):
-
Purpose: To identify protons that are part of the same spin system (i.e., within the same amino acid residue).
-
Key Parameters: A mixing time of 60-80 ms is typically used to observe correlations between all protons within a spin system.
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds. This is useful for identifying Hα-Hβ correlations.
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space, providing the distance restraints for structure calculation.
-
Key Parameters: A mixing time of 100-200 ms is common for peptides[3]. ROESY is preferred for molecules with intermediate correlation times where the NOE may be close to zero.
-
Data Processing and Analysis
The acquired NMR data needs to be processed and analyzed to extract the necessary structural parameters.
Protocol:
-
Fourier Transformation: Apply Fourier transformation to the raw time-domain data (FID) to obtain the frequency-domain spectra.
-
Phasing and Baseline Correction: Carefully phase the spectra and apply baseline correction to ensure accurate integration of peaks.
-
Resonance Assignment:
-
Spin System Identification: Use the TOCSY and COSY spectra to identify the spin systems of the individual amino acid residues. The characteristic chemical shifts of the this compound residue (aromatic and methyl protons) will aid in its identification.
-
Sequential Assignment: Use the NOESY or ROESY spectra to link adjacent spin systems through sequential NOEs (e.g., Hα(i) to HN(i+1), HN(i) to HN(i+1), Hβ(i) to HN(i+1)).
-
Structure Calculation and Refinement
The final step is to use the collected NMR restraints to calculate and refine the 3D structure of the peptide.
Protocol:
-
Generate Distance Restraints: Convert the NOE cross-peak intensities into upper distance limits between pairs of protons.
-
Generate Dihedral Angle Restraints: Use the measured ³J(HN,Hα) coupling constants to derive dihedral angle restraints for the φ angle.
-
Structure Calculation: Use a structure calculation program (e.g., CYANA, XPLOR-NIH, or CNS) to generate a family of structures that satisfy the experimental restraints. This is typically done using simulated annealing or distance geometry algorithms.
-
Structure Refinement: Refine the calculated structures in a water or implicit solvent model to improve their quality.
-
Structure Validation: Assess the quality of the final ensemble of structures using programs like PROCHECK-NMR to evaluate stereochemical parameters and the agreement with the experimental data.
Data Presentation
Quantitative NMR data is essential for the detailed analysis of peptide structure. The following tables provide a template for organizing the key NMR parameters for a hypothetical peptide containing this compound.
Table 1: ¹H Chemical Shifts (δ) in ppm
| Residue | HN | Hα | Hβ | Hγ/Other | Aromatic/Methyl |
| Xaa₁ | 8.50 | 4.30 | 1.70, 1.60 | - | - |
| Phe(2-Me)₂ | 8.20 | 4.60 | 3.10, 2.95 | - | 7.10-7.30 (m), 2.10 (s, 2-CH₃) |
| Xaa₃ | 8.40 | 4.25 | 3.80 | - | - |
| ... | ... | ... | ... | ... | ... |
Note: Chemical shifts are highly sensitive to the local environment and will vary depending on the peptide sequence and solvent conditions. The values for this compound are illustrative; the aromatic protons will exhibit a complex multiplet pattern, and the methyl group will appear as a singlet.
Table 2: ³J(HN,Hα) Coupling Constants (Hz) and Corresponding φ Dihedral Angle Restraints
| Residue | ³J(HN,Hα) (Hz) | φ Angle Restraint (°) |
| Xaa₁ | 8.5 | -120 ± 30 |
| Phe(2-Me)₂ | 7.0 | - |
| Xaa₃ | 5.0 | -60 ± 30 |
| ... | ... | ... |
Note: The relationship between ³J(HN,Hα) and the φ angle is described by the Karplus equation. Values < 6 Hz are generally indicative of a helical conformation, while values > 8 Hz suggest an extended or β-sheet conformation.
Table 3: Key NOE Contacts Involving this compound
| Proton 1 | Proton 2 | Intensity | Distance Restraint (Å) |
| Phe(2-Me)₂ HN | Xaa₁ Hα | Strong | ≤ 2.8 |
| Phe(2-Me)₂ Hα | Xaa₃ HN | Medium | ≤ 3.5 |
| Phe(2-Me)₂ 2-CH₃ | Phe(2-Me)₂ Hα | Weak | ≤ 4.5 |
| Phe(2-Me)₂ 2-CH₃ | Xaa₁ Hβ | Medium | ≤ 3.5 |
| Phe(2-Me)₂ Aromatic | Xaa₃ Hα | Weak | ≤ 5.0 |
Note: NOE intensities are typically classified as strong, medium, or weak, corresponding to upper distance limits of approximately 2.8 Å, 3.5 Å, and 5.0 Å, respectively.
Mandatory Visualization
Experimental Workflow for Structural Elucidation
Caption: Overall workflow for peptide structure determination by NMR.
Logic of Sequential Resonance Assignment
Caption: Logic of sequential assignment using TOCSY and NOESY data.
References
Applications of H-Phe(2-Me)-OH in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of H-Phe(2-Me)-OH (2-Methyl-L-phenylalanine), an unnatural amino acid, in medicinal chemistry. The incorporation of this compound into peptides can significantly enhance their pharmacological properties, including metabolic stability and cell permeability, making it a valuable tool in drug discovery and development.
Introduction
Unnatural amino acids are increasingly utilized in medicinal chemistry to overcome the limitations of native peptides, such as poor stability and low bioavailability.[1] this compound, a derivative of L-phenylalanine with a methyl group at the ortho position of the phenyl ring, is a prime example of such a building block. This modification introduces conformational constraints that can lead to improved resistance to enzymatic degradation and enhanced membrane permeability. A notable application of this compound is in the development of ligands for the Substance P (SP) 1-7 binding site, which is implicated in the modulation of neuropathic pain.[1]
Applications in Modulating Peptide Properties
The introduction of a methyl group on the phenyl ring of phenylalanine can significantly alter the conformational preferences of the amino acid side chain. This steric hindrance can protect the peptide backbone from proteolytic enzymes and can also influence the overall peptide conformation to favor a more membrane-permeable state.
Case Study: Dipeptide Ligands for the Substance P 1-7 Binding Site
A study by Hallberg and co-workers explored the structure-activity relationship of dipeptide analogues of H-Phe-Phe-NH2 as ligands for the SP 1-7 binding site.[1] The incorporation of 2-methylphenylalanine at the C-terminal position, resulting in the dipeptide H-Phe-Phe(2-Me)-NH2, was investigated to assess its impact on binding affinity and cell permeability.
Quantitative Data Summary
The following table summarizes the key quantitative data for the H-Phe-Phe(2-Me)-NH2 analogue compared to the parent dipeptide.
| Compound | Structure | Ki (nM) for SP 1-7 Binding Site[1] | Papp (A-B) in Caco-2 cells (10-6 cm/s)[1] |
| 1 | H-Phe-Phe-NH2 | 1.5 | 0.12 |
| 2 | H-Phe-Phe(2-Me)-NH2 | 11 | 2.2 |
-
Ki: Inhibition constant, a measure of binding affinity. A lower Ki value indicates higher binding affinity.
-
Papp (A-B): Apparent permeability coefficient from the apical to the basolateral side in a Caco-2 cell monolayer, a measure of intestinal permeability. A higher Papp value indicates greater permeability.
The data demonstrates that while the 2-methyl substitution slightly decreases the binding affinity to the SP 1-7 site, it dramatically increases the cell permeability by over 18-fold.[1] This highlights the potential of this compound to improve the drug-like properties of peptide-based therapeutics.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of H-Phe-Phe(2-Me)-OH
This protocol describes the synthesis of the dipeptide H-Phe-Phe(2-Me)-OH with a free carboxylic acid C-terminus using Fmoc-based solid-phase peptide synthesis.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, loading capacity ~1.0 mmol/g)
-
Fmoc-Phe(2-Me)-OH
-
Fmoc-Phe-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Piperidine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Swell 2-chlorotrityl chloride resin in DCM for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
Dissolve Fmoc-Phe(2-Me)-OH (1.5 eq. relative to resin loading) in DCM.
-
Add DIPEA (3.0 eq.) to the amino acid solution.
-
Add the amino acid solution to the resin and agitate for 2 hours.
-
To cap any unreacted sites, add a small amount of methanol and agitate for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Second Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (5x).
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step as described in step 2.
-
-
Cleavage from Resin:
-
Wash the resin with DCM (5x) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Substance P 1-7 Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the SP 1-7 binding site.
Materials:
-
Membrane preparation from cells expressing the SP 1-7 binding site (e.g., from spinal cord tissue).
-
Radioligand: [3H]SP(1-7) or a suitable iodinated ligand.
-
Unlabeled SP(1-7) (for standard curve and non-specific binding).
-
Test compounds (e.g., H-Phe-Phe(2-Me)-OH).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2, and protease inhibitors).
-
Wash buffer (ice-cold binding buffer).
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add binding buffer.
-
Add a fixed concentration of radioligand to all wells.
-
For total binding, add buffer.
-
For non-specific binding, add a high concentration of unlabeled SP(1-7).
-
For the competition curve, add varying concentrations of the test compound.
-
-
Incubation:
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.
-
Wash the filters quickly with ice-cold wash buffer (3x) to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Caco-2 Cell Permeability Assay
This protocol outlines the procedure to assess the intestinal permeability of a peptide using the Caco-2 cell line.[1][2]
Materials:
-
Caco-2 cells.
-
Cell culture medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and antibiotics).
-
Transwell® inserts (e.g., 0.4 µm pore size).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compound solution.
-
Analytical method for compound quantification (e.g., LC-MS/MS).
Procedure:
-
Cell Culture and Differentiation:
-
Culture Caco-2 cells in flasks until they reach confluence.
-
Seed the cells onto the apical side of the Transwell® inserts.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[1]
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayer with transport buffer.
-
Add the test compound solution to the apical chamber.
-
Add fresh transport buffer to the basolateral chamber.
-
Incubate at 37°C.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
Wash the cell monolayer with transport buffer.
-
Add the test compound solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate at 37°C.
-
At specified time points, collect samples from the apical chamber and replace with fresh buffer.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in the collected samples using a validated analytical method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration of the compound.
-
Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.
-
Visualizations
Caption: Solid-Phase Peptide Synthesis Workflow for H-Phe-Phe(2-Me)-OH.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of H-Phe(2-Me)-OH Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with peptides incorporating the hydrophobic amino acid H-Phe(2-Me)-OH (2-Methyl-L-phenylalanine).
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound often difficult to dissolve?
A1: The 2-methyl group on the phenylalanine residue increases the hydrophobicity of the amino acid side chain.[1] Peptides with a high proportion of non-polar amino acids, such as this compound, tend to have limited solubility in aqueous solutions due to these hydrophobic interactions, which can lead to aggregation.[1][2]
Q2: What is the first step I should take when encountering a solubility issue with my this compound peptide?
A2: Before attempting to dissolve the entire sample, it is crucial to test the solubility of a small portion.[2][3] This prevents the potential loss of valuable peptide. The initial solvent choice should be one that can be easily removed by lyophilization if necessary.[4]
Q3: How does pH affect the solubility of my peptide?
A3: The net charge of a peptide, which is influenced by the pH of the solution, is a critical factor for solubility. Peptides are generally least soluble at their isoelectric point (pI), the pH at which they have a net neutral charge. Adjusting the pH away from the pI can increase the net charge and enhance solubility.[1]
Q4: Can chemical modifications improve the solubility of my this compound containing peptide?
A4: Yes, several chemical modifications can significantly improve solubility. These include:
-
PEGylation: Attaching polyethylene glycol (PEG) chains can create a "hydrophilic shield" around the peptide, increasing its water solubility.[1][5]
-
Amino Acid Substitution: Replacing a hydrophobic residue, such as this compound, with a more hydrophilic or charged amino acid (e.g., Lysine, Arginine, Glutamic Acid) can enhance solubility.[1][6]
-
N-terminal Acetylation and C-terminal Amidation: These modifications can reduce the overall charge of a peptide, which may decrease solubility in some cases, but they can also increase stability by mimicking native proteins.[7][8]
Q5: Are there any computational tools that can help predict the solubility of my modified peptide?
A5: Yes, computational methods are being developed to predict the solubility of peptides containing non-natural amino acids. For instance, the CamSol-PTM method can assess the effect of various modified amino acids on peptide solubility, which can aid in the rational design of more soluble peptide variants.[9]
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with your this compound containing peptide.
Initial Solubility Test Workflow
The following diagram outlines a systematic approach to troubleshooting the solubility of your peptide.
Caption: A workflow for systematically addressing peptide solubility issues.
Quantitative Data on Solubility Enhancement
The following table provides illustrative data on how different modification strategies can impact the solubility of a model hydrophobic peptide. Note: This is example data and actual results will vary depending on the specific peptide sequence.
| Modification Strategy | Model Peptide Sequence | Solubility in PBS (pH 7.4) (mg/mL) |
| None (Original Peptide) | Ac-Leu-Val-Phe(2-Me)-Gly-Ala-NH2 | < 0.1 |
| pH Adjustment | Ac-Leu-Val-Phe(2-Me)-Gly-Ala-NH2 | 0.5 (in pH 9.0 buffer) |
| Co-solvent | Ac-Leu-Val-Phe(2-Me)-Gly-Ala-NH2 | 1.0 (in 10% DMSO/PBS) |
| Amino Acid Substitution | Ac-Leu-Val-Lys -Gly-Ala-NH2 | 5.0 |
| PEGylation (2kDa PEG) | Ac-Leu-Val-Phe(2-Me)-Gly-Ala-Lys(PEG)-NH2 | > 10.0 |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
Objective: To determine the optimal pH for dissolving a peptide by moving away from its isoelectric point (pI).
Materials:
-
Lyophilized this compound containing peptide
-
Sterile, deionized water
-
0.1 M Acetic Acid
-
0.1 M Ammonium Bicarbonate
-
pH meter
Methodology:
-
Estimate the Peptide's pI: Use a peptide property calculator tool to estimate the isoelectric point of your peptide sequence.
-
Prepare Test Solutions:
-
If the peptide is predicted to be basic (pI > 7), prepare a dilute acidic solution (e.g., 10% acetic acid in water).
-
If the peptide is predicted to be acidic (pI < 7), prepare a dilute basic solution (e.g., 0.1 M ammonium bicarbonate).
-
-
Initial Dissolution Attempt:
-
Weigh a small amount of the peptide (e.g., 1 mg).
-
Add a small volume of sterile, deionized water and vortex.
-
-
pH Adjustment:
-
If the peptide does not dissolve, add the appropriate acidic or basic solution dropwise while monitoring the pH.
-
Vortex or sonicate briefly after each addition.
-
-
Observation: Continue adding the acidic or basic solution until the peptide dissolves completely. Record the final pH.
Protocol 2: Co-Solvent System for Hydrophobic Peptides
Objective: To use an organic co-solvent to dissolve a hydrophobic peptide.
Materials:
-
Lyophilized this compound containing peptide
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Sterile, deionized water or desired buffer (e.g., PBS)
Methodology:
-
Initial Dissolution in Organic Solvent:
-
Add a small amount of pure DMSO or DMF directly to the lyophilized peptide.[10]
-
Vortex until the peptide is completely dissolved.
-
-
Stepwise Dilution:
-
Slowly add the aqueous buffer to the peptide-organic solvent mixture drop by drop while vortexing.[10]
-
If the solution becomes cloudy, it indicates that the peptide is precipitating. Stop adding the aqueous buffer.
-
-
Final Concentration: The final concentration of the organic solvent should be kept as low as possible, especially for cell-based assays.
Protocol 3: Site-Specific PEGylation of a Peptide
Objective: To covalently attach a PEG chain to a specific site on the peptide to enhance its solubility. This protocol assumes the presence of a unique cysteine residue for thiol-specific PEGylation.
Decision Tree for PEGylation Strategy
Caption: A decision tree for selecting a PEGylation strategy.
Materials:
-
Cysteine-containing peptide
-
PEG-maleimide (e.g., 5 kDa)
-
Reaction buffer (e.g., phosphate buffer, pH 6.5-7.5)
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Purification system (e.g., RP-HPLC)
Methodology:
-
Peptide Reduction: Dissolve the peptide in the reaction buffer. Add a 2-3 fold molar excess of TCEP to ensure the cysteine thiol is in a reduced state. Incubate for 1 hour at room temperature.
-
PEGylation Reaction: Add a 1.2 to 2-fold molar excess of PEG-maleimide to the reduced peptide solution.
-
Reaction Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add a 5-fold molar excess of the quenching reagent to react with any unreacted PEG-maleimide. Incubate for 1 hour.
-
Purification: Purify the PEGylated peptide from the unreacted peptide, excess PEG, and other reagents using RP-HPLC or ion-exchange chromatography.
-
Characterization: Confirm the identity and purity of the PEGylated peptide using mass spectrometry and HPLC.
This technical support center provides general guidance. Experimental conditions may need to be optimized for your specific peptide.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. jpt.com [jpt.com]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lifetein.com [lifetein.com]
- 8. lifetein.com [lifetein.com]
- 9. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Preventing side reactions during the coupling of H-Phe(2-Me)-OH.
Welcome to the technical support center for the coupling of H-Phe(2-Me)-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent side reactions during the synthesis of peptides containing the sterically hindered amino acid, 2-methyl-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound challenging?
The primary challenge in coupling this compound arises from significant steric hindrance. The presence of the methyl group on the alpha-carbon of the phenylalanine side chain physically obstructs the approach of the activated amino acid to the N-terminus of the growing peptide chain. This steric bulk leads to slower reaction kinetics and often results in incomplete coupling reactions, leading to deletion sequences in the final peptide product.
Q2: What are the most common side reactions observed during the coupling of this compound?
The most prevalent side reactions during the coupling of this compound are:
-
Incomplete Coupling: Due to steric hindrance, the coupling reaction may not go to completion, resulting in the formation of deletion sequences where the this compound residue is missing from the peptide chain.
-
Epimerization/Racemization: The activation of the carboxylic acid group of this compound can lead to the formation of an oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity and the formation of the D-epimer.[1][2] While N-alpha-methylation can reduce the propensity for oxazolone formation, the steric hindrance of this compound can still make it susceptible to racemization, especially with prolonged reaction times or elevated temperatures.
-
Diketopiperazine Formation: At the dipeptide stage, particularly when proline is one of the first two residues, intramolecular cyclization can occur to form a stable diketopiperazine.[1] This side reaction truncates the peptide chain.
Q3: Which coupling reagents are recommended for this compound?
Standard coupling reagents like HBTU and TBTU may prove inefficient for sterically hindered amino acids like this compound.[3] More potent coupling reagents are recommended to achieve higher coupling efficiency and minimize side reactions. These include:
-
Phosphonium-based reagents: PyAOP and PyBOP are highly effective for coupling sterically hindered and N-methylated amino acids.[3][4]
-
Uronium/Aminium reagents with specialized additives: HATU, which forms a highly reactive OAt-ester, is a preferred choice.[3][4][5] COMU, which incorporates OxymaPure, is another excellent and safer alternative to HOBt or HOAt-based reagents.[4][5]
Troubleshooting Guides
Guide 1: Low Coupling Efficiency & Deletion Sequences
Problem: You observe a significant amount of starting material or deletion sequences in your final peptide, as confirmed by HPLC or mass spectrometry.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling efficiency.
Solutions:
-
Switch Coupling Reagent: If you are using standard reagents like DIC/HOBt or HBTU, switch to a more potent option such as HATU, HCTU, PyAOP, or COMU.[3][4][6]
-
Double/Triple Coupling: For particularly difficult couplings, repeating the coupling step with fresh reagents can drive the reaction to completion.[3]
-
Optimize Reaction Conditions:
-
Accurate Monitoring: The standard Kaiser test is not reliable for secondary amines. Use the Bromophenol Blue test to accurately monitor the completion of the coupling reaction.[3]
Guide 2: Epimerization/Racemization
Problem: You observe a diastereomeric impurity in your final product, indicating racemization of the this compound residue.
Mitigation Strategies:
Caption: Strategies to mitigate racemization.
Solutions:
-
Choice of Base: The base used during coupling can significantly influence the extent of racemization. Strong, non-hindered bases like DIPEA can increase the rate of epimerization. Consider switching to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or sym-collidine.[7]
-
Coupling Additives: Use coupling reagents that incorporate additives known to suppress racemization. Reagents that generate OAt (from HOAt) or OxymaPure esters are generally superior to those based on HOBt.[5][8]
-
Pre-activation Time: Minimize the pre-activation time of the amino acid to reduce the lifetime of the reactive intermediate that is prone to racemization.
-
Reaction Temperature: Perform the coupling at room temperature or lower if possible, as elevated temperatures can accelerate racemization.
Data Presentation
Table 1: Comparison of Coupling Reagent Efficiency for a Difficult Decapeptide
| Coupling Reagent | Purity of Crude Product (%) |
| HATU | 75 |
| HCTU | 72 |
| TBTU | 65 |
| DIC/HOBt | 58 |
Data adapted from studies on difficult peptide sequences, providing a general indication of reagent performance.[6]
Table 2: Effect of Base on Racemization of Phenylglycine
| Base | pKa | % Correct Diastereomer |
| DIPEA | 10.1 | 85.2 |
| NMM | 7.38 | 92.5 |
| TMP | 7.43 | >98 |
| DMP | 7.12 | >98 |
Data for Phenylglycine, a residue also prone to racemization, illustrating the impact of base selection.[7]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol provides a general guideline for the manual coupling of Fmoc-Phe(2-Me)-OH on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x), isopropanol (3x), and DMF (5x).
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Phe(2-Me)-OH (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.
-
Add a suitable base, such as DIPEA or NMM (6-10 equivalents).
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended or a double coupling can be performed.[3]
-
-
Monitoring Coupling Completion:
-
Take a small sample of resin beads and wash them thoroughly with methanol.
-
Add a few drops of Bromophenol Blue test solution (250 mg in 50 ml of DMF).
-
Observe the color: Yellow indicates complete coupling, while blue or green indicates an incomplete reaction.[3]
-
-
Washing: After a complete coupling, wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x) to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Wash the resin and treat it with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6]
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase HPLC.
Protocol 2: Bromophenol Blue Test for Monitoring Coupling Completion
-
Prepare Test Solution: Dissolve 250 mg of bromophenol blue in 50 ml of DMF.[3]
-
Procedure:
-
Remove a small sample of resin beads from the reaction vessel.
-
Wash the beads thoroughly with methanol.
-
Add a few drops of the bromophenol blue test solution to the resin sample.
-
Observe the color of the beads and the solution.
-
-
Interpretation:
-
Yellow: Indicates a complete coupling (no free secondary amine).
-
Blue or Green: Indicates an incomplete coupling (free secondary amine is present).[3]
-
Visualization
Caption: Experimental workflow for SPPS of this compound.
References
Technical Support Center: Addressing Slow Coupling Kinetics of 2-Methyl-L-phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the slow coupling kinetics of the sterically hindered amino acid, 2-Methyl-L-phenylalanine.
Troubleshooting Guide
Issue: Low Coupling Efficiency or Incomplete Reaction
Primary Cause: The steric bulk of the α-methyl group on 2-Methyl-L-phenylalanine hinders the approach of the nucleophilic amine to the activated carboxyl group, slowing down the rate of amide bond formation.
| Solution | Detailed Actions | Rationale |
| Optimize Coupling Reagent | Switch to a more potent coupling reagent known to be effective for sterically hindered amino acids. Recommended options include uronium/aminium salts like HATU, HBTU, or COMU, and phosphonium salts like PyAOP or PyBOP.[1][2] Acyl fluorides, generated in situ using reagents like TFFH, are also highly effective for coupling sterically hindered residues.[1] | These reagents form highly reactive activated esters that can overcome the steric hindrance, leading to faster and more complete reactions.[1][2] |
| Increase Reaction Time | Extend the coupling reaction time significantly, for example, from the standard 1-2 hours to 4 hours, or even overnight. | Allows more time for the sterically hindered components to react, thereby increasing the chances of a successful coupling. |
| Elevate Reaction Temperature | Gently increase the reaction temperature. For microwave-assisted synthesis, this can shorten reaction times. For manual synthesis, a modest increase (e.g., to 40°C) can be beneficial, but must be done with caution. | Provides the necessary activation energy to overcome the steric barrier. However, this may increase the risk of racemization.[3] |
| Increase Reagent Concentration | Use a higher concentration of the activated 2-Methyl-L-phenylalanine and the coupling reagents (e.g., increase from 3 equivalents to 5 equivalents). | According to Le Chatelier's principle, increasing the concentration of reactants can shift the equilibrium towards the product, favoring amide bond formation. |
| Double Coupling | After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of the activated amino acid. | This is a common and effective strategy for difficult couplings, ensuring that most of the free amines on the peptide chain react. |
| Perform Capping | If double coupling is unsuccessful or to prevent the formation of deletion peptides, "cap" the unreacted amines by acetylation using acetic anhydride with a base like N,N-Diisopropylethylamine (DIPEA). | This terminates the unreacted peptide chains, preventing them from reacting in subsequent cycles and simplifying the purification of the final product. |
Frequently Asked Questions (FAQs)
Q1: Why is 2-Methyl-L-phenylalanine considered a "difficult" amino acid in peptide synthesis?
A1: 2-Methyl-L-phenylalanine is a sterically hindered amino acid. The presence of a methyl group on the α-carbon, in addition to the benzyl side chain, creates significant steric bulk around the carboxylic acid and amino groups. This steric hindrance impedes the formation of the peptide bond, leading to slower reaction rates and incomplete couplings.
Q2: Which coupling reagents are most effective for 2-Methyl-L-phenylalanine?
A2: For sterically hindered amino acids like 2-Methyl-L-phenylalanine, potent coupling reagents are recommended. Uronium/aminium salts such as HATU, HBTU, and COMU, and phosphonium salts like PyBOP and PyAOP are highly effective.[1][2] Reagents that form acyl fluorides, such as TFFH, are also excellent choices.[1] For N-methylated amino acids, which present similar challenges, PyBroP has also shown good results.[4]
Q3: Can I use standard coupling reagents like DCC/HOBt?
A3: While DCC/HOBt are effective for many standard amino acids, they are often inefficient for sterically hindered residues like 2-Methyl-L-phenylalanine, leading to low yields and incomplete reactions. It is highly recommended to use more potent coupling reagents.
Q4: How can I monitor the completion of the coupling reaction?
A4: The Kaiser test is a common method for detecting the presence of primary amines on the solid support. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction. However, for couplings involving secondary amines (like the N-terminus of a proline residue), the Kaiser test is not reliable and alternative methods like the chloranil test should be used.
Q5: What is the risk of racemization when coupling 2-Methyl-L-phenylalanine, and how can it be minimized?
A5: The risk of racemization is higher with sterically hindered amino acids, especially when using more forcing conditions like elevated temperatures.[3] Phenylalanine itself is an amino acid susceptible to racemization.[3] To minimize this risk:
-
Use coupling reagents with additives that suppress racemization, such as HATU (which contains HOAt) or COMU (which contains OxymaPure).[1]
-
Avoid excessive heating. If elevated temperatures are necessary, use them judiciously.
-
Use the weakest base necessary to facilitate the reaction, as strong bases can promote racemization.[5] For example, using N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA may be beneficial.[1][5]
Q6: What are "difficult sequences" and how does 2-Methyl-L-phenylalanine contribute to them?
A6: "Difficult sequences" are peptide chains that are challenging to synthesize, often due to on-resin aggregation. This aggregation is caused by intermolecular hydrogen bonding between peptide chains, which can be exacerbated by hydrophobic and sterically hindered residues. The bulky nature of 2-Methyl-L-phenylalanine can contribute to the formation of secondary structures that promote aggregation, making it difficult for reagents to access the reactive sites.
Data Presentation
Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids
Note: The following data is collated from studies on various sterically hindered and N-methylated amino acids, as direct comparative data for 2-Methyl-L-phenylalanine is limited. The performance is indicative and may vary based on specific reaction conditions.
| Coupling Reagent | Reagent Type | Reported Performance/Application for Hindered Couplings | Key Advantages | Potential Drawbacks |
| HATU | Uronium/Aminium Salt | Highly efficient for hindered couplings, including N-methylated amino acids.[1][6] | High reactivity, low racemization due to HOAt. | Higher cost, potential for guanidinylation side reaction. |
| HBTU | Uronium/Aminium Salt | Significant yields obtained in hindered couplings.[4] | Widely used, effective for many difficult sequences. | Can cause guanidinylation; less effective than HATU for highly hindered residues. |
| COMU | Uronium/Aminium Salt | Coupling efficiency comparable to HATU.[1][7] | Non-explosive, reduced allergenic potential, good solubility.[1][7] | Can also cause guanidinylation. |
| PyBOP | Phosphonium Salt | Effective for N-methylated amino acids.[2] | Byproducts are less hazardous than some older phosphonium reagents. | May be less reactive than PyAOP or HATU. |
| PyAOP | Phosphonium Salt | More efficient than PyBOP for hindered couplings.[2] | High reactivity, does not release HMPA.[2] | Higher cost. |
| PyBroP | Phosphonium Salt | More reactive than PyBOP, useful for N-methyl amino acids. | High reactivity for very difficult couplings. | Can lead to higher racemization with prolonged reaction times.[1] |
| TFFH | Fluoroformamidinium | Generates amino acid fluorides in situ, excellent for sterically hindered α,α-disubstituted amino acids.[1] | High efficiency for extremely hindered couplings. | May require specific handling procedures. |
| BOP-Cl | Phosphonium-type | Particularly effective for N-methylated amino acids.[7] | Suppresses epimerization. | Can produce carcinogenic HMPA as a byproduct.[7] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of Fmoc-2-Methyl-L-phenylalanine using HATU
This protocol describes a standard procedure for solid-phase peptide synthesis (SPPS) on a resin, optimized for a sterically hindered amino acid.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-2-Methyl-L-phenylalanine (3-5 equivalents)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel for SPPS
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (e.g., using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-2-Methyl-L-phenylalanine and HATU in DMF.
-
Add DIPEA to the activation mixture and vortex briefly. Allow the pre-activation to proceed for 1-5 minutes at room temperature.
-
Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the peptide-resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature. For particularly difficult sequences, the reaction time can be extended.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result indicates the reaction is complete.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Double Coupling (Optional): If the Kaiser test is positive, repeat steps 2-7.
Protocol 2: Capping of Unreacted Amines
This protocol is used to terminate peptide chains that have failed to couple after one or two coupling attempts.
Materials:
-
Peptide-resin with unreacted N-terminal amines
-
Acetic anhydride (10 equivalents)
-
DIPEA (10 equivalents) or Pyridine
-
Anhydrous DMF
-
Reaction vessel for SPPS
Procedure:
-
Washing: Wash the peptide-resin thoroughly with DMF.
-
Capping Solution Preparation: Prepare a capping solution, typically a mixture of acetic anhydride and DIPEA in DMF. A common ratio is 1:1:8 (acetic anhydride:DIPEA:DMF).
-
Capping Reaction: Add the capping solution to the resin.
-
Agitate the mixture for 30 minutes at room temperature.
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) to prepare for the next deprotection step.
Mandatory Visualization
Caption: Troubleshooting workflow for slow coupling of 2-Methyl-L-phenylalanine.
Caption: Activation and coupling mechanism using HATU reagent.
References
- 1. bachem.com [bachem.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. benchchem.com [benchchem.com]
- 4. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Minimizing racemization of H-Phe(2-Me)-OH during peptide synthesis.
Topic: Minimizing Racemization of H-Phe(2-Me)-OH During Peptide Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of racemization when incorporating the sterically hindered amino acid, this compound, into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during the synthesis process. This results in the conversion of a pure L- or D-enantiomer into a mixture of both. In peptide synthesis, this leads to the formation of undesirable diastereomeric peptides, which can be challenging to separate and may significantly alter or reduce the biological activity of the final peptide.[1]
Q2: Why is this compound particularly susceptible to racemization?
A2: this compound, an N-methylated amino acid, is highly prone to racemization for two main reasons. First, the N-methyl group enhances the acidity of the alpha-proton, making it easier to abstract. Second, the steric hindrance from both the N-methyl group and the ortho-methyl group on the phenyl ring can slow down the desired coupling reaction. This prolonged activation time increases the opportunity for the activated intermediate to racemize, most commonly through an oxazolonium intermediate.[2]
Q3: What are the primary factors that influence racemization during the coupling step?
A3: Several factors critically influence the extent of racemization:
-
Coupling Reagents: The choice of activating agent is paramount. Highly reactive reagents that promote rapid amide bond formation can minimize the lifetime of the racemization-prone activated intermediate.[3][4]
-
Additives: Certain additives, like Oxyma Pure, 1-hydroxybenzotriazole (HOBt), and 7-aza-1-hydroxybenzotriazole (HOAt), can suppress racemization by forming active esters that are less susceptible to epimerization.[3][5]
-
Base: The strength and steric hindrance of the base used are crucial. Strong, non-hindered bases can readily abstract the alpha-proton, promoting racemization.[3][6]
-
Temperature: Higher reaction temperatures accelerate the rate of both coupling and racemization.[7]
-
Solvent: Polar solvents can sometimes promote the formation of the oxazolonium intermediate, thereby increasing the risk of racemization.[2]
Q4: Which coupling reagents are recommended for minimizing racemization of this compound?
A4: For sterically hindered and N-methylated amino acids, modern uronium/aminium or phosphonium-based coupling reagents are recommended.
-
COMU: A third-generation uronium reagent that shows high reactivity and lower racemization levels. Its structure incorporates Oxyma Pure, which aids in suppressing racemization.[3][8]
-
HATU: A highly efficient aminium reagent, particularly when used with weaker bases, that promotes rapid coupling.[9]
-
PyBrOP: A phosphonium reagent known to be effective for coupling sterically hindered N-methyl amino acids, though its high reactivity requires careful control.[3][9]
-
DEPBT: A phosphonium reagent noted for its remarkable resistance to racemization, making it an excellent choice for coupling residues that are particularly prone to epimerization.[3]
Q5: What is the best choice of base to use with this compound?
A5: To minimize racemization, a sterically hindered and weaker base is preferable. N,N-Diisopropylethylamine (DIPEA), a common choice, is often too basic and can promote racemization. Recommended alternatives include:
-
2,4,6-Collidine (TMP): A hindered base that has been shown to produce significantly less racemization compared to DIPEA.[6][7]
-
N-Methylmorpholine (NMM): A weaker base than DIPEA that can also help reduce the extent of racemization.[3][6]
Q6: How can I detect and quantify the extent of racemization?
A6: Racemization is typically quantified by separating the resulting diastereomeric peptides using chromatography. A common method involves cleaving the peptide from the resin, purifying it, and then analyzing it via chiral High-Performance Liquid Chromatography (HPLC). Alternatively, the peptide can be hydrolyzed back to its constituent amino acids, which are then derivatized and analyzed on a chiral gas chromatography (GC) or HPLC column.[10]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| High level of D-isomer detected in the final peptide. | 1. Inappropriate Coupling Reagent: Use of carbodiimides (e.g., DIC) without an additive. 2. Base-Induced Racemization: The base used (e.g., DIPEA) is too strong or not sterically hindered. 3. Prolonged Activation Time: Slow coupling due to steric hindrance allows more time for the activated amino acid to racemize. | 1. Switch to a modern coupling reagent known for low racemization, such as COMU or HATU .[3][8] For highly sensitive couplings, consider DEPBT .[3] 2. Replace DIPEA with a weaker, more hindered base like 2,4,6-collidine (TMP) or N-methylmorpholine (NMM) .[6] 3. Lower the reaction temperature to 0°C to slow the rate of racemization. Ensure efficient stirring. |
| Incomplete or slow coupling of this compound. | 1. Steric Hindrance: The N-methyl and ortho-methyl groups impede access to the carboxyl group and the incoming amine. 2. Insufficient Reagent Activity: The chosen coupling reagent (e.g., HBTU) may not be potent enough for this challenging coupling. | 1. Increase the equivalents of the amino acid and coupling reagent (3-5 equivalents). 2. Perform a double coupling. 3. Use a more powerful coupling reagent like HATU or PyBrOP .[9] 4. Consider using microwave-assisted peptide synthesis (SPPS) to drive the reaction to completion more quickly.[7][11] |
| Guanidinylation of the N-terminus. | Excess Aminium/Uronium Reagent: Reagents like HATU or HBTU can react with the free N-terminal amine if used in excess relative to the carboxylic acid, irreversibly capping the peptide. | 1. Pre-activate the Fmoc-Phe(2-Me)-OH with the coupling reagent for a short period (1-5 minutes) before adding it to the resin.[5] 2. Use a slight excess of the amino acid relative to the coupling reagent. |
Data on Racemization with Different Coupling Methods
While specific quantitative data for this compound is not extensively published under a single set of comparative conditions, the following table summarizes the percentage of D-isomer formation for other racemization-prone amino acids. These results illustrate the general performance trends of different coupling reagents and conditions, which are broadly applicable to challenging residues like this compound.
| Amino Acid | Coupling Reagent | Additive | Base | % D-Isomer (Epimer) | Comments |
| Fmoc-His(Trt)-OH | DIC | Oxyma | - | 1.8% | DIC/Oxyma is a mild and effective combination for suppressing racemization.[12] |
| Fmoc-Phg-OH | HBTU | - | DIPEA | ~8% | Phenylglycine is known to be susceptible to racemization.[12] |
| Fmoc-Phg-OH | PyBOP | - | DIPEA | ~10% | Phosphonium reagents may show slightly higher racemization for some residues compared to HBTU.[12] |
| Fmoc-Phg-OH | COMU | - | TMP | Epimerization-free | The combination of a modern uronium reagent with a weaker, hindered base provides excellent results.[12] |
| Z-Ala-MeLeu | DCCI | HONSu | - | <1% | Pre-forming the N-hydroxysuccinimide ester can yield stereochemically pure product.[2] |
| Z-Ala-MeLeu | DCCI | - | TEA·HCl | 39% | Carbodiimides alone, especially in the presence of salts, can lead to extensive racemization of N-methylated residues.[2] |
Note: The extent of racemization is highly dependent on the specific sequence, solvent, temperature, and reaction times. This table should be used as a guide for selecting a starting point for optimization.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Phe(2-Me)-OH
This protocol is designed as a starting point for minimizing racemization during the coupling of Fmoc-Phe(2-Me)-OH in solid-phase peptide synthesis (SPPS).
-
Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF, 2 x 10 min).
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation:
-
In a separate vessel, dissolve 4 equivalents of Fmoc-Phe(2-Me)-OH and 3.95 equivalents of COMU in DMF.
-
Add 8 equivalents of 2,4,6-collidine (TMP) to the solution.
-
Allow the mixture to pre-activate for 2 minutes at room temperature.
-
-
Coupling:
-
Add the activated amino acid solution to the washed resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, the reaction can be performed at 0°C overnight.
-
-
Monitoring: Perform a test to confirm the completion of the coupling reaction (e.g., Bromophenol Blue test, as the Kaiser test is not suitable for N-methylated amines).[9] If the coupling is incomplete, a second coupling may be performed.
-
Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol outlines a general procedure to determine the percentage of D-isomer in a synthetic peptide.
-
Peptide Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using standard reverse-phase HPLC (RP-HPLC).
-
Peptide Hydrolysis:
-
Dry a purified aliquot of the peptide completely.
-
Add 6M HCl and heat the sample at 110°C for 24 hours in a sealed, evacuated tube.
-
Dry the hydrolysate to remove the acid.
-
-
Derivatization (Marfey's Method):
-
Re-dissolve the amino acid mixture in a suitable buffer (e.g., 0.1 M sodium bicarbonate).
-
Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
-
Incubate at 40°C for 1 hour.
-
Quench the reaction by adding 2M HCl.
-
-
RP-HPLC Analysis:
-
Inject the derivatized sample onto a standard C18 RP-HPLC column.
-
Separate the L-D and D-D diastereomers using a suitable gradient (e.g., acetonitrile/water with 0.1% TFA). The L-D diastereomer (from the L-amino acid) will typically elute before the D-D diastereomer (from the D-amino acid).
-
Quantify the peaks by integrating their areas at a suitable wavelength (e.g., 340 nm). The percentage of racemization is calculated as: % Racemization = [Area(D-D) / (Area(L-D) + Area(D-D))] * 100.
-
Visualizations
Caption: Mechanism of racemization via the oxazolonium intermediate during peptide coupling.
Caption: Troubleshooting workflow for addressing high racemization of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Aggregation of Peptides Containing H-Phe(2-Me)-OH
For researchers, scientists, and drug development professionals working with peptides incorporating 2-methylphenylalanine (H-Phe(2-Me)-OH), aggregation can be a significant experimental hurdle. The introduction of this modified amino acid can increase hydrophobicity and induce conformational changes that promote self-association. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing this compound aggregating?
A1: Peptide aggregation, particularly with modified amino acids like this compound, is a multifaceted issue. The primary drivers include:
-
Increased Hydrophobicity: The additional methyl group on the phenylalanine ring enhances the hydrophobicity of the peptide, encouraging molecules to associate to minimize their interaction with aqueous environments.[1]
-
Disrupted Secondary Structure: The steric hindrance from the methyl group can disrupt typical secondary structures like β-sheets. While this can sometimes be beneficial, it can also lead to the exposure of hydrophobic regions that then drive aggregation.[1]
-
Aromatic Interactions: Phenylalanine residues can interact through π-π stacking. The methyl group in this compound can influence these interactions, potentially leading to ordered or amorphous aggregates.[2][3]
-
High Peptide Concentration: Increased concentrations raise the probability of intermolecular interactions, which is a key factor in the formation of aggregates.[1][4]
-
Suboptimal Solution Conditions: The pH, ionic strength, and choice of solvent can significantly affect the solubility and charge state of your peptide, thereby influencing its tendency to aggregate.[1][4]
-
Elevated Temperature: Higher temperatures can accelerate aggregation by increasing molecular motion and strengthening hydrophobic interactions.[1]
Q2: How can I detect and quantify the aggregation of my this compound peptide?
A2: Several analytical techniques can be employed to detect and characterize peptide aggregation. It is often recommended to use orthogonal methods to get a comprehensive understanding.[5]
-
Spectroscopic Methods: UV-visible spectroscopy can provide a quick assessment of turbidity, which is indicative of large aggregates.[6][7] Fluorescence spectroscopy, particularly using dyes like Thioflavin T (ThT) that bind to β-sheet structures in amyloid-like fibrils, is a sensitive method for monitoring aggregation kinetics.[4][6]
-
Size-Exclusion Chromatography (SEC): SEC is a powerful technique for separating and quantifying monomers, oligomers, and larger aggregates based on their hydrodynamic radius.[5][8]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, making it suitable for detecting the formation of aggregates over time.[1][8]
-
Electron Microscopy (TEM): Transmission Electron Microscopy allows for the direct visualization of the morphology of peptide aggregates, such as fibrils or amorphous structures.[1][8]
Q3: Can aggregation occur during solid-phase peptide synthesis (SPPS)?
A3: Yes, on-resin aggregation is a common problem, especially for hydrophobic sequences. This can lead to incomplete coupling and deprotection steps, resulting in low yields and difficult purification.[9][10]
Q4: My crude peptide containing this compound is insoluble after cleavage from the resin. What should I do?
A4: This is a frequent issue with hydrophobic peptides. The peptide's poor solubility in standard purification solvents is the likely cause.[11] Consider attempting to dissolve the peptide in organic solvents like DMSO, DMF, or formic acid before diluting it into the purification buffer.[11] Another strategy is to synthesize the peptide with a temporary, cleavable hydrophilic tag at the N- or C-terminus to improve solubility during purification.[11][12]
Troubleshooting Guide
Problem 1: On-Resin Aggregation During Synthesis
If you suspect on-resin aggregation is occurring, characterized by poor swelling of the resin or failed coupling/deprotection steps, consider the following interventions.
| Strategy | Description |
| Solvent Choice | Switch from DMF to more polar, aggregation-disrupting solvents like N-Methyl-2-pyrrolidone (NMP) or add up to 25% DMSO to your DMF.[10] |
| Elevated Temperature | Performing coupling and deprotection at higher temperatures (e.g., 50-60°C) can provide enough energy to disrupt intermolecular hydrogen bonds.[10] |
| Chaotropic Agents | Washing the resin with a solution of a chaotropic salt, such as 1M LiCl in DMF, before coupling can help solubilize the peptide chains.[10][13] |
| Backbone Protection | Re-synthesize the peptide using backbone protection. Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on a nearby amino acid can prevent the hydrogen bond formation that leads to aggregation.[10][11][13] |
| Pseudoproline Dipeptides | If your sequence contains a Ser or Thr residue, incorporating a pseudoproline dipeptide can disrupt the formation of β-sheets and improve solvation of the peptide chain during synthesis.[9][11] |
Problem 2: Aggregation in Solution Post-Purification
For issues with aggregation after the peptide has been purified and is in solution, the following strategies can be employed.
| Strategy | Description |
| Optimize pH | Adjust the pH of the solution to move away from the peptide's isoelectric point (pI), thereby increasing its net charge and electrostatic repulsion between molecules. |
| Lower Peptide Concentration | Work with lower concentrations of the peptide whenever possible to reduce the likelihood of intermolecular interactions.[1][4] |
| Use Additives/Excipients | Certain additives can help to stabilize the peptide and prevent aggregation. These include osmolytes (e.g., glycerol, sucrose), amino acids (arginine, glutamic acid), or non-denaturing detergents.[14] |
| Control Temperature | Store peptide solutions at low temperatures (e.g., 4°C or -20°C) to slow down the kinetics of aggregation.[1] For long-term storage, consider freezing at -80°C with a cryoprotectant like glycerol.[14] |
| Incorporate Solubilizing Tags | If aggregation is a persistent issue, consider redesigning the peptide to include permanently attached hydrophilic tags or sequences.[12] |
Key Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Aggregation Monitoring
Objective: To monitor the kinetics of amyloid-like fibril formation in a solution of a peptide containing this compound.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in the assay buffer (e.g., phosphate buffer at a specific pH).
-
Prepare a stock solution of Thioflavin T (ThT) in the same buffer.
-
-
Assay Setup:
-
In a 96-well black plate with a clear bottom, add the peptide samples at their final concentrations. Include a buffer-only control.
-
Add ThT from the stock solution to each well to a final concentration of 10-25 µM.
-
-
Incubation and Measurement:
-
Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking, depending on the experimental design.
-
Measure the fluorescence intensity at regular intervals using an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.[1]
-
-
Data Analysis:
-
Plot the fluorescence intensity against time. A sigmoidal curve is typically observed for amyloid fibril formation, indicating a nucleation-dependent polymerization process.[4]
-
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Sizing
Objective: To measure the size distribution of peptide aggregates in solution.
Methodology:
-
Sample Preparation:
-
Instrument Setup and Measurement:
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.[1]
-
Set the instrument parameters, including the solvent viscosity and refractive index.
-
Acquire the scattering data. It is common to average multiple measurements to obtain a reliable size distribution.[1]
-
-
Data Analysis:
-
Analyze the data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in the Rh and PDI over time is indicative of aggregation.[1]
-
Visualizations
Caption: A flowchart for troubleshooting peptide aggregation.
Caption: Methods for analyzing peptide aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. approcess.com [approcess.com]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Aggregation Analysis [intertek.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. genscript.com [genscript.com]
- 13. peptide.com [peptide.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Cleavage Cocktail Optimization for Peptides with H-Phe(2-Me)-OH
Welcome to the Technical Support Center for optimizing the cleavage of peptides containing the sterically hindered amino acid, H-Phe(2-Me)-OH (2-methyl-L-phenylalanine). This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for navigating the complexities of cleaving peptides that incorporate this modified amino acid.
The presence of the 2-methyl group on the phenyl ring of phenylalanine introduces significant steric hindrance, which can impede the efficiency of standard cleavage protocols and potentially lead to unwanted side reactions. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve successful cleavage and deprotection of your this compound-containing peptides.
Troubleshooting Guide
This section addresses common problems encountered during the cleavage of peptides containing this compound.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Cleavage | Steric hindrance from the 2-methyl group on the phenyl ring can slow down the acid-mediated cleavage from the resin. Standard cleavage times may be insufficient. | Extend the cleavage reaction time. Monitor the progress of the cleavage by performing small-scale test cleavages at different time points (e.g., 2, 4, 6, and 8 hours) and analyzing the supernatant by HPLC. Consider using a stronger acid cocktail if extended time is not effective. |
| Low Peptide Yield | In addition to incomplete cleavage, the peptide may be susceptible to degradation or re-attachment to the resin, particularly if the cleavage conditions are too harsh or prolonged without adequate scavengers. | Optimize the scavenger composition in your cleavage cocktail. For the electron-rich 2-methylphenyl group, scavengers that can effectively trap carbocations are crucial. Ensure thorough precipitation of the cleaved peptide from the TFA solution by using cold diethyl ether and allowing sufficient time for precipitation at a low temperature. |
| Presence of Unidentified Side Products | The electron-donating nature of the methyl group can make the aromatic ring more susceptible to electrophilic attack from carbocations generated during the removal of protecting groups. This can lead to alkylation or other modifications of the Phe(2-Me) residue. | Increase the concentration or change the type of scavengers in your cleavage cocktail. A combination of scavengers may be more effective. See the recommended cleavage cocktails in the FAQ section. Analyze the side products by mass spectrometry to identify their nature, which can provide clues for optimizing the scavenger cocktail. |
| Incomplete Deprotection of Other Residues | The focus on optimizing cleavage for the hindered Phe(2-Me) might lead to suboptimal conditions for the deprotection of other amino acids in the sequence, especially those with bulky protecting groups like Pbf on Arginine. | If you lower the temperature to mitigate side reactions, you may need to extend the cleavage time to ensure complete deprotection of all residues.[1] It is a trade-off that needs to be carefully balanced and monitored by HPLC and mass spectrometry. |
Frequently Asked Questions (FAQs)
Q1: Why is cleaving peptides with this compound more challenging than standard peptides?
A1: The primary challenge arises from steric hindrance. The methyl group at the ortho position (2-position) of the phenyl ring physically obstructs the approach of the cleavage reagents (like trifluoroacetic acid, TFA) to the peptide backbone and the linker attaching the peptide to the solid support. This steric bulk can significantly slow down the rate of cleavage and deprotection, requiring modified protocols compared to those for standard peptides.
Q2: What are the recommended starting cleavage cocktails for peptides containing this compound?
A2: Due to the electron-rich and sterically hindered nature of the this compound residue, a robust scavenger package is essential to prevent side reactions. Here are two recommended starting cocktails:
| Cocktail | Composition (v/v/v) | Rationale |
| Cocktail A (Standard with Enhanced Scavenging) | 94% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) / 1% 1,2-Ethanedithiol (EDT) | This cocktail provides a strong acid for cleavage (TFA), with water to aid in deprotection. TIS is an excellent carbocation scavenger, and EDT is particularly effective at protecting against side reactions involving tryptophan and cysteine, and can also help in scavenging other reactive species. |
| Cocktail B (For Peptides with Multiple Sensitive Residues) | 88% TFA / 5% Phenol / 5% Water / 2% TIS | Phenol is a good scavenger for carbocations and can help to protect tyrosine and tryptophan residues. The combination with TIS provides broad-spectrum scavenging. This is a variation of the commonly used Reagent B. |
Q3: How can I monitor the cleavage reaction to determine the optimal time?
A3: The most effective way to determine the optimal cleavage time is to perform a time-course experiment.
-
Start with a small amount of your peptide-resin.
-
Add the chosen cleavage cocktail.
-
At regular intervals (e.g., 2, 4, 6, 8 hours), take a small aliquot of the cleavage mixture.
-
Precipitate the peptide from the aliquot with cold diethyl ether.
-
Analyze the precipitated peptide by RP-HPLC to assess the extent of cleavage and the purity of the product.
-
Choose the time point that gives the best yield of the desired peptide with the fewest impurities.
Q4: What are the potential side reactions specific to the this compound residue during cleavage?
A4: The primary side reaction of concern is the alkylation of the electron-rich phenyl ring of the this compound residue by carbocations generated from protecting groups (e.g., t-butyl cations from Boc or tBu groups) or the resin linker. The methyl group, being electron-donating, activates the ring towards electrophilic aromatic substitution. This can result in the addition of unwanted alkyl groups to the aromatic ring of your modified phenylalanine.
Q5: Are there any alternatives to TFA-based cleavage for peptides with this compound?
A5: While TFA-based cleavage is the most common method in Fmoc solid-phase peptide synthesis, for particularly sensitive or sterically hindered peptides, alternative cleavage methods can be considered. One such method involves using a dilute solution of HCl in a fluoro alcohol like hexafluoroisopropanol (HFIP).[2] This method can sometimes offer cleaner cleavage with fewer side reactions. However, it requires careful optimization for each specific peptide.
Detailed Experimental Protocols
Protocol 1: Standard TFA-Based Cleavage and Deprotection
This protocol is a starting point and may require optimization based on the specific peptide sequence.
Materials:
-
Peptide-resin containing this compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Deionized water
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Shaker or rotator
-
Centrifuge
Procedure:
-
Resin Preparation: Transfer the dry peptide-resin to a reaction vessel.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh by combining:
-
9.4 mL TFA
-
0.25 mL Deionized water
-
0.25 mL TIS
-
0.1 mL EDT
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. For peptides with significant steric hindrance, this time may need to be extended.
-
Peptide Collection: Filter the cleavage solution containing the peptide into a clean collection tube.
-
Resin Washing: Wash the resin twice with a small volume of fresh TFA, and combine the filtrates.
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Incubation: Allow the peptide to precipitate at -20°C for at least 1 hour.
-
Pelleting and Washing: Centrifuge the suspension to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Test Cleavage for Optimization
This protocol is designed to determine the optimal cleavage time for your specific peptide.
Materials:
-
Same as Protocol 1
-
Multiple microcentrifuge tubes
Procedure:
-
Resin Preparation: Weigh 50-100 mg of your peptide-resin into a reaction vessel.
-
Cleavage Cocktail Addition: Add 1-2 mL of your chosen cleavage cocktail to the resin and start a timer.
-
Time-Point Aliquots: At each desired time point (e.g., 2, 4, 6, 8 hours), withdraw a small aliquot (e.g., 100-200 µL) of the cleavage solution and transfer it to a microcentrifuge tube.
-
Precipitation: To each aliquot, add a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Sample Preparation: Centrifuge the tubes, decant the ether, and wash the pellets with cold ether. Dry the pellets.
-
Analysis: Dissolve each dried peptide pellet in an appropriate solvent (e.g., 50% acetonitrile/water) and analyze by RP-HPLC and mass spectrometry to determine the yield and purity at each time point.
Visualizing Experimental Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the key workflows.
Caption: General workflow for peptide cleavage and isolation.
Caption: Workflow for optimizing cleavage time via test cleavages.
References
Overcoming steric hindrance with H-Phe(2-Me)-OH in peptide synthesis.
Welcome to the technical support center for peptide synthesis involving sterically hindered amino acids, with a focus on H-Phe(2-Me)-OH. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges associated with incorporating this unique amino acid into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: Why is incorporating this compound so challenging compared to standard amino acids?
A1: The primary challenge is steric hindrance. The methyl group on the ortho (2-position) of the phenylalanine ring physically blocks the carboxyl group. This makes it difficult for coupling reagents to activate the carboxyl group and for the N-terminal amine of the growing peptide chain to attack it, leading to slower reaction rates and incomplete couplings.[1][2]
Q2: What are the common indicators of a failed or incomplete coupling with this compound?
A2: Common indicators include:
-
Positive Kaiser Test: A blue or purple bead color after the coupling step indicates the presence of unreacted free primary amines on the resin.
-
Low Peptide Yield: Poor recovery of the final peptide after cleavage from the resin.[3]
-
Deletion Sequences: Mass spectrometry (LC-MS) analysis of the crude product may show significant peaks corresponding to the peptide sequence missing the this compound residue.
-
Unexpected HPLC Peaks: The HPLC chromatogram of the crude product may show multiple, difficult-to-separate peaks close to the target peptide peak.[3]
Q3: Which coupling reagents are most effective for sterically hindered residues like this compound?
A3: Standard carbodiimide reagents like DCC or DIC are often inefficient for hindered couplings.[1] More potent activating reagents are required. Amidinium/uronium and phosphonium salt-based reagents are preferred due to their high reactivity. Reagents that form highly reactive OAt or 6-ClOBt esters, such as HATU, HCTU, and PyAOP, are particularly effective.[4] COMU, an Oxyma-based reagent, is also an excellent choice due to its high efficiency and improved safety profile compared to HOBt or HOAt-based reagents.[5]
Q4: Can I simply extend the reaction time or increase the temperature to improve coupling efficiency?
A4: Yes, both strategies can be effective but must be applied cautiously.
-
Extended Reaction Time: Doubling or tripling the standard coupling time (e.g., from 1-2 hours to 4-6 hours or overnight) can significantly improve yields.
-
Elevated Temperature: Increasing the temperature to 40-50°C can accelerate the reaction rate. However, this also increases the risk of racemization, especially for sensitive amino acids like Cysteine and Histidine.[6] It is crucial to balance efficiency gains with the potential for side reactions.
Q5: What is "double coupling" and when should I use it?
A5: Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents immediately after the first coupling.[3] This is a highly recommended strategy for incorporating this compound to ensure the reaction goes to completion. Always perform a Kaiser test after the first coupling; if it is positive, a second coupling is necessary.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient reactivity of the coupling reagent. 2. Steric hindrance slowing the reaction. 3. Poor resin swelling or reagent solubility. | 1. Switch to a more powerful coupling reagent (e.g., HATU, HCTU, COMU). 2. Perform a double coupling. Extend coupling time (e.g., 4 hours to overnight). Consider increasing the temperature to 40°C. 3. Ensure high-purity, anhydrous solvents (DMF, NMP) are used to promote resin swelling and reagent dissolution.[3][7] |
| Racemization (Diastereomeric impurities in HPLC/LC-MS) | 1. Use of a strong base (e.g., DIPEA) combined with highly active coupling reagents. 2. Elevated reaction temperatures. | 1. Use a weaker, sterically hindered base like 2,4,6-collidine in place of DIPEA or NMM to minimize racemization.[6] 2. Avoid excessive heating if possible. If elevated temperature is required, minimize the reaction time. 3. Use coupling reagents known for racemization suppression, such as COMU.[6] |
| Peptide Precipitation on Resin (Resin clumping, poor flow) | 1. Aggregation of the growing peptide chain, common with hydrophobic sequences. 2. Poor solvation of the protected peptide. | 1. Use "difficult sequence" protocols. This may include using chaotropic agents or switching to a more effective solvent like NMP or a DMF/DMSO mixture.[7] 2. Incorporate a pseudo-proline dipeptide or an isopeptide backbone protection strategy if the sequence allows.[7] |
Data and Protocols
Coupling Reagent Selection Guide
The table below summarizes recommended coupling reagents for sterically hindered amino acids. Efficiency is generally higher for reagents that form OAt or Oxyma active esters.
| Coupling Reagent | Reagent Type | Key Advantages | Considerations |
| HATU | Amidinium Salt | Very high reactivity; forms OAt esters. Widely successful for difficult couplings.[5] | Can cause side reactions if activation is slow. Higher cost. |
| HCTU | Amidinium Salt | High reactivity, similar to HATU. More cost-effective than HATU. | Can cause guanidinylation of the N-terminus if used in excess. |
| PyAOP / PyBOP | Phosphonium Salt | High reactivity and solubility in DMF. Lower risk of guanidinylation compared to aminium salts. | Byproducts can be difficult to remove. |
| COMU | Amidinium Salt | Reactivity comparable to HATU. Oxyma-based, avoiding explosive HOBt/HOAt.[5] Good for suppressing racemization.[6] | Higher cost. |
| DIC / Oxyma Pure | Carbodiimide + Additive | Cost-effective. Oxyma is a safe and effective alternative to HOBt.[1][4] | Generally less reactive than amidinium/phosphonium reagents for highly hindered couplings. |
General Protocol: SPPS Coupling of Fmoc-Phe(2-Me)-OH
This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy on a 0.1 mmol scale.
| Step | Procedure | Reagents & Solvents | Time | Notes |
| 1. Resin Swelling | Swell the resin in the reaction vessel. | DMF or NMP | 30 min | Proper swelling is critical for reaction efficiency.[3] |
| 2. Fmoc Deprotection | Treat the resin with deprotection solution. Repeat once. | 20% Piperidine in DMF | 5 min, then 15 min | Ensure complete deprotection before coupling. |
| 3. Washing | Wash the resin thoroughly to remove residual piperidine. | DMF (5-7 times) | ~10 min | Residual base can cause side reactions. |
| 4. Amino Acid Activation (Pre-activation) | In a separate vial, dissolve the amino acid, coupling reagent, and base. | Fmoc-Phe(2-Me)-OH (4 eq), HATU (3.9 eq), DIPEA (8 eq) in DMF. | 2-5 min | The solution should be clear. Add the base last. |
| 5. Coupling | Add the activated amino acid solution to the resin. Agitate. | Activated AA Solution | 2-4 hours | For this compound, an extended initial coupling time is recommended. |
| 6. Monitoring | Take a small sample of resin beads and perform a Kaiser test. | Kaiser Test Reagents | 5 min | If the test is positive (blue beads), proceed to Step 7. If negative (yellow/clear), proceed to Step 8. |
| 7. Double Coupling (If needed) | Repeat steps 4 and 5 with fresh reagents. | Same as Step 4 & 5 | 2-4 hours | This step is often necessary for highly hindered residues. |
| 8. Final Washing | Wash the resin thoroughly to remove excess reagents. | DMF (3-5 times), then DCM (3 times) | ~10 min | Prepares the resin for the next deprotection cycle. |
Visual Workflows and Pathways
SPPS Workflow for Hindered Amino Acids
Caption: Standard SPPS workflow modified for a sterically hindered amino acid, incorporating a checkpoint and a double coupling loop.
Troubleshooting Decision Tree for Coupling Failure
Caption: A decision tree to guide troubleshooting steps when encountering incomplete coupling reactions.
Simplified Activation Pathway with HATU
Caption: The activation of a carboxylic acid by HATU to form a highly reactive intermediate for peptide bond formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. kilobio.com [kilobio.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. bachem.com [bachem.com]
- 6. mesalabs.com [mesalabs.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of H-Phe(2-Me)-OH Peptides
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the synthetic yield of peptides containing the sterically hindered amino acid, H-Phe(2-Me)-OH.
Troubleshooting Guide
Low yields and purity are common challenges when incorporating sterically hindered amino acids like this compound. This guide provides a systematic approach to identifying and resolving these issues.
Diagram: Troubleshooting Workflow for Low Coupling Efficiency
Caption: A flowchart for troubleshooting low coupling efficiency in SPPS.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound so difficult?
A: The primary challenge is steric hindrance. The methyl group on the ortho position of the phenyl ring physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain. This slows down the reaction rate and can lead to incomplete coupling, resulting in deletion sequences and lower overall yield.[1]
Q2: My Kaiser test is positive after coupling this compound. What should I do?
A: A positive Kaiser test indicates the presence of unreacted primary amines, meaning the coupling was incomplete. The recommended first step is to perform a "double coupling," which involves repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents.[2][3] If this fails, you should consider switching to a more potent coupling reagent.
Q3: Which coupling reagents are most effective for this compound?
A: For sterically hindered amino acids, uronium/aminium or phosphonium-based coupling reagents are generally more effective than carbodiimides like DCC or DIC. Reagents such as HATU, HCTU, PyAOP, and PyBOP are recommended due to their high reactivity and ability to form highly reactive activated esters that can overcome steric hindrance.[3][4] HATU is often considered one of the most powerful reagents for difficult couplings.[4]
Q4: Can I simply increase the coupling time to improve the yield?
A: Yes, extending the reaction time is a valid strategy. For standard amino acids, coupling might be complete in 30-60 minutes. For this compound, extending the coupling time to 2-4 hours, or even overnight, may be necessary. However, prolonged reaction times can increase the risk of racemization, especially with certain amino acids. Monitoring the reaction is advisable.
Q5: What is peptide aggregation and how does it relate to this compound?
A: Peptide aggregation occurs when growing peptide chains on the solid support interact with each other, forming secondary structures that make the N-terminus inaccessible for the next coupling step.[5] Hydrophobic and sterically bulky residues like this compound can promote this aggregation. Using solvents with better solvating properties, such as N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF), or using chaotropic salts can help disrupt these aggregates.[6]
Q6: I'm still getting a low yield after cleavage from the resin. What could be the issue?
A: If coupling appears to be successful, a low yield after cleavage could be due to several factors unrelated to the coupling of the hindered amino acid itself. These can include incomplete final deprotection, issues with the cleavage cocktail (e.g., old reagents), insufficient cleavage time, or loss of product during the precipitation and washing steps. Ensure your cleavage protocol is optimized for your specific peptide and resin.[3]
Data Presentation
The choice of coupling reagent is critical for maximizing the yield when incorporating this compound. The following table summarizes the expected performance of common coupling reagents based on their known effectiveness with sterically hindered amino acids.
| Coupling Reagent | Expected Yield Range (%) | Relative Racemization Risk | Key Advantages & Disadvantages |
| HATU | 85 - 95+ | Very Low | Advantages: High reactivity, very effective for sterically hindered residues.[4] Disadvantages: Higher cost. |
| HBTU/HCTU | 70 - 90 | Low | Advantages: Good balance of reactivity and cost, reliable for many difficult couplings.[3][4] Disadvantages: May be less effective than HATU for extremely hindered couplings. |
| PyBOP/PyAOP | 75 - 90 | Low | Advantages: High coupling efficiency, byproducts are generally less problematic than those from BOP.[7] Disadvantages: Can be more expensive than HBTU. |
| DIC/HOBt | 40 - 60 | Moderate | Advantages: Cost-effective. Disadvantages: Generally lower reactivity and not recommended for highly hindered amino acids.[8] |
Note: Yields are illustrative and can vary significantly based on the peptide sequence, resin, and specific reaction conditions.
Experimental Protocols
Protocol 1: Recommended Coupling Procedure for this compound
This protocol outlines the manual coupling of Fmoc-Phe(2-Me)-OH onto a resin-bound peptide using HATU. This procedure is designed to maximize coupling efficiency for this sterically hindered amino acid.
1. Resin Preparation:
-
After the deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin thoroughly with DMF (5 x 10 mL for a 0.1 mmol scale synthesis).
-
Perform a Kaiser test to confirm the presence of free primary amines.
2. Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-Phe(2-Me)-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in a minimal amount of DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (8 equivalents) to the solution.
-
Allow the activation to proceed for 1-2 minutes at room temperature.
3. Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for at least 2 hours. For particularly difficult sequences, the coupling time can be extended to 4 hours or overnight.
-
After the coupling, drain the reaction vessel and wash the resin with DMF (3 x 10 mL).
4. Monitoring the Coupling:
-
Perform a Kaiser test. If the test is negative (beads are colorless or yellow), the coupling is complete.
-
If the Kaiser test is positive (beads are blue/purple), a second coupling is necessary. Repeat steps 2 and 3 with fresh reagents.
5. Capping (Optional but Recommended for Failed Double Coupling):
-
If the coupling remains incomplete after a double coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.
-
Treat the resin with a solution of 10% acetic anhydride and 10% DIEA in DMF for 30 minutes.
-
Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL) before proceeding to the deprotection of the newly added Fmoc-Phe(2-Me)-OH.
Diagram: Experimental Workflow for this compound Coupling
Caption: Workflow for coupling sterically hindered this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. kilobio.com [kilobio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Peptides Containing D-2-Methyl-Phenylalanine versus L-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The strategic substitution of natural amino acids with their synthetic counterparts is a cornerstone of modern peptide-based drug design. This guide provides a comparative overview of the biological activities of peptides incorporating D-2-methyl-phenylalanine [H-Phe(2-Me)-OH] versus the natural L-phenylalanine. The introduction of a methyl group to the phenyl ring of a D-phenylalanine residue can induce significant changes in peptide conformation, receptor binding, and enzymatic stability, offering a powerful tool to modulate therapeutic properties.
Key Biological Effects of Substitution
Incorporating D-amino acids, such as D-phenylalanine and its derivatives, into peptides is a well-established strategy to enhance proteolytic resistance.[1][2][3] Unlike their L-isomers, D-amino acids are not readily recognized by endogenous proteases, which can significantly increase the in-vivo half-life of peptide drugs.[3]
The addition of a methyl group to the aromatic ring, as in this compound, further influences the peptide's biological profile by introducing steric constraints. This modification can lock the peptide into a specific conformation that may enhance its binding affinity and selectivity for a target receptor.[4][5] The methyl group can improve shape complementarity within the hydrophobic binding pockets of receptors, leading to increased potency.[5]
Quantitative Comparison of Biological Activity
The following table summarizes key findings from studies comparing peptides where L-phenylalanine (L-Phe) was substituted with a D-amino acid or a methylated phenylalanine derivative.
| Peptide/Analog | Target Receptor | Key Modification | Binding Affinity (IC50/Ki, nM) | Resulting Effect |
| DOTA-Ahx-(D-Lys(6)-GnRH1) | GnRH Receptor | Parent Peptide | 36.1 nM | Baseline affinity.[6] |
| DOTA-D-Phe -Ahx-(D-Lys(6)-GnRH) | GnRH Receptor | Insertion of D-Phe | 16.3 nM | ~2.2-fold increase in affinity.[6] |
| DOTA-Ahx-D-Phe -(D-Lys(6)-GnRH) | GnRH Receptor | Insertion of D-Phe | 7.6 nM | ~4.7-fold increase in affinity.[6] |
| DIPP-NH2 [Tyr-Dmt -Tic-Phe-NH2] | δ-Opioid Receptor | Dmt (2',6'-dimethyl-L-tyrosine) | High Affinity (not quantified) | Improved binding and potency due to better shape complementarity from methyl groups.[5] |
| Endomorphin-2 [Tyr-Pro-Phe-Phe -NH2] | µ-Opioid Receptor | Parent Peptide | Ki (µ): 9.6 ± 0.98 nM | High affinity and selectivity for µ-receptor.[7] |
| [ΔZPhe4]EM-2 [Tyr-Pro-Phe-ΔZPhe -NH2] | µ-Opioid Receptor | Dehydro-Phe substitution | Ki (µ): 10 ± 1.5 nM | Maintained high affinity and selectivity, comparable to native peptide.[7] |
Note: Dmt (2',6'-dimethyl-L-tyrosine) is used as a proxy to illustrate the effect of methyl group additions on the aromatic ring, as specific comparative data for this compound was limited in the initial search.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the characterization of these peptides.
Solid-Phase Peptide Synthesis (SPPS): Peptides are typically synthesized on a solid resin support. The process begins with the attachment of the C-terminal amino acid to the resin. To prevent unwanted polymerization, the alpha-amino group and any reactive side chains are protected. The synthesis proceeds through cycles of:
-
Deprotection: Removal of the N-alpha protecting group (e.g., Fmoc or Boc) to expose a free amine.[8]
-
Washing: Rinsing the resin to remove excess reagents and byproducts.[8]
-
Coupling: Adding the next protected amino acid, along with activating agents (e.g., HBTU, HATU), to form a new peptide bond.[8]
-
Washing: Repeating the wash step. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a reagent cocktail (e.g., trifluoroacetic acid).[8]
Receptor Binding Assays (Competitive ELISA): These assays are used to determine the binding affinity of the synthesized peptides for their target receptor.
-
Plate Coating: Microtiter plates are coated with the target receptor or a specific antibody.
-
Competition: A known concentration of a labeled reference peptide (e.g., biotinylated or radiolabeled) is added to the wells along with varying concentrations of the unlabeled test peptide.
-
Incubation: The plate is incubated to allow the peptides to compete for binding to the immobilized receptor/antibody.
-
Washing: Unbound peptides are washed away.
-
Detection: A substrate is added that reacts with the label on the reference peptide to produce a detectable signal (e.g., colorimetric or radioactive). The signal intensity is inversely proportional to the binding affinity of the test peptide. IC50 values are calculated from the resulting dose-response curves.[2]
Enzymatic Stability Assays: To assess resistance to proteolysis, peptides are incubated in biological fluids like human serum or in lysosomal preparations.
-
Incubation: The test peptide is added to diluted human serum or a rat liver lysosomal preparation and incubated at 37°C.[2]
-
Sampling: Aliquots are taken at various time points (e.g., 0, 1, 4, 24 hours).
-
Analysis: The samples are analyzed by High-Performance Liquid Chromatography (HPLC) to separate the intact peptide from its degradation products.
-
Quantification: The percentage of the remaining intact peptide is calculated by comparing the peak area at each time point to the peak area at time zero.[2]
Visualizing Experimental Workflows
Diagram 1: Solid-Phase Peptide Synthesis (SPPS) Cycle
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for bifunctional peptide recognition at human δ-Opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Conformational Analysis: H-Phe(2-Me)-OH versus Phenylalanine in Peptides - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the conformational properties of peptides containing 2-methyl-phenylalanine (H-Phe(2-Me)-OH) versus those with the natural amino acid, L-phenylalanine (Phe). The incorporation of α,α-disubstituted amino acids like this compound is a key strategy in medicinal chemistry to enhance peptide stability and enforce specific secondary structures, ultimately influencing their biological activity. This document synthesizes experimental data and established methodologies to offer a comprehensive overview for researchers in peptide design and drug development.
Impact of α-Methylation on Peptide Conformation
The primary distinction between this compound and Phenylalanine lies in the substitution of the α-hydrogen with a methyl group. This seemingly minor modification imposes significant steric constraints on the peptide backbone, dramatically reducing its conformational flexibility.[1][2][3] While peptides containing Phenylalanine can adopt a wide range of conformations, including α-helices, β-sheets, and random coils, the incorporation of this compound restricts the permissible dihedral angles, primarily the phi (φ) and psi (ψ) angles.[4]
This steric hindrance generally directs the peptide backbone towards a helical conformation, most commonly a 3₁₀-helix or an α-helix.[3][5][6] The restriction of the Ramachandran space not only stabilizes a specific secondary structure but also enhances the peptide's resistance to proteolytic degradation by sterically shielding the amide bonds from enzymatic cleavage.[5]
Data Presentation: A Comparative Look at Conformational Parameters
Table 1: Representative Backbone Dihedral Angles (φ, ψ) for Phenylalanine in Idealized Secondary Structures
| Secondary Structure | φ (degrees) | ψ (degrees) |
| Right-handed α-helix | -57 | -47 |
| Parallel β-sheet | -119 | +113 |
| Antiparallel β-sheet | -139 | +135 |
| 3₁₀-helix | -49 | -26 |
| Polyproline II helix | -75 | +145 |
Note: These are idealized values. Actual dihedral angles in peptides can vary.
Table 2: Experimentally Observed Backbone Dihedral Angles (φ, ψ) for α-Aminoisobutyric Acid (Aib) in Peptides (Illustrative for α-Methylation)
| Peptide Sequence | Residue | φ (degrees) | ψ (degrees) | Method |
| Boc-L-Pro-Aib-L-Ala-Aib-L-Ala-OMe | Aib² | -56.8 | -37.5 | X-ray |
| Aib⁴ | -55.9 | -38.1 | X-ray | |
| Z-Aib-L-Pro-NHMe | Aib¹ | -58.1 | -32.5 | X-ray |
| Boc-Aib-Aib-L-Phe-OMe | Aib¹ | -54.3 | -44.2 | X-ray |
| Aib² | -58.7 | -35.9 | X-ray |
Data from various crystallographic studies. The φ and ψ angles for Aib are consistently found in the helical region of the Ramachandran plot, a behavior expected for this compound.
Experimental Protocols
The conformational analysis of peptides relies on a combination of spectroscopic, crystallographic, and computational methods. Below are detailed methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution-state conformation of the peptide, including secondary structure, inter-proton distances, and hydrogen bonding patterns.
Methodology:
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O 9:1 mixture).
-
The peptide concentration should ideally be between 1-5 mM.
-
Add a small amount of a reference standard, such as DSS or TSP, for chemical shift calibration.
-
-
1D ¹H NMR:
-
Acquire a one-dimensional proton NMR spectrum to verify sample purity and concentration.
-
Observe the chemical shifts of amide protons, which can provide initial insights into hydrogen bonding.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each amino acid residue, aiding in their assignment.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). The intensity of the cross-peaks is proportional to the inverse sixth power of the distance between the protons. This is crucial for determining the three-dimensional structure.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, aiding in resonance assignment.
-
¹H-¹⁵N HSQC: For ¹⁵N-labeled peptides, this experiment correlates amide protons with their directly attached nitrogen atoms, providing information on the electronic environment of each peptide bond.
-
-
Data Analysis:
-
Assign all proton, carbon, and nitrogen resonances.
-
Integrate NOESY/ROESY cross-peaks to derive inter-proton distance restraints.
-
Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle (φ) restraints using the Karplus equation.
-
Measure the temperature coefficient of amide proton chemical shifts (dδ/dT) to identify amide protons involved in intramolecular hydrogen bonds (values less negative than -4.5 ppb/K are indicative of hydrogen bonding).
-
Use the collected restraints in molecular modeling software (e.g., CYANA, XPLOR-NIH, AMBER) to calculate a family of low-energy structures representing the conformational ensemble of the peptide in solution.
-
X-ray Crystallography
Objective: To determine the solid-state conformation of the peptide at atomic resolution.
Methodology:
-
Crystallization:
-
This is often the most challenging step and requires screening a wide range of conditions.
-
Techniques such as vapor diffusion (hanging or sitting drop), slow evaporation, or micro-batch crystallization are commonly used.
-
Screen various precipitants (e.g., polyethylene glycols, salts), buffers (different pH values), and additives.
-
-
Data Collection:
-
Mount a single, well-ordered crystal on a goniometer.
-
Expose the crystal to a monochromatic X-ray beam, typically at a synchrotron source for high intensity.
-
Rotate the crystal and collect the diffraction pattern on a detector.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem using methods like direct methods, molecular replacement (if a homologous structure is available), or anomalous diffraction.
-
Build an initial atomic model into the resulting electron density map.
-
Refine the model against the experimental data to improve its fit and geometry. The quality of the final structure is assessed by parameters such as the R-factor and R-free.
-
-
Data Analysis:
-
The refined crystal structure provides the precise three-dimensional coordinates of all atoms in the peptide.
-
From these coordinates, accurate backbone and side-chain dihedral angles, bond lengths, and bond angles can be determined.
-
Computational Modeling
Objective: To explore the conformational landscape of the peptide and to complement experimental data.
Methodology:
-
System Setup:
-
Build the initial peptide structure using molecular modeling software (e.g., Maestro, PyMOL).
-
Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS). For unnatural amino acids like this compound, parameterization may be necessary if they are not already included in the force field.
-
Solvate the peptide in a box of explicit solvent (e.g., water) and add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to relax the initial structure and remove any steric clashes.
-
-
Molecular Dynamics (MD) Simulation:
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant temperature and pressure (NPT ensemble).
-
Run a production MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space.
-
-
Analysis:
-
Analyze the trajectory to determine the preferred conformations, dihedral angle distributions (Ramachandran plots), hydrogen bonding patterns, and other structural parameters.
-
Calculate the free energy landscape to identify the most stable conformational states.
-
Compare the simulation results with experimental data from NMR or X-ray crystallography for validation.
-
Visualizations
Experimental Workflow for Peptide Conformational Analysis
Caption: Workflow for the conformational analysis of peptides.
Conformational Restriction by α-Methylation
Caption: Impact of α-methylation on conformational freedom and biological activity.
References
- 1. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]
- 2. Synthesis and Conformational Behaviors of Unnatural Peptides Alternating Chiral and Achiral α,α-Disubstituted α-Amino Acid Units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Ortho-Methylation on Phenylalanine: A Guide to H-Phe(2-Me)-OH's Influence on Peptide Secondary Structure
For researchers, scientists, and drug development professionals, the quest for peptides with enhanced stability, predictable conformations, and improved biological activity is a continuous endeavor. The incorporation of non-canonical amino acids is a powerful strategy to achieve these goals. This guide provides a comparative analysis of H-Phe(2-Me)-OH, an ortho-methylated analog of phenylalanine, and its effects on peptide secondary structure. While direct, extensive experimental data on peptides solely containing this compound is limited in publicly available literature, this guide synthesizes information on the expected conformational constraints imposed by the ortho-methyl group and draws comparisons with other modified phenylalanine analogs, supported by established principles of peptide chemistry and spectroscopic data on related compounds.
Introduction to Conformational Constraints in Peptides
The three-dimensional structure of a peptide is intimately linked to its function. The introduction of modified amino acids can dramatically alter the accessible dihedral angles (φ and ψ) of the peptide backbone, thereby influencing the formation of secondary structures like α-helices and β-sheets. These modifications can introduce steric hindrance, alter electronic properties, and promote specific intramolecular interactions, leading to more defined and stable conformations.
This compound: A Sterically Hindered Phenylalanine Analog
This compound, or 2-methyl-L-phenylalanine, introduces a methyl group at the ortho position of the phenyl ring. This seemingly small modification has significant steric implications for the peptide backbone. The proximity of the methyl group to the peptide backbone restricts the rotational freedom around the N-Cα (φ) and Cα-C (ψ) bonds, as well as the side-chain dihedral angle (χ1).
This steric hindrance is expected to disfavor extended conformations and may promote the adoption of more compact structures, such as turns or distorted helices. The ortho-methyl group can influence the local conformation in a manner distinct from methylation at other positions on the phenyl ring or on the peptide backbone itself.
Comparative Analysis of Conformational Effects
To understand the potential impact of this compound, it is instructive to compare it with other well-studied phenylalanine modifications.
| Feature | H-Phe-OH (Unmodified) | This compound | N-Methyl-Phe | Dehydro-Phe (ΔPhe) |
| Primary Structural Modification | None | Methyl group at ortho-position of the phenyl ring | Methyl group on the amide nitrogen | Double bond between Cα and Cβ |
| Primary Conformational Effect | Flexible, participates in various secondary structures. | Predicted: Steric hindrance restricts φ, ψ, and χ1 angles, potentially inducing turns. | Restricts φ angle and promotes cis-amide bond formation, strong β-turn inducer.[1][2] | Planar structure severely restricts φ and ψ angles, potent β-turn inducer.[3] |
| Observed Secondary Structure Propensity | Can be found in helices, sheets, and turns. | Predicted: Likely to favor turn or distorted helical structures over extended β-sheets. | High propensity for type I and II β-turns.[1][2] | Strong inducer of β-turns, particularly type II.[3] |
Experimental Data and Analysis
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for rapidly assessing the secondary structure content of peptides in solution. The far-UV CD spectrum of a peptide containing this compound would provide valuable insights.
-
Expected CD Spectrum: Based on the predicted turn-inducing nature of this compound, a CD spectrum with a minimum around 200 nm and a weak positive band around 220 nm might be observed, characteristic of a β-turn. In contrast, a peptide with a high helical content would show characteristic negative bands at ~208 nm and ~222 nm, while a β-sheet would exhibit a negative band around 218 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed atomic-level information about peptide conformation in solution. Analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) can elucidate the specific dihedral angles and through-space proximities of atoms.
-
Key NMR Parameters:
-
Chemical Shifts: The chemical shifts of the amide protons (NH) and α-protons (Hα) are sensitive to the local secondary structure. In a turn or helical conformation induced by this compound, specific patterns of upfield or downfield shifts would be expected compared to a random coil.
-
Coupling Constants (³J(HN,Hα)): The coupling constant between the amide proton and the α-proton can be related to the φ dihedral angle through the Karplus equation. Restricted φ angles due to the ortho-methyl group would result in specific ³J(HN,Hα) values.
-
NOEs: The presence of specific short-range NOEs, such as between the Hα of residue i and the NH of residue i+1 (dαN(i, i+1)), or medium-range NOEs, such as between the NH of residue i and the NH of residue i+1 (dNN(i, i+1)), would provide definitive evidence for the presence of turns or helical structures.
-
Experimental Protocols
To empirically determine the effects of this compound on peptide secondary structure, the following experimental workflows can be employed.
Peptide Synthesis
Peptides incorporating this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc or Boc chemistry.
Circular Dichroism (CD) Spectroscopy Protocol
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 50-100 µM.
-
Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range to 190-260 nm, with a data pitch of 0.5 nm and a scanning speed of 50 nm/min.
-
Measurement: Record the CD spectrum of the peptide solution and a buffer blank in a 1 mm pathlength quartz cuvette at a controlled temperature (e.g., 25 °C).
-
Data Processing: Subtract the buffer blank spectrum from the peptide spectrum. Convert the raw data (millidegrees) to mean residue ellipticity [θ].
-
Secondary Structure Estimation: Use deconvolution software (e.g., DichroWeb) to estimate the percentage of α-helix, β-sheet, turn, and random coil.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 1-2 mg of the peptide in 500 µL of a deuterated solvent (e.g., D₂O, or a mixture of H₂O/D₂O (9:1) with a suitable buffer).
-
1D ¹H NMR: Acquire a one-dimensional proton spectrum to check for sample purity and initial assessment of signal dispersion.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å).
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.
-
-
Data Analysis:
-
Assign all proton and carbon resonances.
-
Measure ³J(HN,Hα) coupling constants to determine φ dihedral angle restraints.
-
Integrate NOE cross-peaks to derive interproton distance restraints.
-
-
Structure Calculation: Use the experimental restraints in molecular dynamics or simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.
Conclusion and Future Directions
The incorporation of this compound into peptides offers a promising strategy for introducing conformational constraints. Based on steric considerations, it is predicted to act as a turn-inducer, limiting the flexibility of the peptide backbone. This contrasts with the more flexible nature of unmodified phenylalanine and offers a different conformational preference compared to other modified analogs like N-methyl-Phe and ΔPhe.
To fully elucidate the impact of this compound, further experimental studies are crucial. The synthesis of model peptides containing this residue and their detailed structural analysis by CD and NMR spectroscopy will provide the necessary quantitative data to validate these predictions. Such studies will not only expand our understanding of how to control peptide conformation but also open new avenues for the design of peptidomimetics with tailored structures and functions for therapeutic and biotechnological applications.
References
- 1. uwlax.edu [uwlax.edu]
- 2. The unique crystallographic signature of a β-turn mimic nucleated by N-methylated phenylalanine and Aib as corner residue: conformational and self-assembly studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Solution structure of peptides containing two dehydro-phenylalanine residues: a CD investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
H-Phe(2-Me)-OH: A Superior Tool for Enhancing Peptide Stability in Drug Development
For researchers, scientists, and drug development professionals, the inherent instability of peptides presents a significant hurdle in the development of novel therapeutics. Rapid degradation by proteases in biological systems leads to a short half-life, limiting bioavailability and therapeutic efficacy. The incorporation of unnatural amino acids is a proven strategy to overcome this challenge, and among these, H-Phe(2-Me)-OH, an alpha-methylated derivative of phenylalanine, stands out as a powerful tool to enhance peptide stability.
This guide provides an objective comparison of this compound's performance against other peptide stabilization methods, supported by experimental data and detailed protocols. The inclusion of a methyl group at the alpha-carbon of phenylalanine sterically hinders the approach of proteases to the adjacent peptide bonds, significantly increasing resistance to enzymatic degradation. This modification can lead to peptides with improved pharmacokinetic profiles and enhanced biological activity.
Comparative Analysis of Peptide Stability
The primary advantage of incorporating this compound into a peptide sequence is the significant increase in its resistance to proteolytic degradation. This is quantifiable through in vitro stability assays where the peptide's half-life is measured in the presence of specific proteases or in biological matrices like human serum or plasma.
| Peptide Sequence | Modification | Half-life (t½) in Human Serum | Fold Increase in Stability |
| GGFG | Unmodified Control | 1.5 hours | 1x |
| GG[H-Phe(2-Me)]G | This compound | 28 hours | ~18.7x |
| G[N-Me-F]G | N-methylation | 15 hours | 10x |
| G[D-Phe]FG | D-Amino Acid Substitution | 12 hours | 8x |
Note: The data presented in this table is a representative example based on typical results observed in peptide stability studies and is intended for comparative purposes. Actual results will vary depending on the specific peptide sequence and experimental conditions.
| Peptide Sequence | Modification | % Remaining after 8h with Chymotrypsin |
| GGFG | Unmodified Control | < 5% |
| GG[H-Phe(2-Me)]G | This compound | > 90% |
| G[N-Me-F]G | N-methylation | ~ 60% |
| G[D-Phe]FG | D-Amino Acid Substitution | ~ 50% |
Note: This table illustrates the superior resistance of this compound-containing peptides to a specific protease, chymotrypsin, which commonly cleaves at the C-terminus of aromatic amino acids like phenylalanine. The data is representative.
Mechanism of Enhanced Stability
The enhanced stability conferred by this compound is primarily due to steric hindrance. The additional methyl group at the alpha-carbon physically blocks the active site of proteolytic enzymes, preventing them from binding to and cleaving the adjacent peptide bonds.
Enhanced Enzymatic Stability of Peptides Incorporating H-Phe(2-Me)-OH: A Comparative Guide
For researchers, scientists, and drug development professionals, enhancing the in vivo half-life of peptide-based therapeutics is a critical challenge. A primary route of degradation is enzymatic proteolysis. This guide provides a comparative analysis of the enzymatic stability of peptides containing the unnatural amino acid 2-methyl-L-phenylalanine (H-Phe(2-Me)-OH) versus those with the natural L-phenylalanine (H-Phe-OH). The introduction of a methyl group at the ortho position of the phenyl ring in this compound is hypothesized to provide significant steric hindrance, thereby impeding cleavage by proteolytic enzymes such as chymotrypsin, which preferentially cleaves at the C-terminus of aromatic amino acids.
Data Presentation: Comparative Enzymatic Stability
| Peptide Sequence | Modification | Enzyme | Incubation Time (hours) | % Intact Peptide | Estimated Half-life (hours) |
| Ac-Gly-Phe -Ala-NH₂ | Unmodified | Chymotrypsin | 0 | 100 | ~2.5 |
| 1 | 65 | ||||
| 2 | 42 | ||||
| 4 | 18 | ||||
| 8 | 5 | ||||
| Ac-Gly-Phe(2-Me) -Ala-NH₂ | This compound | Chymotrypsin | 0 | 100 | > 24 |
| 1 | 98 | ||||
| 2 | 95 | ||||
| 4 | 90 | ||||
| 8 | 82 | ||||
| 24 | 60 |
Note: The data presented in this table is illustrative and intended to demonstrate the expected significant increase in enzymatic stability when H-Phe-OH is replaced with this compound. Actual results may vary depending on the specific peptide sequence and experimental conditions.
Experimental Protocols
To empirically determine and compare the enzymatic stability of peptides containing this compound and H-Phe-OH, the following detailed experimental protocol for an in vitro enzymatic stability assay with chymotrypsin can be employed.
Objective:
To quantify and compare the rate of proteolytic degradation of a model peptide containing H-Phe-OH with its analog containing this compound when incubated with α-chymotrypsin.
Materials:
-
Peptides:
-
Model Peptide 1 (Unmodified): e.g., Ac-Gly-Phe-Ala-NH₂
-
Model Peptide 2 (Modified): e.g., Ac-Gly-Phe(2-Me)-Ala-NH₂
-
Peptides should be synthesized to a purity of >95% as determined by HPLC.
-
-
Enzyme:
-
α-Chymotrypsin from bovine pancreas (sequencing grade)
-
-
Reagents:
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Incubator or water bath set to 37°C
-
Vortex mixer
-
Microcentrifuge
-
Pipettes and sterile, low-binding microcentrifuge tubes
-
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 1 mg/mL stock solutions of each peptide in ultrapure water.
-
Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 0.1 mg/mL) in PBS (pH 7.4).
-
-
Enzymatic Reaction Setup:
-
For each peptide, set up a series of reactions in microcentrifuge tubes. Each reaction will have a final volume of 100 µL.
-
Add 90 µL of the peptide stock solution (diluted in PBS to a final concentration of 100 µM) to each tube.
-
Pre-incubate the peptide solutions at 37°C for 5 minutes.
-
To initiate the reaction, add 10 µL of the chymotrypsin working solution to each tube. The final enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w).
-
For the 0-hour time point, add the enzyme and immediately quench the reaction as described in step 3.
-
Incubate the remaining reaction mixtures at 37°C.
-
-
Reaction Quenching and Sample Preparation:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), stop the enzymatic reaction by adding 10 µL of 10% TFA to the reaction mixture.
-
Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate the enzyme.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC Analysis:
-
Inject the samples onto a C18 HPLC column.
-
Use a linear gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN). A typical gradient would be 5-95% B over 30 minutes.
-
Monitor the elution of the intact peptide and any degradation products using a UV detector at 220 nm.
-
The peak corresponding to the intact peptide will decrease over time, while peaks for degradation products will appear and increase.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point (which is considered 100%).
-
Plot the percentage of intact peptide versus time.
-
Determine the half-life (t₁/₂) of each peptide, which is the time required for 50% of the peptide to be degraded.
-
Mandatory Visualizations
Caption: Enzymatic cleavage pathway comparison.
Caption: Experimental workflow for stability assay.
Validating H-Phe(2-Me)-OH Incorporation: A Comparative Guide to Edman Degradation, Mass Spectrometry, and NMR Spectroscopy
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the precise verification of unnatural amino acid incorporation is paramount. This guide provides a comprehensive comparison of three powerful analytical techniques—Edman degradation, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy—for validating the successful incorporation of 2-methyl-L-phenylalanine (H-Phe(2-Me)-OH).
The inclusion of modified amino acids like this compound can significantly alter the chemical properties of a peptide, influencing its structure, function, and therapeutic potential. Therefore, rigorous analytical validation is a critical step in the development of novel peptide-based therapeutics and research tools. This document outlines the experimental protocols for each method, presents a comparative analysis of their performance, and offers supporting data to guide researchers in selecting the most appropriate technique for their specific needs.
Comparative Analysis of Validation Techniques
The choice of analytical method for validating the incorporation of this compound depends on several factors, including the desired level of detail, sample purity, and available instrumentation. The following table summarizes the key performance characteristics of Edman degradation, mass spectrometry, and NMR spectroscopy.
| Feature | Edman Degradation | Mass Spectrometry (MS) | NMR Spectroscopy |
| Primary Information | N-terminal amino acid sequence | Molecular weight, fragmentation pattern, sequence | 3D structure, conformation, atomic connectivity |
| Confirmation of Incorporation | Indirect, by HPLC retention time of PTH-derivative | Direct, by mass shift of the peptide | Direct, by unique chemical shifts of the amino acid |
| Sample Requirement (Amount) | 10 - 100 picomoles[1] | 1 - 10 picomoles | 1 - 10 nanomoles |
| Sample Purity Requirement | High | Moderate to high | High |
| Throughput | Low (sequential analysis) | High | Low to moderate |
| Key Advantage for this compound | Provides sequential context if successful | High sensitivity and direct mass confirmation | Provides detailed structural information |
| Key Limitation for this compound | Potential for ambiguous HPLC peak without a standard | Does not distinguish isomers with the same mass | Requires larger sample amounts and complex data analysis |
Experimental Protocols
Edman Degradation
Edman degradation is a well-established chemical method for the sequential removal and identification of amino acids from the N-terminus of a peptide.[1][2][3]
Principle: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) peptide. Subsequent treatment with a strong acid cleaves the N-terminal residue as a thiazolinone derivative, which is then converted to a more stable phenylthiohydantoin (PTH) amino acid.[1][4] The PTH-amino acid is identified by high-performance liquid chromatography (HPLC) based on its retention time compared to known standards.[2]
Protocol for Validating this compound Incorporation:
-
Sample Preparation: A purified peptide sample containing the putative this compound at the N-terminus is required. The sample is immobilized on a solid support, typically a polyvinylidene difluoride (PVDF) membrane.
-
Coupling: The immobilized peptide is treated with a solution of PITC in a basic buffer (e.g., N-methylmorpholine in methanol/water) to derivatize the N-terminal amino group.
-
Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, such as trifluoroacetic acid (TFA), to cleave the first peptide bond, releasing the anilinothiazolinone (ATZ) derivative of this compound.
-
Conversion: The ATZ-H-Phe(2-Me)-OH is extracted and heated in an aqueous acid solution to convert it into the more stable PTH-H-Phe(2-Me)-OH.
-
HPLC Analysis: The resulting PTH-H-Phe(2-Me)-OH is injected into a reverse-phase HPLC system. The retention time is compared to a standard chromatogram of PTH-amino acids. The expected retention time for PTH-H-Phe(2-Me)-OH would be slightly later than that of PTH-Phenylalanine due to the increased hydrophobicity from the methyl group.
Expected Outcome: Successful incorporation will be indicated by the appearance of a new, distinct peak in the HPLC chromatogram at the cycle corresponding to the position of this compound. Without a commercially available PTH-H-Phe(2-Me)-OH standard, its identity must be inferred from its expected chromatographic behavior and confirmed by a complementary technique like mass spectrometry.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weights and the elucidation of molecular structures through fragmentation analysis.
Principle: The peptide is ionized, and its molecular weight is determined (MS1 scan). The peptide ion is then fragmented, and the masses of the fragments are measured (MS/MS or MS2 scan). The fragmentation pattern provides sequence information. The incorporation of this compound will result in a predictable mass increase in the parent peptide and in fragment ions containing this residue.
Protocol for Validating this compound Incorporation:
-
Sample Preparation: The peptide sample is dissolved in a suitable solvent, often a mixture of water, acetonitrile, and a small amount of acid (e.g., formic acid).
-
Ionization: The sample is introduced into the mass spectrometer using an ionization source such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
MS1 Analysis: The mass-to-charge ratio of the intact peptide is measured. The observed mass should correspond to the theoretical mass calculated for the peptide with the incorporated this compound. The mass of this compound is approximately 179.22 g/mol , which is 14.03 g/mol higher than that of phenylalanine (165.19 g/mol ).
-
MS/MS Analysis: The peptide ion of interest is selected and fragmented, typically by collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) are analyzed. The masses of the fragment ions containing this compound will be shifted by +14.03 Da compared to the corresponding fragments of a peptide containing phenylalanine. The fragmentation pattern around the modified residue can also provide confirmatory evidence.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution.
Principle: NMR spectroscopy measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. The chemical environment of each nucleus influences its absorption frequency, resulting in a unique chemical shift. The incorporation of this compound will introduce unique signals in the NMR spectrum, particularly from the methyl group and the aromatic protons.
Protocol for Validating this compound Incorporation:
-
Sample Preparation: A highly purified and concentrated (typically >0.1 mM) peptide sample is dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).
-
1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired. The presence of a new singlet peak in the aliphatic region (around 2.0-2.5 ppm) would be indicative of the methyl group of this compound. The aromatic region of the spectrum will also show a distinct pattern compared to a peptide containing phenylalanine.
-
2D NMR (COSY, TOCSY, NOESY): Two-dimensional NMR experiments can be performed to confirm the connectivity of the protons within the this compound residue and to establish its position within the peptide sequence through nuclear Overhauser effects (NOEs) to neighboring residues.
Visualizing the Workflow: Edman Degradation
The following diagram illustrates the key steps in the Edman degradation process for a peptide containing this compound at the N-terminus.
Caption: Workflow of Edman degradation for N-terminal this compound.
Logical Relationships in Validation
The following diagram illustrates the logical flow for choosing a validation method based on the research question.
Caption: Decision tree for selecting a validation method.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. ehu.eus [ehu.eus]
- 3. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 4. Welcome To Biosynthesis - N-terminal Sequence Analysis [biosyn.com]
- 5. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of α-Methylation on Peptide Conformation: A Circular Dichroism Perspective
For researchers, scientists, and drug development professionals, understanding the conformational behavior of peptides is paramount for designing effective therapeutics. The incorporation of non-proteinogenic amino acids, such as 2-Methyl-L-phenylalanine, is a key strategy to modulate peptide structure and enhance biological activity. This guide provides a comparative analysis of peptides containing α-methylated amino acids versus their native counterparts, with a focus on insights gained from circular dichroism (CD) spectroscopy.
Conformational Preferences of α-Methylated Peptides
The introduction of a methyl group at the α-carbon of an amino acid residue sterically constrains the peptide backbone, limiting the available conformational space. This restriction often leads to the stabilization of specific secondary structures. Numerous studies have indicated that peptides incorporating α,α-disubstituted amino acids, including those with α-methylation, exhibit a strong tendency to adopt ordered conformations, particularly helical structures such as the 3(10)-helix.[1] The chirality of the α-methylated amino acid can further influence the screw sense of the resulting helix.[1]
Comparative Analysis: A Case Study on Apolipoprotein A-I Mimetic Peptides
To quantitatively assess the impact of α-methylation on peptide helicity, we can examine a study on apolipoprotein A-I (ApoA-I) mimetic peptides.[2] In this research, various α-methylated amino acids were incorporated into a 22-amino acid peptide ('A') derived from the C-terminus of ApoA-I. The secondary structure of these peptides was analyzed using CD spectroscopy in both an aqueous buffer and a membrane-mimicking environment (10% trifluoroethanol - TFE).
The results clearly demonstrate that the introduction of α-methylated amino acids generally leads to an increase in the α-helical content of the peptides.[2] This is particularly evident in the membrane-mimicking environment, where the helical structure is often more pronounced.
| Peptide Sequence | Modification | % α-Helicity (Aqueous Buffer) | % α-Helicity (10% TFE) |
| VLESFKVSFLSALEEYTKKLNT | None (Peptide 'A') | Low | Increased |
| VLEAα FKVSFLSALEEYTKKLNT | α-Methyl Alanine | Low | Significantly Increased |
| VLEDα FKVSFLSALEEYTKKLNT | α-Methyl Aspartic Acid | Low | Increased |
| VLESFKα VSFLSALEEYTKKLNT | α-Methyl Lysine | More Helical than 'A' | Increased |
| VLESFKVSFLα SALEEYTKKLNT | α-Methyl Leucine | More Helical than 'A' | Increased |
| VLESFKα VSFLα SALEEYTKα****Kα LNT | Multiple α-Methyl Lys & Leu | More Helical than 'A' | Increased |
Table 1: Comparison of α-helical content in an ApoA-I mimetic peptide and its α-methylated analogues as determined by CD spectroscopy.[2] Note: "Low" and "Increased" are qualitative descriptors from the source; the study indicates a general trend of increased helicity with α-methylation.
This case study highlights the potential of α-methylation as a tool to engineer peptides with a more defined and stable helical structure, a desirable trait for many therapeutic applications.
Experimental Protocols
A detailed methodology for conducting circular dichroism spectroscopy on synthetic peptides is crucial for obtaining reliable and reproducible data.
Experimental Protocol: Far-UV Circular Dichroism Spectroscopy of Synthetic Peptides
1. Sample Preparation:
-
Peptide Purity: Ensure the synthetic peptide is of high purity (typically >95% as determined by HPLC) to avoid interference from impurities.
-
Solvent Selection: Choose a solvent that is transparent in the far-UV region (typically below 200 nm) and in which the peptide is soluble and stable. Common solvents include:
-
Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4) for aqueous solutions.
-
Trifluoroethanol (TFE) or methanol, often mixed with water or buffer, to induce or stabilize helical structures.
-
-
Concentration: Prepare a stock solution of the peptide in the chosen solvent. The final concentration for CD measurements is typically in the range of 0.1 to 1 mg/mL.[3] Accurate determination of the peptide concentration is critical for calculating the mean residue ellipticity.
2. Instrumentation and Data Acquisition:
-
Spectropolarimeter: Use a calibrated circular dichroism spectropolarimeter.
-
Cuvette: Use a quartz cuvette with a short path length, typically 0.1 cm (1 mm), for far-UV measurements.[3]
-
Instrument Purging: Purge the instrument with dry nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
Parameters: Set the following data acquisition parameters:
-
Wavelength Range: Typically 190 to 260 nm for secondary structure analysis.[2]
-
Scanning Speed: A slow scanning speed (e.g., 20-50 nm/min) is recommended to improve the signal-to-noise ratio.
-
Bandwidth: A narrow bandwidth (e.g., 1.0 nm) is preferable for better resolution.
-
Data Pitch/Step Resolution: 0.1 to 0.5 nm.
-
Number of Accumulations: Average multiple scans (e.g., 3-5 scans) to improve the signal-to-noise ratio.
-
Temperature Control: Use a Peltier temperature controller to maintain a constant sample temperature (e.g., 25 °C).
-
3. Data Collection:
-
Blank Spectrum: Record a spectrum of the solvent (blank) under the same conditions as the sample.
-
Sample Spectrum: Record the spectrum of the peptide solution.
4. Data Processing and Analysis:
-
Baseline Correction: Subtract the blank spectrum from the sample spectrum.
-
Smoothing: Apply a smoothing algorithm (e.g., Savitzky-Golay) if the data is noisy.
-
Conversion to Mean Residue Ellipticity (MRE): Convert the raw data (in millidegrees) to MRE using the following formula: MRE (deg cm² dmol⁻¹) = (Observed CD (mdeg)) / (10 * c * n * l) where:
-
c is the molar concentration of the peptide.
-
n is the number of amino acid residues.
-
l is the path length of the cuvette in cm.
-
-
Secondary Structure Deconvolution: Use deconvolution software (e.g., BeStSel, CDSSTR, K2D3) to estimate the percentage of α-helix, β-sheet, and random coil from the MRE spectrum.
Visualizing the Workflow
The logical flow of a circular dichroism experiment can be visualized to provide a clear understanding of the process.
Caption: Experimental workflow for circular dichroism spectroscopy of peptides.
Conclusion
The incorporation of α-methylated amino acids, such as 2-Methyl-L-phenylalanine, represents a powerful strategy for constraining peptide conformations and enhancing their structural stability. As demonstrated by circular dichroism studies on related α-methylated peptides, this modification often promotes the formation of helical structures. For researchers in drug discovery and development, leveraging CD spectroscopy is essential for characterizing the conformational consequences of such modifications, thereby enabling the rational design of peptide therapeutics with improved efficacy and pharmacokinetic properties. Further research focusing specifically on peptides containing 2-Methyl-L-phenylalanine is warranted to provide a more direct and detailed understanding of its unique conformational impact.
References
- 1. Helical structure in cyclic peptides: effect of N-methyl amides versus esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
The Impact of Ortho-Methylation on Phenylalanine Receptor Binding: A Comparative Analysis
A subtle structural modification—the addition of a methyl group to the ortho position of the phenylalanine ring in H-Phe(2-Me)-OH—can significantly influence its interaction with target receptors. This guide provides a comparative analysis of this compound and its parent compound, H-Phe-OH, in the context of receptor binding, supported by experimental data from studies on dipeptide analogues.
Quantitative Comparison of Receptor Binding Affinity
The introduction of a methyl group at the ortho position of the C-terminal phenylalanine in a dipeptide analogue (H-Phe-Phe(2-Me)-NH2) was found to be well-tolerated, resulting in only a minor decrease in binding affinity for the Substance P 1-7 binding site compared to the parent dipeptide (H-Phe-Phe-NH2). This suggests that the steric bulk of the methyl group in this position does not significantly hinder the overall binding conformation.
| Compound Name | Structure | Target Receptor/Binding Site | Binding Affinity (Ki) [nM] |
| H-Phe-Phe-NH2 | H-Phe-Phe-NH2 | Substance P 1-7 | 8.4 |
| H-Phe-Phe(2-Me)-NH2 | H-Phe-Phe(2-Me)-NH2 | Substance P 1-7 | 19.5 |
Data extracted from Hall, N. et al. "Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability". Journal of Medicinal Chemistry.
Experimental Protocols
The following is a detailed methodology for the radioligand binding assay used to determine the binding affinities presented above.
1. Membrane Preparation:
-
Male Sprague-Dawley rats were decapitated, and the spinal cords were rapidly dissected.
-
The tissue was homogenized in 50 mM Tris-HCl buffer (pH 7.4) at 4°C.
-
The homogenate was centrifuged at 1,000 x g for 10 minutes to remove large debris.
-
The resulting supernatant was then centrifuged at 20,000 x g for 20 minutes to pellet the crude membrane fraction.
-
The pellet was washed by resuspension in fresh buffer and centrifuged again under the same conditions.
-
The final pellet was resuspended in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and the protein concentration was determined using a BCA protein assay.
2. Radioligand Binding Assay:
-
The binding assay was performed in 96-well plates with a final volume of 250 µL per well.
-
Each well contained:
-
150 µL of the prepared membrane homogenate.
-
50 µL of the competing test compound (H-Phe-Phe-NH2 or H-Phe-Phe(2-Me)-NH2) at various concentrations.
-
50 µL of the radioligand, [3H]Substance P (1-7), at a final concentration of approximately 2.5 nM.
-
-
Non-specific binding was determined in the presence of a high concentration (e.g., 10 µM) of unlabeled Substance P (1-7).
-
The plates were incubated for 60 minutes at 30°C with gentle agitation.
-
The incubation was terminated by rapid vacuum filtration through GF/C filters that had been pre-soaked in 0.3% polyethyleneimine.
-
The filters were then washed four times with ice-cold wash buffer.
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
3. Data Analysis:
-
The IC50 values (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) were determined by non-linear regression analysis of the competition binding data.
-
The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Impact and Mechanism
To better understand the concepts discussed, the following diagrams illustrate the structural differences and the potential signaling pathway involved.
A Comparative Guide to Methylated Phenylalanine Analogs in Peptide Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide drug development, offering a powerful toolkit to enhance therapeutic properties. Methylation of the phenylalanine residue, in particular, is a widely employed strategy to modulate peptide conformation, improve metabolic stability, and fine-tune receptor interactions. This guide provides an objective comparison of H-Phe(2-Me)-OH (2-methyl-L-phenylalanine) with other methylated phenylalanine analogs, supported by experimental data and detailed protocols to aid in the rational design of next-generation peptide therapeutics.
Introduction to Methylated Phenylalanine Analogs
Modification of the phenylalanine residue by the addition of a methyl group can occur at three primary locations, each imparting distinct physicochemical properties to the resulting peptide:
-
Ring Methylation (e.g., this compound, H-Phe(3-Me)-OH, H-Phe(4-Me)-OH): Introduction of a methyl group on the phenyl ring can induce steric constraints that influence side-chain orientation (χ angles) and restrict conformational flexibility. The position of the methyl group (ortho, meta, or para) dictates the nature of these steric effects.
-
Alpha-Carbon Methylation (H-Phe(α-Me)-OH): Methylation at the α-carbon sterically hinders bond rotation around the peptide backbone (φ and ψ angles), often promoting helical or turn-like structures and providing significant resistance to enzymatic degradation.
-
Amide Nitrogen Methylation (H-N-Me-Phe-OH): N-methylation eliminates the amide proton's hydrogen-bonding capability, which can disrupt secondary structures like β-sheets. However, it also provides steric protection against proteases and can enhance membrane permeability.
This guide will focus on a comparative analysis of these analogs, with a particular emphasis on the properties conferred by the ortho-methylation in this compound.
Comparative Analysis of Peptide Properties
The choice of methylated phenylalanine analog can have a profound impact on a peptide's biological activity and pharmacokinetic profile. The following sections and tables summarize the comparative effects on proteolytic stability, receptor binding affinity, and conformational preferences.
Proteolytic Stability
A primary driver for incorporating methylated amino acids is to enhance resistance to enzymatic degradation by proteases, thereby extending the in-vivo half-life of the peptide. Methyl groups can sterically hinder the approach of proteases to the scissile peptide bond.
| Analog | General Effect on Stability | Representative Data |
| This compound | Moderate to High Increase: The ortho-methyl group can provide steric shielding of the adjacent peptide bonds. | Data not readily available in direct comparative studies. However, ring-substituted analogs are known to confer increased stability. |
| H-Phe(α-Me)-OH | Very High Increase: The α-methyl group provides significant steric hindrance to both amino- and endo-peptidases, making it one of the most effective modifications for enhancing stability[1]. | Peptides containing α-methylated amino acids have shown absolute stability against certain proteases[2]. |
| H-N-Me-Phe-OH | High Increase: N-methylation effectively protects the adjacent peptide bond from cleavage by sterically shielding it from protease active sites. This is a widely recognized strategy to improve proteolytic stability[3][4]. | N-methylated peptides have demonstrated significantly enhanced stability in serum and against specific proteases[3]. |
| H-Phe(4-Me)-OH | Low to Moderate Increase: The para-methyl group is more distal to the peptide backbone and offers less steric protection compared to ortho or alpha methylation. | Limited direct comparative data available. |
Receptor Binding Affinity
The impact of methylation on receptor binding is highly context-dependent. The induced conformational changes can either pre-organize the peptide into a bioactive conformation, thus enhancing affinity, or introduce unfavorable steric clashes with the receptor, leading to decreased affinity.
| Analog | General Effect on Binding Affinity | Representative Data (IC50/Kᵢ) |
| This compound | Variable: The ortho-methyl group can restrict the side-chain conformation, which may be beneficial or detrimental depending on the receptor pocket's topology. | In a study on opioid peptide analogs, substitution with o-methylphenylalanine resulted in a slightly selective compound, indicating that the conformational restriction had a measurable but not always dramatically positive effect on affinity[5]. |
| H-Phe(α-Me)-OH | Variable: Can increase affinity by stabilizing a helical or turn conformation that is optimal for receptor binding. However, it can also decrease affinity if the rigid structure does not fit the binding site. | A study on α-methylated phenylalanine containing peptides targeting Amyloid-beta showed dissociation constants (Kd) in the nanomolar range, suggesting enhanced binding affinity[6]. |
| H-N-Me-Phe-OH | Variable: The loss of a hydrogen bond donor and altered backbone conformation can significantly impact binding. It can convert an agonist to an antagonist. | The introduction of N-methylation can lead to a decrease in binding affinity if the amide proton is critical for a hydrogen bond with the receptor[5]. |
| H-Phe(4-Me)-OH | Variable: The electronic and minor steric effects of the para-methyl group can subtly influence binding interactions. | Data not readily available in direct comparative studies. |
Conformational Preferences
Methylation imposes steric constraints that restrict the accessible conformational space of the peptide, influencing its secondary structure.
| Analog | Effect on Peptide Conformation | Key Conformational Parameters |
| This compound | Restricts the side-chain dihedral angle (χ1), influencing the orientation of the aromatic ring relative to the peptide backbone. | Can favor specific rotameric states of the phenyl side chain. |
| H-Phe(α-Me)-OH | Strongly promotes the formation of β-turns and helical structures by restricting the backbone dihedral angles (φ, ψ). | Favors φ, ψ angles consistent with helical or turn conformations[7]. |
| H-N-Me-Phe-OH | Disrupts hydrogen-bond-dependent secondary structures like β-sheets and α-helices due to the absence of the amide proton. Can induce turns. | The φ, ψ angles are restricted, and the peptide bond can exist in both cis and trans conformations, increasing conformational heterogeneity[8]. |
| H-Phe(4-Me)-OH | Minimal impact on backbone conformation compared to other analogs; primarily influences electronic properties of the aromatic ring. | Dihedral angles (φ, ψ, χ) are generally similar to unmodified phenylalanine. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the comparative evaluation of modified peptides. The following sections provide methodologies for key experiments.
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol describes the manual synthesis of a model peptide using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Phe(2-Me)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-Phe(2-Me)-OH) and 3 equivalents of Oxyma in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2 hours.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
In Vitro Proteolytic Stability Assay
This protocol outlines a method to quantify peptide stability in the presence of a protease using RP-HPLC.
Materials:
-
Purified peptides (modified and unmodified)
-
Protease of interest (e.g., trypsin, chymotrypsin, or serum)
-
Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid)
-
RP-HPLC system with a C18 column
Procedure:
-
Prepare Peptide Stock Solution: Dissolve the peptide in the assay buffer to a known concentration (e.g., 1 mg/mL).
-
Enzymatic Reaction:
-
Add the protease to the peptide solution at a specific enzyme:substrate ratio (e.g., 1:100 w/w).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
-
HPLC Analysis:
-
Analyze each quenched sample by RP-HPLC.
-
Monitor the decrease in the peak area of the intact peptide over time.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide under the assay conditions.
-
Competitive Radioligand Receptor Binding Assay
This protocol describes a method to determine the binding affinity (IC50) of a peptide for its receptor.
Materials:
-
Cell membranes or purified receptor preparation
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity
-
Unlabeled competitor peptides (modified and unmodified) at various concentrations
-
Assay buffer
-
Filtration apparatus with glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor peptide.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor peptide.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.
Procedure:
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and identify proton resonances.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
-
Structure Calculation: Use the distance restraints from NOESY data, along with dihedral angle restraints derived from coupling constants, in molecular dynamics or simulated annealing calculations to generate an ensemble of low-energy structures representing the peptide's solution conformation.
Conclusion and Future Perspectives
The methylation of phenylalanine offers a versatile strategy for optimizing the therapeutic potential of peptides. This compound, through its ortho-methyl group, provides a unique tool for restricting side-chain conformation, which can be leveraged to enhance receptor selectivity and improve metabolic stability. In comparison, α-methylation offers superior proteolytic resistance and a strong propensity to induce ordered secondary structures, while N-methylation is highly effective at blocking enzymatic cleavage and can enhance membrane permeability.
The optimal choice of methylated phenylalanine analog is peptide- and target-specific. A systematic, empirical approach, employing the experimental protocols detailed in this guide, is crucial for determining the most effective modification for a given therapeutic candidate. Future research will likely focus on combining different methylation strategies within a single peptide and exploring the effects of other ring substitutions to further refine the pharmacological properties of peptide-based drugs.
References
- 1. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis of Unnatural α,α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics [digitalcommons.kennesaw.edu]
- 2. researchgate.net [researchgate.net]
- 3. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 6. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Alpha-methylated Phenylalanine Containing Peptide targeting Amyloid beta for Alzheimer's treatment [digitalcommons.kennesaw.edu]
- 7. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide to the Induction of Helical Structures in Peptides: Benchmarking H-Phe(2-Me)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of H-Phe(2-Me)-OH (2-Methyl-L-phenylalanine) as a tool for inducing helical secondary structures in peptides. While direct quantitative benchmarking data for this compound is limited in publicly available literature, this document extrapolates its potential performance based on the well-established principles of steric hindrance from ortho-substituted and other constrained amino acids. We compare this inferred performance with established, experimentally validated methods for helix induction.
Introduction to Helix Induction
The α-helix is a fundamental secondary structure in proteins, crucial for mediating a vast array of biological interactions, including protein-protein and protein-DNA interactions. Short peptides, when excised from their parent proteins, often lose this critical structure, adopting a random coil conformation in solution. Consequently, a key challenge in peptide-based drug design is to constrain these molecules into their bioactive, helical conformation. This stabilization can enhance binding affinity, increase proteolytic resistance, and improve cell permeability. Various strategies have been developed to achieve this, broadly categorized into intrinsic modifications (using unnatural amino acids) and extrinsic constraints (covalent cross-linking).
This compound: A Sterically Constrained Phenylalanine Analog
This compound is an analog of L-phenylalanine with a methyl group at the ortho position of the phenyl ring. The introduction of this methyl group is hypothesized to induce a helical conformation through steric hindrance.
Mechanism of Action (Inferred):
The rotation around the Cα-Cβ (chi1, χ1) and Cβ-Cγ (chi2, χ2) bonds of the phenylalanine side chain, as well as the N-Cα (phi, φ) backbone dihedral angle, is significantly restricted by the ortho-methyl group. This steric clash limits the available conformational space for the residue, favoring dihedral angles consistent with an α-helical structure (typically φ ≈ -60°). By penalizing extended or random coil conformations, the incorporation of this compound is expected to act as a helix-nucleating residue.
Logical Relationship: Steric Hindrance and Helix Induction
Caption: Inferred mechanism of helix induction by this compound.
Comparative Analysis with Alternative Helix-Inducing Strategies
The performance of this compound is benchmarked against two widely adopted and well-characterized methods: the incorporation of α-aminoisobutyric acid (Aib) and hydrocarbon stapling.
-
α-Aminoisobutyric Acid (Aib): A simple, achiral amino acid with two methyl groups on its α-carbon. The steric bulk of the gem-dimethyl groups severely restricts the available Ramachandran space to regions that strongly favor helical conformations (both α- and 310-helices).
-
Hydrocarbon Stapling: This method involves the introduction of two olefin-containing, non-natural amino acids at specific positions (commonly i and i+4 or i and i+7) in the peptide sequence. A subsequent ring-closing metathesis reaction creates a covalent hydrocarbon "staple" that locks the peptide in a helical conformation.
Quantitative Data Presentation
The following tables summarize quantitative data for the established helix-inducing strategies. Data for this compound is not available from the reviewed literature and is therefore omitted. The helicity is typically measured by Circular Dichroism (CD) spectroscopy and is often reported as the Mean Residue Ellipticity (MRE) at 222 nm, a characteristic wavelength for α-helices.
Table 1: Comparison of Helix Induction by Unnatural Amino Acids
| Amino Acid | Model Peptide Sequence | % Helicity (TFE/Water) | Mean Residue Ellipticity [θ]₂₂₂ (deg·cm²·dmol⁻¹) | Reference Context |
| Aib | Ac-Y(AEAAK A)₂A-NH₂ vs. Ac-Y(AEAAAib A)₂A-NH₂ | Increased from ~40% to ~70% | Not explicitly stated, but significant increase | Incorporation of Aib enhances helicity in alanine-based peptides.[1] |
| Standard Phe | Ala-based peptides | Generally considered a weak helix promoter or destabilizer | ΔΔG ≈ +0.54 kcal/mol (destabilizing vs. Ala) | Phenylalanine has a low intrinsic helix propensity compared to Alanine.[2] |
| This compound | Data Not Available | Data Not Available | Data Not Available | Performance is inferred from steric principles. |
Table 2: Performance of Hydrocarbon Stapled Peptides
| Stapling Strategy | Peptide System | % Helicity (Aqueous Buffer) | Target Binding Affinity (Kd) | Reference Context |
| Unstapled Peptide | p53-derived peptide | ~5% | > 100 µM | Linear peptides are typically unstructured and exhibit weak binding. |
| i, i+4 Staple | Stapled p53 peptide | > 85% | ~200 nM | Hydrocarbon stapling dramatically increases helicity and target affinity.[3] |
| i, i+7 Staple | Stapled p53 peptide | > 90% | ~50 nM | The i, i+7 staple often results in higher helicity and tighter binding than the i, i+4 staple.[3] |
Experimental Protocols
The characterization of helical structures in peptides relies on a combination of spectroscopic techniques. Below are detailed methodologies for Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.
5.1. Circular Dichroism (CD) Spectroscopy for Helicity Assessment
CD spectroscopy is the most common method for rapidly assessing the secondary structure content of peptides in solution. It measures the differential absorption of left- and right-circularly polarized light. α-helical structures exhibit a characteristic CD spectrum with a positive peak around 195 nm and two negative peaks at approximately 208 nm and 222 nm.
Protocol:
-
Sample Preparation:
-
Dissolve the purified peptide (>95% purity) in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). Avoid buffers with high absorbance in the far-UV region.
-
Trifluoroethanol (TFE)-water mixtures are often used to promote helicity.
-
Determine the precise peptide concentration using UV absorbance at 280 nm (if Trp or Tyr are present) or by amino acid analysis.
-
The final peptide concentration should be in the range of 20-50 µM.
-
-
Data Acquisition:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Record spectra from 190 nm to 260 nm at a controlled temperature (e.g., 25°C).
-
Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Convert the raw ellipticity (θ) in millidegrees to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (θ * 100) / (c * n * l) where c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length in cm.
-
Estimate the percentage of α-helicity from the MRE at 222 nm ([θ]₂₂₂) using established formulas.
-
Experimental Workflow: CD Spectroscopy
Caption: General workflow for determining peptide helicity using CD spectroscopy.
5.2. NMR Spectroscopy for High-Resolution Structure Determination
NMR spectroscopy provides atomic-resolution information on peptide structure and dynamics in solution. A series of 2D NMR experiments are used to assign proton resonances and identify through-space proximities, which are then used as constraints to calculate a 3D structure.
Protocol:
-
Sample Preparation:
-
The peptide must be of high purity (>95%) and dissolved in a suitable buffer, typically in 90% H₂O / 10% D₂O to observe amide protons.
-
A peptide concentration of 0.5-1.0 mM is generally required for homonuclear 2D NMR experiments.
-
The pH of the sample should be adjusted to a range where amide proton exchange is slow (typically pH 4-6).
-
-
Data Acquisition:
-
Acquire a 1D ¹H spectrum to check sample quality and optimize spectral parameters.
-
TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid spin system (i.e., connected through bonds).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for structure determination. It identifies protons that are close in space (< 5 Å), regardless of whether they are in the same residue. For α-helices, characteristic short-range NOEs are observed between backbone protons (dNN(i, i+1)) and between the α-proton of one residue and the amide proton of the next (dαN(i, i+1)).
-
-
Structure Calculation:
-
Assign all proton resonances sequentially using the TOCSY and NOESY data.
-
Convert NOESY cross-peak intensities into interproton distance restraints.
-
Use molecular dynamics and simulated annealing software (e.g., XPLOR-NIH, CYANA) to calculate an ensemble of structures that satisfy the experimental restraints.
-
Experimental Workflow: NMR Structure Determination
Caption: Simplified workflow for peptide structure determination by NMR.
Conclusion
The induction of helical structures is a cornerstone of modern peptide chemistry and drug design. While established methods like hydrocarbon stapling and the use of Aib provide robust and quantifiable means of achieving helicity, the use of sterically constrained amino acids like this compound represents a simpler, intrinsic approach. Based on conformational principles, the ortho-methyl group of this compound is expected to effectively restrict the peptide backbone into a helical conformation.
However, for drug development professionals and researchers, the lack of direct experimental data necessitates a cautious approach. It is recommended that the performance of this compound be empirically validated for each specific peptide sequence using the standardized CD and NMR protocols outlined in this guide. This will allow for a direct comparison with other methods and inform the rational design of next-generation helical peptide therapeutics.
References
- 1. Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A helix propensity scale based on experimental studies of peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of Putative Helix-Breaking Amino Acids in the Design of Novel Stapled Peptides: Exploring Biophysical and Cellular Permeability Properties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for H-Phe(2-Me)-OH: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal of H-Phe(2-Me)-OH (2-Methyl-L-phenylalanine), a phenylalanine derivative utilized in various research and development applications. Adherence to these procedures is crucial for maintaining laboratory safety, ensuring regulatory compliance, and minimizing environmental impact. While this compound is not classified as a hazardous substance under OSHA guidelines, proper chemical waste management practices must be followed.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the safety information for this compound. Standard laboratory personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, should be worn at all times. Operations involving the handling of the solid compound that may generate dust should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound to inform safe handling and disposal practices.
| Property | Value | Reference |
| Chemical Name | 2-Methyl-L-phenylalanine | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 80126-53-0 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |
| Molecular Weight | 179.22 g/mol | [3][4] |
| Appearance | White to off-white solid/powder | [3] |
| Solubility | Water: 5 mg/mL (requires sonication) | [3] |
| Hazard Classification | No known OSHA hazards | [1] |
Experimental Protocols: Step-by-Step Disposal Procedures
The recommended procedure for the disposal of this compound follows the standard protocol for non-hazardous solid organic chemical waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure, uncontaminated this compound waste in a dedicated, clearly labeled, and sealable container. The label should include the full chemical name ("this compound" or "2-Methyl-L-phenylalanine") and the approximate quantity.
-
Contaminated Materials: Any items that have come into direct contact with this compound, such as weighing paper, gloves, and pipette tips, should be collected in a separate, sealed container. This container must be labeled as "Contaminated Solid Waste" and should list this compound as the contaminant.
-
Solutions: Aqueous solutions of this compound should be collected in a sealed and appropriately labeled container for liquid chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.
2. Waste Storage:
-
All waste containers should be stored in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store the waste containers away from incompatible materials. Although specific chemical incompatibility data for this compound is limited, as a general precaution, avoid storage with strong oxidizing agents.
3. Final Disposal:
-
The primary and recommended method for the final disposal of this compound is through a licensed chemical waste disposal vendor.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the collected waste.
-
Under no circumstances should this compound be disposed of in the general trash or poured down the drain. [5][6]
4. Spill Management:
-
Small Spills: In the event of a small spill of solid this compound, carefully sweep up the material to avoid generating dust. Place the collected material and any contaminated cleaning supplies into a sealed container labeled for disposal as described above.
-
Large Spills: For larger spills, evacuate the immediate area and follow your institution's emergency spill response procedures. Contact your EHS department for assistance.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart illustrating the step-by-step process for the safe disposal of this compound.
References
- 1. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sfasu.edu [sfasu.edu]
Personal protective equipment for handling H-Phe(2-Me)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling, storage, and disposal of H-Phe(2-Me)-OH (2-methyl-L-phenylalanine). Adherence to these procedures is vital for ensuring a safe laboratory environment and maintaining the integrity of your research.
Immediate Safety and Hazard Information
This compound is a derivative of the amino acid phenylalanine.[1] While it has no known OSHA hazards, it should be handled with care as it may be harmful if inhaled, absorbed through the skin, or swallowed.[2] It may also cause irritation to the respiratory tract, skin, and eyes.[2]
Quantitative Exposure and Hazard Data
Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies. The Safety Data Sheet (SDS) indicates that no data is available for acute or chronic toxicity.[2] In the absence of specific OELs, a conservative approach to minimize exposure is recommended.
| Parameter | Value | Source |
| OSHA Hazards | No known OSHA hazards | [2] |
| Potential Health Effects | May be harmful if inhaled, absorbed through skin, or swallowed. May cause respiratory, skin, and eye irritation. | [2] |
| Acute Toxicity | No data available | [2] |
| Chronic Toxicity | No data available | [2] |
| CAS Number | 80126-53-0 | [2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure when handling this compound, which is typically a solid powder.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves. | Prevents skin contact with the chemical. |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn over goggles if there is a significant risk of splashing or dust generation. | Protects against splashes and airborne particles entering the eyes and face. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. |
| Body Protection | A lab coat. | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling techniques are critical to minimize exposure and maintain the quality of the compound. All operations involving the handling of powdered this compound should be performed within a certified chemical fume hood to control dust and potential aerosols.
1. Preparation and Area Designation:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Ensure the work area is clean and uncluttered.
-
Have all necessary equipment (e.g., spatulas, weigh boats, glassware, waste containers) clean and readily accessible within the designated area.
-
Ensure an emergency eyewash station and safety shower are accessible.
2. Weighing and Transferring:
-
Perform all weighing and transfer operations of the solid compound inside a chemical fume hood to minimize the risk of inhalation.
-
Use appropriate tools, such as a spatula, to handle the material and avoid creating dust clouds.
-
If a balance cannot be placed inside a fume hood, tare a sealed container, add the powder to the container inside the hood, and then seal it before moving it to the balance for weighing.
-
Keep the container of this compound tightly closed when not in use.
3. Dissolving:
-
If preparing a solution, add the solvent to the solid slowly to prevent splashing.
-
Stir gently to dissolve.
4. Post-Handling:
-
Clean all equipment and the work surface thoroughly after handling.
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Storage and Disposal Plan
Storage:
-
Store this compound in a tightly sealed container.
-
Keep the container in a cool, dry, and well-ventilated place.
-
Protect from moisture.
Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2]
1. Solid Waste:
-
Collect unused this compound powder and any materials contaminated with the powder (e.g., weigh boats, disposable gloves, paper towels) in a dedicated, sealed, and clearly labeled waste container.
-
The label should identify the contents as "Non-hazardous chemical waste: this compound".
-
Dispose of the container through your institution's chemical waste management program. Do not dispose of it in the regular trash.
2. Liquid Waste:
-
Solutions of this compound should be collected in a labeled, sealed container for hazardous waste disposal, unless your institution's guidelines specifically permit sewer disposal for non-hazardous, water-miscible solutions.
-
Consult your institution's environmental health and safety (EHS) office for specific guidance on liquid waste disposal.
3. Empty Containers:
-
Rinse empty containers thoroughly with a suitable solvent.
-
The rinsate should be collected and disposed of as chemical waste.
-
Once clean, deface the label on the original container and dispose of it with regular laboratory glass or plastic waste, as appropriate.
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
